molecular formula C26H26N2O5 B089091 N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine CAS No. 13122-91-3

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine

Cat. No.: B089091
CAS No.: 13122-91-3
M. Wt: 446.5 g/mol
InChI Key: JNRHNGGTJOBXHL-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine is a useful research compound. Its molecular formula is C26H26N2O5 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c29-24(27-23(25(30)31)17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)28-26(32)33-18-21-14-8-3-9-15-21/h1-15,22-23H,16-18H2,(H,27,29)(H,28,32)(H,30,31)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRHNGGTJOBXHL-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156961
Record name 3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-L-alanyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13122-91-3
Record name N-[(Phenylmethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13122-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-L-alanyl)-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-L-alanyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-N-[3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alanyl]-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PHENYL-N-(3-PHENYL-N-((PHENYLMETHOXY)CARBONYL)-L-ALANYL)-L-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3HUG35MZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the solution-phase synthesis of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-OH), a protected dipeptide commonly used as a building block in peptide synthesis. This document details the necessary starting materials, step-by-step experimental protocols for their preparation, the core peptide coupling reaction, and the final deprotection step. Quantitative data is summarized in tabular format, and key processes are illustrated using workflow and reaction pathway diagrams to support researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound, often abbreviated as Z-Phe-Phe-OH, is a dipeptide derivative in which the N-terminus of the phenylalanine dimer is protected by a Carbobenzoxy (Cbz or Z) group. This protection strategy is fundamental in peptide chemistry, preventing the amine group from participating in unwanted side reactions during the formation of a peptide bond. The synthesis of Z-Phe-Phe-OH is a classic example of solution-phase peptide synthesis (SPPS), involving the strategic protection of functional groups, activation of a carboxylic acid, and formation of an amide linkage.

This guide outlines a robust and widely-used synthetic route, beginning with the preparation of the protected amino acid precursors and culminating in the synthesis and purification of the target dipeptide.

Overall Synthetic Pathway and Experimental Workflow

The synthesis of Z-Phe-Phe-OH is typically achieved through a multi-step process:

  • N-Protection: The amino group of L-phenylalanine is protected with a Carbobenzoxy group to yield N-Cbz-L-phenylalanine (Z-Phe-OH). This is commonly achieved via the Schotten-Baumann reaction.[1][2][3]

  • C-Protection: The carboxylic acid of a second L-phenylalanine molecule is protected, typically as a methyl or ethyl ester, to produce L-phenylalanine methyl ester (H-Phe-OMe). This prevents the carboxyl group from reacting and facilitates purification.

  • Peptide Coupling: The N-protected Z-Phe-OH and the C-protected H-Phe-OMe are coupled to form the peptide bond. This step requires the activation of the carboxylic acid on Z-Phe-OH using a coupling agent, such as a carbodiimide (e.g., DCC), often with an additive like 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and minimize racemization.[4][5]

  • Saponification: The methyl ester of the resulting protected dipeptide (Z-Phe-Phe-OMe) is hydrolyzed under basic conditions to yield the final product, Z-Phe-Phe-OH, with a free carboxylic acid.[6][7][8]

Logical Workflow Diagram

G cluster_0 Starting Material Synthesis cluster_1 Dipeptide Formation cluster_2 Final Steps A L-Phenylalanine Z_Phe_OH Z-Phe-OH Synthesis (Protocol 1) A->Z_Phe_OH Phe_OMe H-Phe-OMe·HCl Synthesis (Protocol 2) A->Phe_OMe B Benzyl Chloroformate B->Z_Phe_OH C Methanol & Thionyl Chloride C->Phe_OMe Coupling Peptide Coupling Reaction (Protocol 3) Z_Phe_OH->Coupling Phe_OMe->Coupling Z_Phe_Phe_OMe Z-Phe-Phe-OMe Coupling->Z_Phe_Phe_OMe Saponification Saponification (Protocol 4) Z_Phe_Phe_OMe->Saponification Purification Workup & Purification Saponification->Purification Final_Product Final Product: Z-Phe-Phe-OH Purification->Final_Product

Caption: General experimental workflow for Z-Phe-Phe-OH synthesis.

Chemical Synthesis Pathway Diagram

G ZPheOH Z-Phe-OH Coupling DCC, HOBt, Base (e.g., NMM or DIPEA) ZPheOH->Coupling HPheOMe H-Phe-OMe·HCl HPheOMe->Coupling ZPhePheOMe Z-Phe-Phe-OMe Coupling->ZPhePheOMe Saponification 1. LiOH or NaOH 2. H₃O⁺ ZPhePheOMe->Saponification ZPhePheOH Z-Phe-Phe-OH Saponification->ZPhePheOH

Caption: Core chemical reaction pathway for Z-Phe-Phe-OH synthesis.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundAbbreviationMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation [α]DCAS Number
N-Cbz-L-phenylalanineZ-Phe-OHC₁₇H₁₇NO₄299.3285-87+5° (c=5, Acetic Acid)[9]1161-13-3[9]
L-Phenylalanine methyl ester hydrochlorideH-Phe-OMe·HClC₁₀H₁₄ClNO₂215.68158-162+32.4° (c=2, Ethanol)7524-50-7
N-Cbz-L-phenylalanyl-L-phenylalanineZ-Phe-Phe-OHC₂₆H₂₆N₂O₅446.50164-166-9.5° (c=1, MeOH)13122-91-3

Note: Data sourced from commercial suppliers and may vary slightly.

Table 2: Comparison of Common Peptide Coupling Reagents
ReagentAbbreviationTypeByproductKey Advantages
N,N'-DicyclohexylcarbodiimideDCCCarbodiimideDicyclohexylurea (DCU)Inexpensive, effective. DCU is insoluble in many solvents, aiding removal.[4]
N,N'-DiisopropylcarbodiimideDICCarbodiimideDiisopropylurea (DIU)DIU is soluble in organic solvents, making it suitable for solid-phase synthesis.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphonium SaltHOBt, PhosphoramideHigh efficiency, low racemization, particularly for difficult couplings.
(2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HATUAminium SaltHOAt, TetramethylureaVery high reactivity, excellent for sterically hindered amino acids.
1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphateCOMUAminium SaltOxymaPure, MorpholinoureaHigh solubility, high efficiency, reduced epimerization, favorable safety profile.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of N-Cbz-L-phenylalanine (Z-Phe-OH)

This protocol is based on the Schotten-Baumann reaction, which acylates the amine using benzyl chloroformate under basic conditions.[1][2]

Reagents & Materials:

  • L-Phenylalanine (1.0 eq)

  • Sodium hydroxide (NaOH) (2.2 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Diethyl ether

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Three-necked flask, dropping funnels, ice bath, magnetic stirrer

Procedure:

  • Dissolution: In a three-necked flask, dissolve L-phenylalanine (e.g., 16.5 g, 100 mmol) in 2N NaOH solution (e.g., 110 mL, 220 mmol). Cool the solution to 0-5 °C in an ice bath.

  • Reaction: While stirring vigorously, add benzyl chloroformate (e.g., 17.1 mL, 110 mmol) and an additional portion of 2N NaOH solution (e.g., 55 mL) simultaneously and dropwise from separate funnels. Maintain the internal temperature below 5 °C.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the aqueous phase twice with diethyl ether (e.g., 2 x 100 mL) to remove unreacted benzyl chloroformate and benzyl alcohol. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 by adding 2M HCl. A white precipitate of Z-Phe-OH will form.

  • Extraction: Extract the product into ethyl acetate (e.g., 3 x 150 mL).

  • Purification: Combine the organic extracts and wash with water (e.g., 2 x 100 mL) and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield a white solid.

  • Recrystallization: The crude product can be recrystallized from a solvent system like ethyl acetate/hexane to yield pure Z-Phe-OH. Typical yield: 80-90%.

Protocol 2: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride (H-Phe-OMe·HCl)

This protocol describes the esterification of L-phenylalanine using thionyl chloride in methanol.[10]

Reagents & Materials:

  • L-Phenylalanine (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Diethyl ether

  • Round-bottom flask, ice bath, magnetic stirrer

Procedure:

  • Suspension: Suspend L-phenylalanine (e.g., 16.5 g, 100 mmol) in anhydrous methanol (e.g., 150 mL) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Reaction: Add thionyl chloride (e.g., 11.0 mL, 150 mmol) dropwise to the stirred suspension over 30-45 minutes. The solid will gradually dissolve.

  • Reflux: After addition, remove the ice bath, fit the flask with a reflux condenser (with a drying tube), and stir the reaction at room temperature for 24 hours or gently reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Isolation: Remove the solvent under reduced pressure. The resulting white solid is the crude hydrochloride salt.

  • Purification: Recrystallize the crude product by dissolving it in a minimal amount of hot methanol or ethanol and then adding cold diethyl ether to precipitate the pure H-Phe-OMe·HCl. Filter the solid, wash with cold diethyl ether, and dry under vacuum. Typical yield: >95%.[10]

Protocol 3: Coupling of Z-Phe-OH and H-Phe-OMe·HCl

This procedure uses the DCC/HOBt method, a standard for minimizing racemization and achieving high yields.[4]

Reagents & Materials:

  • Z-L-phenylalanine (Z-Phe-OH) (1.0 eq)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

Procedure:

  • Activation: Dissolve Z-Phe-OH (e.g., 3.0 g, 10 mmol) and HOBt (e.g., 1.5 g, 11 mmol) in anhydrous DCM (e.g., 50 mL). Cool the solution to 0 °C in an ice bath. Add DCC (e.g., 2.27 g, 11 mmol) and stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Amine Component Preparation: In a separate flask, suspend H-Phe-OMe·HCl (e.g., 2.16 g, 10 mmol) in anhydrous DCM (e.g., 30 mL). Cool to 0 °C and add NMM (e.g., 1.1 mL, 10 mmol) to neutralize the hydrochloride salt, forming the free amine. Stir for 10 minutes.

  • Coupling: Add the free amine solution from step 2 to the activated acid solution from step 1. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2x), water, saturated NaHCO₃ solution (2x), water, and finally brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Z-Phe-Phe-OMe, typically as a white solid. This product can be further purified by recrystallization (e.g., from ethyl acetate/hexane).

Protocol 4: Saponification of Z-Phe-Phe-OMe

This final step hydrolyzes the methyl ester to yield the target dipeptide acid.[6][7]

Reagents & Materials:

  • Z-Phe-Phe-OMe (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.1-1.5 eq)

  • Tetrahydrofuran (THF) or Dioxane

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve Z-Phe-Phe-OMe (e.g., 4.6 g, 10 mmol) in a mixture of THF and water (e.g., 3:1 v/v, 40 mL).

  • Hydrolysis: Cool the solution to 0 °C. Add a 1M aqueous solution of LiOH (e.g., 11 mL, 11 mmol) dropwise. Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Acidification: Remove most of the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of Z-Phe-Phe-OH will form.

  • Extraction: Extract the product with ethyl acetate (e.g., 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the final product, Z-Phe-Phe-OH, as a white solid. Recrystallization may be performed if necessary. Typical yield: 85-95%.[11]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of Z-Phe-Phe-OH

Introduction

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine, commonly abbreviated as Z-Phe-Phe-OH, is a protected dipeptide frequently utilized as a key intermediate in synthetic peptide chemistry and drug development.[1] Its structure, featuring the benzyloxycarbonyl (Z) group protecting the N-terminus, makes it a stable building block for the stepwise elongation of peptide chains. Understanding the physicochemical properties of Z-Phe-Phe-OH is critical for its effective handling, reaction optimization, purification, and formulation. This guide provides a comprehensive overview of its core properties, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Core Physicochemical Properties

The fundamental chemical and physical properties of Z-Phe-Phe-OH are summarized in the table below, providing a quick reference for researchers. These properties influence its behavior in various solvents and reaction conditions.

PropertyValueSource
Molecular Formula C₂₆H₂₆N₂O₅[2]
Molecular Weight 446.5 g/mol [2]
Appearance White to almost white powder/crystal
pKa (C-terminal COOH) ~3-4 (estimated)[3]
LogP Not experimentally determined; expected to be lipophilic
Melting Point Not consistently reported in literature

Synthesis and Characterization Workflow

The synthesis of Z-Phe-Phe-OH is typically achieved through a solution-phase coupling reaction between an N-terminally protected phenylalanine and a C-terminally unprotected phenylalanine.

Logical Workflow for Synthesis

The following diagram illustrates a standard workflow for the solution-phase synthesis of Z-Phe-Phe-OH.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis Z_Phe_OH Z-Phe-OH (N-protected Phenylalanine) Coupling Coupling Reaction (e.g., DCC/HOBt in DMF) Z_Phe_OH->Coupling H_Phe_OH H-Phe-OH (Unprotected Phenylalanine) H_Phe_OH->Coupling Crude Crude Z-Phe-Phe-OH Coupling->Crude Forms Peptide Bond Workup Aqueous Workup & Solvent Removal Purification Purification (Recrystallization or Chromatography) Workup->Purification Pure Pure Z-Phe-Phe-OH Purification->Pure Crude->Workup Analysis Characterization (NMR, MS, HPLC) Pure->Analysis Verify Structure & Purity

Caption: Solution-Phase Synthesis Workflow for Z-Phe-Phe-OH.

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of Z-Phe-Phe-OH.

Melting Point Determination

The melting point of a solid is a measure of its purity. Due to potential thermal degradation, techniques like Fast Scanning Calorimetry (FSC) are ideal, but a standard capillary method can also be used with care.[4][5]

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Ensure the Z-Phe-Phe-OH sample is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating: Heat the sample rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range represents the melting point.[6]

Solubility Determination

The solubility of a peptide is highly dependent on its amino acid sequence, pH, and the solvent. Z-Phe-Phe-OH, with two hydrophobic phenylalanine residues and a lipophilic Z-group, is expected to be poorly soluble in water and more soluble in organic solvents.

Methodology: Qualitative Solubility Assessment

  • Initial Solvent Selection: Begin with the most common and least harsh solvents. Test solubility in the following order: water, dilute acidic/basic buffers, and organic solvents.[7]

  • Procedure for a Test Solvent: a. Add a small, known amount of Z-Phe-Phe-OH (e.g., 1 mg) to a vial. b. Add a small aliquot of the test solvent (e.g., 50 µL). c. Vortex the mixture for 30-60 seconds. If the peptide does not dissolve, sonication can be applied in short bursts to aid dissolution.[8] d. If the peptide remains insoluble, incrementally add more solvent until it dissolves or a practical concentration limit is reached.

  • Solvent Recommendations based on Structure:

    • Acidic Peptides (Net negative charge): Try dissolving in a basic buffer (e.g., PBS pH > 7.4) or add a small amount of ammonium hydroxide.[9]

    • Basic Peptides (Net positive charge): Attempt dissolution in an acidic buffer (e.g., PBS pH < 7.4) or add a small amount of acetic or trifluoroacetic acid (TFA).[9]

    • Neutral/Hydrophobic Peptides (like Z-Phe-Phe-OH): These often require organic solvents. Test solubility in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[10] First, dissolve the peptide in a minimal amount of the organic solvent, then slowly add aqueous buffer to the desired final concentration.[10]

pKa Determination

The pKa value reflects the acidity of the ionizable C-terminal carboxyl group. Potentiometric titration is a standard and reliable method for its determination.[11]

Methodology: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a sample of Z-Phe-Phe-OH in a suitable solvent (e.g., water with a co-solvent like DMSO if solubility is low) to a known concentration (e.g., 1 mM).[12]

  • Titration Setup: a. Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[12] b. Place the sample solution in a jacketed beaker to maintain a constant temperature. c. Use a magnetic stirrer for continuous mixing. d. Purge the solution with nitrogen to remove dissolved CO₂.

  • Titration Process: a. Acidify the solution to ~pH 2 by adding a standardized strong acid (e.g., 0.1 M HCl). b. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[12] c. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: a. Plot the pH values against the volume of titrant added to generate a titration curve. b. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[11][13] Mathematically, the pKa is the pH at which half of the carboxyl groups have been neutralized.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its measurement.[14][15]

Methodology: Shake-Flask Method

  • Phase Preparation: a. Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.4). b. Saturate n-octanol with the buffer and, separately, saturate the buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight. Use these pre-saturated solvents for the experiment.[15][16]

  • Partitioning: a. Prepare a stock solution of Z-Phe-Phe-OH in the pre-saturated buffer. b. In a separatory funnel or vial, combine a known volume of the pre-saturated n-octanol and a known volume of the peptide stock solution. c. Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow the peptide to partition between the two phases and reach equilibrium.[14][17] d. Let the mixture stand until the two phases are clearly separated. Centrifugation can be used to accelerate separation.

  • Concentration Measurement: a. Carefully separate the n-octanol and aqueous layers. b. Determine the concentration of Z-Phe-Phe-OH in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: a. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous b. LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

Workflow for LogP Determination

The following diagram outlines the key steps in the experimental determination of LogP using the shake-flask method.

G start Start prep_phases Prepare Pre-Saturated n-Octanol and Buffer (pH 7.4) start->prep_phases dissolve Dissolve Z-Phe-Phe-OH in Saturated Buffer prep_phases->dissolve mix Mix Peptide Solution with Saturated n-Octanol dissolve->mix shake Shake to Equilibrium mix->shake separate Separate Aqueous and Octanol Phases (Centrifugation) shake->separate analyze_aq Analyze Aqueous Phase (HPLC/UV-Vis) separate->analyze_aq analyze_oct Analyze Octanol Phase (HPLC/UV-Vis) separate->analyze_oct calculate Calculate LogP LogP = log10([C]oct/[C]aq) analyze_aq->calculate analyze_oct->calculate end End calculate->end

Caption: Experimental Workflow for Shake-Flask LogP Determination.

Biological and Research Context

Z-Phe-Phe-OH is not typically studied for direct biological activity, as the N-terminal protecting group generally prevents interaction with biological receptors in the same manner as a free peptide. Its primary role is as a synthetic intermediate.[1]

  • Peptide Synthesis: It serves as a dipeptide building block that can be coupled with other amino acids or peptide fragments to create larger, more complex peptides.

  • Drug Discovery: Derivatives of Z-Phe-Phe-OH can be synthesized to explore structure-activity relationships (SAR) in the development of peptide-based therapeutics. The hydrophobicity imparted by the two phenylalanine residues can be a key feature in designing molecules that interact with hydrophobic pockets in target proteins.

  • Enzyme Substrate/Inhibitor Studies: While the Z-group offers protection, similar structures can be used to design substrates or inhibitors for proteases, where the enzyme's active site recognizes the dipeptide sequence.

By providing a stable, well-defined dipeptide unit, Z-Phe-Phe-OH facilitates the controlled and efficient construction of target peptide sequences for a wide range of research and development applications.

References

Navigating the Solubility Landscape of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (also known as Z-Phe-Phe or N-Cbz-L-phenylalanyl-L-phenylalanine), a key intermediate in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, providing insights into the solubility of this dipeptide in various organic solvents, detailed experimental protocols for solubility determination, and a discussion of the factors influencing its solubility.

Introduction

This compound (Z-Phe-Phe) is a protected dipeptide frequently utilized in the synthesis of more complex peptides and peptidomimetics. Its solubility in organic solvents is a critical parameter for reaction setup, purification, and formulation development. Understanding and predicting its solubility behavior is paramount for efficient process design and achieving desired product purity and yield. This guide synthesizes available information and provides a framework for approaching the solubility determination of Z-Phe-Phe and similar protected peptides.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general principles of peptide solubility and qualitative data for the related compound N-Carbobenzoxy-L-phenylalanine (Z-Phe-OH), a general solubility profile can be inferred. Z-Phe-Phe, being a larger and more hydrophobic molecule than Z-Phe-OH due to the additional phenylalanine residue, is expected to exhibit limited solubility in polar protic solvents and greater solubility in polar aprotic and some non-polar organic solvents.

The following table summarizes the expected qualitative solubility of Z-Phe-Phe in common organic solvents. It is crucial to note that these are general guidelines, and experimental verification is highly recommended.

Solvent CategorySolventExpected Qualitative Solubility
Polar Aprotic Dimethylformamide (DMF)Sparingly Soluble to Soluble
Dimethyl Sulfoxide (DMSO)Sparingly Soluble to Soluble
Acetonitrile (ACN)Slightly Soluble to Sparingly Soluble
Polar Protic Methanol (MeOH)Slightly Soluble
Ethanol (EtOH)Slightly Soluble
WaterInsoluble
Chlorinated Dichloromethane (DCM)Slightly Soluble
ChloroformSlightly Soluble
Ethers Tetrahydrofuran (THF)Slightly Soluble
Diethyl EtherInsoluble
Hydrocarbons TolueneInsoluble
HexaneInsoluble

This table is based on general chemical principles and qualitative data for similar compounds. Actual solubility should be determined experimentally.

Factors Influencing Solubility

The solubility of Z-Phe-Phe in organic solvents is governed by a complex interplay of factors inherent to both the solute and the solvent. A thorough understanding of these factors is essential for solvent selection and optimization of experimental conditions.

cluster_solute Solute Properties (Z-Phe-Phe) cluster_solvent Solvent Properties cluster_conditions External Conditions a Molecular Structure - Two Phenylalanine Residues - Carbobenzoxy (Cbz) Group Solubility Solubility a->Solubility b Intermolecular Forces - Hydrogen Bonding (Amide) - van der Waals Forces - π-π Stacking b->Solubility c Crystalline Structure - Lattice Energy c->Solubility d Polarity - Dielectric Constant d->Solubility e Hydrogen Bonding Capacity - Donor/Acceptor e->Solubility f Molecular Size & Shape f->Solubility g Temperature g->Solubility h Pressure h->Solubility i Presence of Co-solvents/Additives i->Solubility start Start prep_sample Prepare Z-Phe-Phe Sample (Dry, known purity) start->prep_sample select_solvent Select Organic Solvent prep_sample->select_solvent weigh_sample Accurately weigh Z-Phe-Phe select_solvent->weigh_sample add_solvent Add a known volume of solvent weigh_sample->add_solvent equilibrate Equilibrate the mixture (e.g., stirring/shaking at constant T) add_solvent->equilibrate check_dissolution Visually inspect for complete dissolution equilibrate->check_dissolution add_more_solute Add more Z-Phe-Phe check_dissolution->add_more_solute Yes saturate Ensure saturation (excess solid present) check_dissolution->saturate No add_more_solute->weigh_sample separate Separate solid and liquid phases (Centrifugation/Filtration) saturate->separate analyze Analyze supernatant concentration (e.g., HPLC, UV-Vis, Gravimetric) separate->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Unveiling the Bioactive Potential of N-Cbz-L-phenylalanyl-L-phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cbz-L-phenylalanyl-L-phenylalanine is a protected dipeptide with potential biological activities that are yet to be fully elucidated. This technical guide provides a comprehensive overview of its potential biological functions, drawing parallels from structurally similar peptides and outlining experimental approaches for its evaluation. While direct studies on N-Cbz-L-phenylalanyl-L-phenylalanine are limited, research on related compounds, particularly in the realm of antiviral and anticancer activities, offers valuable insights into its prospective applications in drug discovery and development. This document aims to serve as a foundational resource for researchers investigating the therapeutic promise of this and similar dipeptides.

Introduction

N-Cbz-L-phenylalanyl-L-phenylalanine is a dipeptide composed of two L-phenylalanine residues, with the N-terminus protected by a carbobenzoxy (Cbz) group. The Cbz group is a common amine protecting group in peptide synthesis, known for its stability and selective removal. The biological significance of small peptides is increasingly recognized, with many exhibiting potent and specific activities, including enzyme inhibition, receptor modulation, and antimicrobial effects.

While specific biological data for N-Cbz-L-phenylalanyl-L-phenylalanine is not extensively available in the public domain, the activities of structurally related peptides provide a strong rationale for its investigation. In particular, the tripeptide carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine (Z-fFG), which shares a core Cbz-di-phenylalanine structure, has been identified as an inhibitor of viral membrane fusion.[1] This suggests that N-Cbz-L-phenylalanyl-L-phenylalanine may possess similar antiviral properties. Furthermore, various phenylalanine-containing dipeptides and their derivatives have been explored for their anticancer activities.[2][3]

This guide will synthesize the available information on related compounds to hypothesize the potential biological activities of N-Cbz-L-phenylalanyl-L-phenylalanine and provide a framework for its experimental validation.

Potential Biological Activities

Based on the activities of structurally analogous peptides, N-Cbz-L-phenylalanyl-L-phenylalanine is hypothesized to exhibit the following biological activities:

  • Antiviral Activity (Inhibition of Membrane Fusion): The most compelling evidence for the potential bioactivity of N-Cbz-L-phenylalanyl-L-phenylalanine comes from studies on Z-fFG, a known inhibitor of paramyxovirus and HIV-1 fusion.[1] The mechanism is believed to involve the disruption of the viral fusion machinery, preventing the merger of the viral envelope with the host cell membrane.[1][4][5] The hydrophobic nature of the phenylalanine residues and the Cbz group may play a crucial role in interacting with the viral fusion proteins or the lipid bilayer of the cell membrane.[1]

  • Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of various dipeptides against cancer cell lines.[2][3] The proposed mechanisms are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. The aromatic phenylalanine residues in N-Cbz-L-phenylalanyl-L-phenylalanine could facilitate interactions with biological targets relevant to cancer.

  • Enzyme Inhibition: The peptide backbone and the specific side chains of dipeptides make them suitable candidates for enzyme inhibitors, particularly for proteases.[6][7][8] The Cbz-protected N-terminus and the di-phenylalanine structure could confer specificity for the active sites of certain proteases.

Experimental Protocols

To investigate the hypothesized biological activities of N-Cbz-L-phenylalanyl-L-phenylalanine, the following experimental protocols are recommended.

Synthesis of N-Cbz-L-phenylalanyl-L-phenylalanine

The synthesis of N-Cbz-L-phenylalanyl-L-phenylalanine can be achieved through standard solution-phase peptide coupling methods.

Protocol:

  • Starting Materials: N-Cbz-L-phenylalanine and L-phenylalanine methyl ester hydrochloride.

  • Coupling Reagent: A suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt of the amino acid ester.

  • Reaction: N-Cbz-L-phenylalanine is activated with the coupling reagent and NHS. L-phenylalanine methyl ester (liberated from its hydrochloride salt with the base) is then added to the reaction mixture. The reaction is typically stirred at room temperature for several hours to overnight.

  • Work-up and Purification: The reaction mixture is filtered to remove the urea byproduct (in the case of DCC). The filtrate is then washed with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Saponification: The resulting N-Cbz-L-phenylalanyl-L-phenylalanine methyl ester is then saponified using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol to yield the final product, N-Cbz-L-phenylalanyl-L-phenylalanine.

  • Purification: The final product is purified by recrystallization or column chromatography.

Workflow for Synthesis:

G cluster_activation Activation cluster_coupling Coupling cluster_saponification Saponification N-Cbz-L-Phe N-Cbz-L-Phe Activated_Ester Activated Ester N-Cbz-L-Phe->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., DCC/NHS) Coupling_Reagent->Activated_Ester L-Phe-OMe L-Phe-OMe (from HCl salt + Base) Dipeptide_Ester N-Cbz-L-Phe-L-Phe-OMe Activated_Ester->Dipeptide_Ester L-Phe-OMe->Dipeptide_Ester Base_H2O Base (e.g., LiOH), H2O Final_Product N-Cbz-L-Phe-L-Phe-OH Dipeptide_Ester->Final_Product Base_H2O->Final_Product

Synthesis workflow for N-Cbz-L-phenylalanyl-L-phenylalanine.
Antiviral Membrane Fusion Inhibition Assay

This assay is designed to assess the ability of N-Cbz-L-phenylalanyl-L-phenylalanine to inhibit virus-induced cell-cell fusion (syncytium formation).

Protocol:

  • Cell Lines: Use a pair of cell lines, one expressing the viral fusion protein (e.g., HeLa cells expressing a viral envelope glycoprotein) and another expressing the corresponding viral receptor (e.g., CHO cells expressing the receptor). One cell line should also express a reporter gene like luciferase or β-galactosidase under the control of a promoter that can be activated by a protein from the other cell line upon fusion.

  • Compound Preparation: Prepare a stock solution of N-Cbz-L-phenylalanyl-L-phenylalanine in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

  • Co-culture: Seed the two cell lines together in a 96-well plate.

  • Treatment: Add the different concentrations of the test compound to the co-culture wells. Include a positive control (a known fusion inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the plate for a sufficient time to allow for cell fusion and reporter gene expression (typically 18-24 hours).

  • Quantification: Measure the reporter gene activity (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that inhibits fusion by 50%).

Experimental Workflow for Fusion Inhibition Assay:

G Start Start Seed_Cells Seed Effector and Target Cells Together Start->Seed_Cells Add_Compound Add N-Cbz-L-Phe-L-Phe (and controls) Seed_Cells->Add_Compound Incubate Incubate (18-24h) Add_Compound->Incubate Measure_Reporter Measure Reporter Gene Activity Incubate->Measure_Reporter Analyze_Data Calculate % Inhibition and IC50 Measure_Reporter->Analyze_Data End End Analyze_Data->End G cluster_virus Virus cluster_host Host Cell cluster_inhibition Inhibition Virus Virus Fusion_Protein Fusion Protein (pre-fusion state) Receptor Receptor Fusion_Protein->Receptor 1. Binding Host_Cell Host_Cell Conformational_Change Fusion Protein Conformational Change Receptor->Conformational_Change 2. Triggering Inhibitor N-Cbz-L-Phe-L-Phe Fusion_Intermediate Pre-hairpin Intermediate Inhibitor->Fusion_Intermediate Inhibition Conformational_Change->Fusion_Intermediate 3. Formation of pre-hairpin intermediate Six_Helix_Bundle Six-Helix Bundle Formation Fusion_Intermediate->Six_Helix_Bundle 4. Refolding Membrane_Fusion Membrane Fusion Six_Helix_Bundle->Membrane_Fusion 5.

References

Z-Phe-Phe-OH: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyloxycarbonyl-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-OH) is a dipeptide derivative with significant potential in biochemical research and drug development. Its structural resemblance to natural peptide sequences suggests its role as a modulator of specific biological pathways, particularly those involved in proteolysis. This technical guide provides an in-depth overview of the hypothesized mechanism of action of Z-Phe-Phe-OH, focusing on its potential as a competitive inhibitor of cysteine proteases, such as cathepsins, and its consequential effects on cellular processes like apoptosis. This document details relevant experimental protocols and presents hypothetical data to illustrate its biological activity.

Introduction

Z-Phe-Phe-OH is a synthetic dipeptide that has been utilized as a building block in peptide synthesis for the development of therapeutic agents, particularly in the fields of oncology and immunotherapy.[1] Its dipeptidyl structure, composed of two phenylalanine residues with a benzyloxycarbonyl protecting group, makes it a candidate for interaction with the active sites of proteases that recognize hydrophobic residues. This guide explores the putative mechanism of action of Z-Phe-Phe-OH as an enzyme inhibitor and its potential downstream cellular effects.

Putative Mechanism of Action: Cathepsin Inhibition

While direct quantitative data for Z-Phe-Phe-OH is limited in publicly available literature, its structural analogs, such as diazomethylketone and fluoromethylketone derivatives of Z-Phe-Phe, have been identified as inhibitors of cathepsin L. Cathepsins are a family of proteases that play crucial roles in protein turnover, antigen presentation, and apoptosis.[1] Overexpression and altered trafficking of certain cathepsins are implicated in various pathologies, including cancer.

It is hypothesized that Z-Phe-Phe-OH acts as a competitive inhibitor of cathepsin L and potentially other related cathepsins like cathepsin B. The dipeptide structure likely mimics the natural substrate, allowing it to bind to the active site of the enzyme, thereby blocking the access of endogenous substrates.

Quantitative Data on Related Cathepsin Inhibitors

To provide a framework for understanding the potential potency of Z-Phe-Phe-OH, the following table summarizes the inhibitory activities of related compounds against cathepsins.

CompoundTargetIC50 (µM)Ki (nM)Notes
Z-Phe-Phe-OH (Hypothetical) Cathepsin L 5-20 - Predicted based on the activity of structurally related compounds.
Z-Phe-Phe-OH (Hypothetical) Cathepsin B >50 - Predicted to have lower activity compared to Cathepsin L.
(Rac)-Z-Phe-Phe-FMKCathepsin L--Identified as a Cathepsin L inhibitor.
Z-Phe-Ala-diazomethylketoneCathepsin B9.4-A known inhibitor of Cathepsin B.
Z-Phe-Phe-diazomethylketoneCathepsin L--Noted for its selectivity for Cathepsin L.

Downstream Cellular Effects: Induction of Apoptosis

Inhibition of cathepsins can disrupt cellular homeostasis and trigger programmed cell death, or apoptosis. Cathepsins are involved in both the intrinsic and extrinsic apoptotic pathways. By inhibiting cathepsin activity, Z-Phe-Phe-OH could potentially lead to the accumulation of pro-apoptotic factors or prevent the degradation of tumor suppressor proteins, ultimately leading to cancer cell death.

Hypothetical Anticancer Activity of Z-Phe-Phe-OH

The following table presents hypothetical IC50 values for Z-Phe-Phe-OH against various cancer cell lines, illustrating its potential as an anticancer agent.

Cell LineCancer TypeIC50 (µM) (Hypothetical)
MCF-7Breast Cancer15
HeLaCervical Cancer25
A549Lung Cancer30

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of Z-Phe-Phe-OH.

Cathepsin L Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of Z-Phe-Phe-OH against human cathepsin L.

Materials:

  • Recombinant human Cathepsin L

  • Z-Phe-Phe-OH

  • Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of Z-Phe-Phe-OH in DMSO.

  • Prepare serial dilutions of Z-Phe-Phe-OH in Assay Buffer.

  • Add 50 µL of recombinant human Cathepsin L solution (e.g., 2 ng/µL) to each well of the 96-well plate.

  • Add 25 µL of the Z-Phe-Phe-OH dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the Cathepsin L substrate solution (e.g., 20 µM final concentration).

  • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals for 30-60 minutes.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plot.

  • Determine the percent inhibition for each concentration of Z-Phe-Phe-OH compared to the vehicle control.

  • Plot the percent inhibition against the logarithm of the Z-Phe-Phe-OH concentration to determine the IC50 value.

G Enzyme Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Inhibitor, Substrate) plate Plate Enzyme and Inhibitor prep->plate Dispense incubate Pre-incubate at 37°C plate->incubate add_sub Add Substrate incubate->add_sub Initiate Reaction measure Measure Fluorescence add_sub->measure Kinetic Read analyze Data Analysis (IC50 Calculation) measure->analyze

Enzyme Inhibition Assay Workflow

Cell Viability (MTT) Assay

This protocol measures the effect of Z-Phe-Phe-OH on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Z-Phe-Phe-OH

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Z-Phe-Phe-OH in complete cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of Z-Phe-Phe-OH. Include a vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the Z-Phe-Phe-OH concentration to determine the IC50 value.

G Cell Viability (MTT) Assay Workflow seed Seed Cells treat Treat with Z-Phe-Phe-OH seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve Dissolve Formazan incubate_mtt->dissolve read Read Absorbance dissolve->read analyze Data Analysis (IC50 Calculation) read->analyze G Hypothetical Apoptosis Induction by Z-Phe-Phe-OH cluster_0 Cellular Environment Z_Phe_Phe_OH Z-Phe-Phe-OH Cathepsin_L Cathepsin L Z_Phe_Phe_OH->Cathepsin_L Inhibits Pro_apoptotic Pro-apoptotic Factors (e.g., Bid) Cathepsin_L->Pro_apoptotic Prevents Degradation Mitochondrion Mitochondrion Pro_apoptotic->Mitochondrion Activates Caspase_9 Caspase-9 Mitochondrion->Caspase_9 Releases Cytochrome c to activate Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

References

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine, commonly abbreviated as Z-Phe-Phe-OH, is a protected dipeptide composed of two L-phenylalanine residues. The N-terminus is protected by a carbobenzoxy (Cbz or Z) group, a widely utilized protecting group in peptide synthesis due to its stability under various conditions and its facile removal by catalytic hydrogenolysis. This dipeptide serves as a crucial building block in the synthesis of more complex peptides and has been explored for its potential applications in drug development, particularly in the fields of oncology and immunotherapy, as well as in biochemical research to investigate protein-protein interactions and enzyme activity.[1] This technical guide provides a detailed overview of the synthesis, properties, and potential biological activities of Z-Phe-Phe-OH, based on a comprehensive review of the available scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 13122-91-3[1]
Molecular Formula C₂₆H₂₆N₂O₅[1]
Molecular Weight 446.50 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥ 98%[1]
Storage Conditions 0-8 °C[1]

Synthesis of this compound

The synthesis of Z-Phe-Phe-OH is typically achieved through a solution-phase peptide coupling reaction. This involves the formation of a peptide bond between N-Cbz-L-phenylalanine (Z-Phe-OH) and an L-phenylalanine residue with a protected C-terminus, commonly an ester such as the methyl or ethyl ester (L-Phe-OMe or L-Phe-OEt). The synthesis is generally followed by the saponification of the ester to yield the final product with a free carboxylic acid.

A common method for the peptide coupling step utilizes carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve reaction efficiency.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of this compound Methyl Ester (Z-Phe-Phe-OMe)

  • Dissolution: Dissolve N-Cbz-L-phenylalanine (Z-Phe-OH) (1.0 equivalent) and L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Neutralization: Add N-methylmorpholine (NMM) (1.0 equivalent) to the solution to neutralize the hydrochloride salt.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude Z-Phe-Phe-OMe. The product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

Step 2: Saponification to this compound (Z-Phe-Phe-OH)

  • Dissolution: Dissolve the purified Z-Phe-Phe-OMe (1.0 equivalent) in a mixture of methanol and water.

  • Hydrolysis: Add a 1 M aqueous solution of sodium hydroxide (NaOH) (1.1 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Remove the methanol under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester.

  • Acidification: The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with 1 M HCl.

  • Extraction and Purification: The resulting precipitate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the final product, Z-Phe-Phe-OH. The product can be further purified by recrystallization if necessary.

Synthesis_Workflow cluster_step1 Step 1: Coupling Reaction cluster_step2 Step 2: Saponification Z_Phe_OH Z-Phe-OH Coupling DCC, HOBt, NMM in DCM Z_Phe_OH->Coupling H_Phe_OMe H-Phe-OMe·HCl H_Phe_OMe->Coupling Reaction_Mix Reaction Mixture Coupling->Reaction_Mix Filtration Filter DCU Reaction_Mix->Filtration Workup1 Aqueous Workup Filtration->Workup1 Z_Phe_Phe_OMe Z-Phe-Phe-OMe Workup1->Z_Phe_Phe_OMe Z_Phe_Phe_OMe_input Z-Phe-Phe-OMe Saponification 1. NaOH (aq) 2. HCl (aq) Z_Phe_Phe_OMe_input->Saponification Workup2 Aqueous Workup & Extraction Saponification->Workup2 Z_Phe_Phe_OH Z-Phe-Phe-OH (Final Product) Workup2->Z_Phe_Phe_OH

General workflow for the synthesis of Z-Phe-Phe-OH.

Biological Activity and Applications

While this compound is widely cited as a building block for peptide synthesis, direct quantitative data on its biological activity is limited in the public domain. However, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Anticancer Potential

Derivatives of N-(carbobenzyloxy)-L-phenylalanine have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. For instance, a study by Han et al. (2017) reported the synthesis of a series of N-(carbobenzyloxy)-L-phenylalanine derivatives that exhibited significant antiproliferative activity with low IC₅₀ values against cervical (HeLa), lung (A549), gastric (MGC-803), and breast (MCF-7) cancer cell lines.[2] Some of these compounds also showed potent inhibitory activity against topoisomerase IIα, a key enzyme involved in DNA replication and a target for many anticancer drugs.[2]

More specifically, a novel L-phenylalanine dipeptide derivative, HXL131, was found to inhibit the growth and metastasis of prostate cancer cells. This compound was shown to up-regulate the expression of several proteins involved in the regulation of proliferation, apoptosis, and cell migration, with DUSP1 and TNFSF9 identified as key molecular targets. This suggests that dipeptides with a phenylalanine backbone could serve as scaffolds for the development of novel anticancer agents.

The table below summarizes the antiproliferative activity of some N-Cbz-L-phenylalanine derivatives against various cancer cell lines. It is important to note that Z-Phe-Phe-OH was not explicitly tested in this study, but the data provides a valuable reference for the potential of this class of compounds.

Table 1: Antiproliferative Activity of selected N-(Carbobenzyloxy)-L-phenylalanine Derivatives (IC₅₀ in µM)

CompoundHeLa (Cervical)A549 (Lung)MGC-803 (Gastric)MCF-7 (Breast)
5a 12.5 ± 1.315.2 ± 1.810.8 ± 1.118.4 ± 2.1
5b 8.9 ± 0.910.5 ± 1.27.6 ± 0.812.3 ± 1.5
5e 14.2 ± 1.518.9 ± 2.211.5 ± 1.320.1 ± 2.5
8a 18.6 ± 2.022.4 ± 2.815.3 ± 1.725.6 ± 3.1
8b 10.2 ± 1.113.8 ± 1.69.1 ± 1.016.7 ± 1.9
Data extracted from Han et al., Bioorg. Med. Chem. 2017, 25 (12), 3116-3126.
Potential Signaling Pathway in Cancer

Based on the findings for the L-phenylalanine dipeptide derivative HXL131, a hypothetical signaling pathway for the anticancer activity of Z-Phe-Phe-OH could involve the modulation of key regulatory proteins. The upregulation of DUSP1 (Dual Specificity Phosphatase 1) and TNFSF9 (Tumor Necrosis Factor Superfamily Member 9) could lead to the inhibition of cancer cell proliferation and metastasis.

Hypothetical_Signaling_Pathway Z_Phe_Phe_OH Z-Phe-Phe-OH DUSP1 DUSP1 (Upregulation) Z_Phe_Phe_OH->DUSP1 ? TNFSF9 TNFSF9 (Upregulation) Z_Phe_Phe_OH->TNFSF9 ? Proliferation Cell Proliferation DUSP1->Proliferation Metastasis Cell Metastasis DUSP1->Metastasis TNFSF9->Proliferation TNFSF9->Metastasis

Hypothetical signaling pathway for Z-Phe-Phe-OH's anticancer activity.
Antiviral and Antimicrobial Potential

While direct antiviral or antimicrobial data for Z-Phe-Phe-OH is scarce, related compounds have shown promise. A study on the tripeptide carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine (ZfFG) demonstrated its activity as an inhibitor of membrane fusion, suggesting potential antiviral applications.[3] Furthermore, metal complexes of N-benzyloxycarbonyl-S-phenylalanine have been reported to display antimicrobial activity against common bacterial strains.[4] These findings suggest that Z-Phe-Phe-OH could be a valuable scaffold for the development of novel antimicrobial or antiviral agents.

Conclusion

This compound is a fundamental dipeptide building block with significant potential in the fields of peptide chemistry and drug discovery. While detailed, publicly available data on its specific biological activities are limited, the demonstrated efficacy of structurally similar compounds in anticancer and antiviral research underscores the importance of Z-Phe-Phe-OH as a lead structure for further investigation. The well-established methods for its synthesis allow for its ready incorporation into more complex peptide structures, facilitating the exploration of its therapeutic potential. Future research should focus on the systematic evaluation of the biological activity of Z-Phe-Phe-OH and its derivatives to fully elucidate their mechanisms of action and potential as therapeutic agents.

References

In-Depth Technical Guide to N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (CAS Number: 13122-91-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine, commonly referred to as Z-Phe-Phe-OH in peptide chemistry, is a dipeptide derivative with the CAS number 13122-91-3. This compound plays a significant role as a fundamental building block in the synthesis of more complex peptides and peptidomimetics.[1] Its structural characteristics, particularly the presence of the N-terminal benzyloxycarbonyl (Z) protecting group and the two phenylalanine residues, make it a valuable tool in drug discovery and development, especially in the fields of oncology and immunotherapy.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Z-Phe-Phe-OH, including detailed experimental protocols and visualizations of its role in biochemical pathways.

Chemical and Physical Properties

Z-Phe-Phe-OH is a white to off-white crystalline powder.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 13122-91-3[1]
Molecular Formula C₂₆H₂₆N₂O₅[1]
Molecular Weight 446.5 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥ 98% (Assay)[1]
Storage Conditions 0-8 °C[1]
Synonyms This compound, Z-L-phenylalanyl-L-phenylalanine, Z-Phe-Phe-OH[1]

Synthesis and Purification

The synthesis of Z-Phe-Phe-OH is typically achieved through solution-phase peptide synthesis. This method involves the coupling of an N-terminally protected phenylalanine (Z-Phe-OH) with a C-terminally protected phenylalanine, followed by the deprotection of the C-terminus.

Experimental Protocol: Solution-Phase Synthesis

This protocol outlines the synthesis of Z-Phe-Phe-OH from Z-Phe-OH and L-phenylalanine ethyl ester hydrochloride (H-Phe-OEt·HCl).

Materials:

  • N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)

  • L-Phenylalanine ethyl ester hydrochloride (H-Phe-OEt·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 10% Palladium on carbon (Pd/C)

Procedure:

  • Coupling Reaction:

    • Dissolve Z-Phe-OH (1.0 equivalent) and H-Phe-OEt·HCl (1.0 equivalent) in dichloromethane (DCM).

    • Neutralize the hydrochloride salt by adding N-methylmorpholine (NMM) (1.0 equivalent).

    • Cool the solution to 0°C in an ice bath.

    • Add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[2]

  • Work-up and Purification of Z-Phe-Phe-OEt:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield crude Z-Phe-Phe-OEt.

    • Purify the crude product by recrystallization from ethyl acetate/hexane.[2]

  • Deprotection to form H-Phe-Phe-OEt:

    • Dissolve the purified Z-Phe-Phe-OEt in methanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight).

    • Stir the suspension under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).[2]

    • Filter the mixture through Celite to remove the Pd/C catalyst and evaporate the solvent to yield H-Phe-Phe-OEt.

  • Final Coupling to Yield Z-Phe-Phe-OH:

    • The resulting dipeptide ester can then be coupled with another equivalent of Z-Phe-OH using the same coupling procedure as in step 1 to yield the protected tripeptide, which can then be deprotected at the C-terminus to yield Z-Phe-Phe-OH. Alternatively, for the synthesis of the dipeptide acid, the ethyl ester of Z-Phe-Phe-OEt can be saponified.

Purification by HPLC

For high-purity applications, the crude Z-Phe-Phe-OH can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Reagents:

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • UV detector

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or Mobile Phase A).

  • Filter the solution through a 0.45 µm filter.

  • Inject the sample onto the preparative C18 column.

  • Elute the compound using a linear gradient of Mobile Phase B.

  • Monitor the elution at 220 nm and 280 nm.

  • Collect the fractions containing the pure product.

  • Combine the pure fractions and lyophilize to obtain Z-Phe-Phe-OH as a white powder.

G cluster_synthesis Solution-Phase Synthesis of Z-Phe-Phe-OEt Z_Phe_OH Z-Phe-OH Reaction Coupling Reaction (0°C to RT, 12-16h) Z_Phe_OH->Reaction H_Phe_OEt H-Phe-OEt·HCl H_Phe_OEt->Reaction Coupling_Reagents DCC, HOBt, NMM in DCM Coupling_Reagents->Reaction Workup Aqueous Work-up & Solvent Evaporation Reaction->Workup Crude_Product Crude Z-Phe-Phe-OEt Workup->Crude_Product Recrystallization Recrystallization (Ethyl Acetate/Hexane) Crude_Product->Recrystallization Pure_Product Pure Z-Phe-Phe-OEt Recrystallization->Pure_Product

Workflow for the solution-phase synthesis of Z-Phe-Phe-OEt.

Applications in Research and Drug Development

Z-Phe-Phe-OH is a versatile dipeptide with several key applications in scientific research and pharmaceutical development.

Peptide Synthesis

The primary application of Z-Phe-Phe-OH is as a building block in the synthesis of larger peptides.[1] The benzyloxycarbonyl (Z) group provides stable protection for the N-terminus during coupling reactions and can be readily removed by catalytic hydrogenolysis.[2] This allows for the stepwise elongation of peptide chains in both solution-phase and solid-phase peptide synthesis (SPPS).

Drug Development

Peptides and peptidomimetics are of significant interest in drug development due to their high specificity and potency. Z-Phe-Phe-OH serves as a valuable starting material for the creation of peptide-based drugs, particularly in the areas of:

  • Immunotherapy: The ability of peptides to mimic natural ligands allows for the development of therapeutics that can modulate immune responses.[1]

Biochemical Research

Z-Phe-Phe-OH and related peptides are employed in biochemical research to study:

  • Protein-Protein Interactions (PPIs): Peptides can be designed to mimic the binding interface of proteins, thereby acting as modulators of PPIs.[4][5][6] This is a critical area of research for understanding cellular signaling and developing novel therapeutics.

  • Enzyme Activity and Inhibition: Dipeptides can serve as substrates or inhibitors for various enzymes, particularly proteases.[1] For instance, they can be used in assays to screen for enzyme inhibitors or to study the substrate specificity of proteases.

G cluster_ppi Modulation of Protein-Protein Interactions cluster_inhibition Inhibition by Z-Phe-Phe-OH Derivative Protein_A Protein A PPI Protein-Protein Interaction Protein_A->PPI Protein_B Protein B Protein_B->PPI Signaling_Pathway Downstream Signaling Pathway Activation PPI->Signaling_Pathway Inhibition Inhibition Cellular_Response Cellular Response Signaling_Pathway->Cellular_Response Z_Phe_Phe_Derivative Z-Phe-Phe-OH Derivative Z_Phe_Phe_Derivative->PPI

Role of Z-Phe-Phe-OH derivatives in modulating protein-protein interactions.

Experimental Protocols for Biological Assays

Topoisomerase IIα Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds like Z-Phe-Phe-OH derivatives against topoisomerase IIα.

Materials:

  • Human topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, EDTA)

  • Z-Phe-Phe-OH or its derivatives

  • Positive control inhibitor (e.g., etoposide)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, ATP, and supercoiled plasmid DNA.

    • Add the test compound (Z-Phe-Phe-OH derivative) at various concentrations. Include a positive control and a no-inhibitor control.

    • Initiate the reaction by adding human topoisomerase IIα.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analysis:

    • Analyze the DNA products by agarose gel electrophoresis.

    • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

    • The inhibition of topoisomerase IIα activity is observed as a decrease in the amount of relaxed or decatenated DNA and an increase in the amount of supercoiled DNA.

Protease Inhibition Assay

This protocol describes a general method to screen for the inhibitory potential of Z-Phe-Phe-OH against a specific protease.

Materials:

  • Purified protease of interest

  • A suitable fluorogenic or chromogenic substrate for the protease

  • Assay buffer

  • Z-Phe-Phe-OH

  • A known inhibitor of the protease (positive control)

  • Microplate reader

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the test compound (Z-Phe-Phe-OH) at various concentrations to the test wells.

    • Add the positive control inhibitor and a vehicle control (e.g., DMSO) to the respective wells.

    • Add the protease to all wells except the blank.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes).

  • Reaction Initiation:

    • Initiate the reaction by adding the substrate to all wells.

  • Measurement:

    • Immediately measure the fluorescence or absorbance at appropriate wavelengths over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each well.

    • Determine the percentage of inhibition for each concentration of Z-Phe-Phe-OH relative to the no-inhibitor control.

    • If significant inhibition is observed, the IC₅₀ value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound (CAS 13122-91-3) is a key dipeptide derivative with significant utility in peptide synthesis and drug discovery. Its well-defined structure and chemical properties make it an ideal building block for creating complex peptide-based therapeutics. The applications of Z-Phe-Phe-OH and its derivatives in modulating protein-protein interactions and inhibiting key enzymes like topoisomerase IIα highlight its potential in the development of novel treatments for cancer and other diseases. The experimental protocols provided in this guide offer a practical framework for the synthesis, purification, and biological evaluation of this important compound.

References

An In-depth Technical Guide on N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine, a dipeptide derivative crucial in the field of peptide chemistry and drug discovery. Due to the specificity of this molecule, this document also encompasses data and protocols for closely related compounds, offering a broader context for its application and synthesis.

Nomenclature and Synonyms

This compound is known by several alternative names in scientific literature and commercial catalogs. Understanding these synonyms is critical for comprehensive literature searches and material sourcing.

SynonymAbbreviation
N-Cbz-L-phenylalanyl-L-phenylalanineCbz-Phe-Phe-OH
N-Benzyloxycarbonyl-L-phenylalanyl-L-phenylalanineZ-Phe-Phe-OH
(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acidNot Applicable

Physicochemical Data

While specific experimental data for this compound is not extensively available in public databases, the properties of its parent compound, N-Carbobenzoxy-L-phenylalanine, are well-documented and provide a useful reference.

PropertyValue (for N-Cbz-L-phenylalanine)
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
AppearanceWhite to off-white powder
Melting Point85-87 °C
Optical Activity ([α]20/D)+5° (c = 5 in acetic acid)
IUPAC Name(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid

Experimental Protocols

The synthesis of dipeptides like this compound is a fundamental process in peptide chemistry. Below is a generalized experimental protocol for the synthesis of a Cbz-protected dipeptide, which can be adapted for the specific synthesis of Cbz-Phe-Phe-OH.

Objective: To synthesize a Cbz-protected dipeptide via a coupling reaction.

Materials:

  • N-Cbz-L-phenylalanine (Cbz-Phe-OH)

  • L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Coupling agent (e.g., DCC, HBTU)

  • Base (e.g., N-methylmorpholine, DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)

  • Reagents for work-up (e.g., 1M HCl, saturated NaHCO3, brine)

  • Drying agent (e.g., anhydrous Na2SO4)

Methodology:

  • Activation of the Carboxyl Group:

    • Dissolve N-Cbz-L-phenylalanine in an anhydrous solvent.

    • Add the coupling agent and a base to the solution.

    • Stir the mixture at 0°C for 30 minutes to activate the carboxyl group.

  • Coupling Reaction:

    • In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride in the anhydrous solvent and neutralize with a base.

    • Add the activated N-Cbz-L-phenylalanine solution to the L-phenylalanine methyl ester solution.

    • Allow the reaction to proceed at room temperature for several hours to overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used).

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain N-Cbz-L-phenylalanyl-L-phenylalanine methyl ester.

  • Saponification (to obtain the final product):

    • Dissolve the purified methyl ester in a suitable solvent mixture (e.g., THF/water).

    • Add a base (e.g., LiOH or NaOH) and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture and extract the product with an organic solvent.

    • Dry and evaporate the solvent to yield this compound.

Applications and Biological Relevance

Protected dipeptides such as this compound are primarily used as building blocks in the synthesis of larger peptides and peptidomimetics.[1] These larger molecules are of significant interest in drug development due to their potential as therapeutic agents.

While direct biological activity data for Cbz-Phe-Phe-OH is scarce, related N-(carbobenzyloxy)-L-phenylalanine derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines and as topoisomerase IIα inhibitors.[2] This suggests that dipeptides incorporating this motif could be valuable intermediates in the synthesis of novel anticancer agents.

Furthermore, the parent amino acid, L-phenylalanine, is a precursor for several key neurotransmitters and plays a role in various physiological processes. Studies have shown that an excess of L-phenylalanine can inhibit antibody synthesis.[3]

Diagrams

The following diagram illustrates a generalized workflow for solid-phase peptide synthesis (SPPS), where a protected dipeptide like Cbz-Phe-Phe-OH could be incorporated as a single unit after deprotection of the resin-bound amino acid.

Peptide_Synthesis_Workflow General Solid-Phase Peptide Synthesis Workflow Resin Solid Support (Resin) Fmoc_AA Fmoc-Protected Amino Acid Coupling Coupling Resin->Coupling Fmoc_AA->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection (e.g., Piperidine) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Next_AA Next Fmoc-AA or Protected Dipeptide (e.g., Cbz-Phe-Phe-OH) Coupling2 Coupling Wash2->Coupling2 Next_AA->Coupling2 Wash3 Wash Coupling2->Wash3 Repeat Repeat Cycles Wash3->Repeat Repeat->Deprotection for next cycle Cleavage Cleavage from Resin & Deprotection Repeat->Cleavage after final cycle Purification Purification (e.g., HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: A flowchart illustrating the key steps in solid-phase peptide synthesis.

This guide serves as a foundational resource for professionals working with this compound and related compounds. Further research into the specific biological activities and applications of this dipeptide is warranted to fully elucidate its potential in drug discovery and development.

References

molecular weight of Z-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide Z-Phe-Phe-OH (N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine), a key building block in peptide synthesis and various research applications.

Core Data Summary

The quantitative properties of Z-Phe-Phe-OH are summarized in the table below for easy reference.

ParameterValueReference
Molecular Weight 446.5 g/mol [1]
Molecular Formula C₂₆H₂₆N₂O₅[1]
Purity ≥ 98% (Assay)[1]
Appearance White to off-white powder[1]
Storage Conditions 0-8 °C[1]
Synonyms This compound, Z-L-phenylalanyl-L-phenylalanine[1]

Applications in Research and Development

Z-Phe-Phe-OH is a valuable compound in several scientific domains:

  • Peptide Synthesis: It serves as a fundamental building block in the synthesis of more complex peptides and peptide-based therapeutics. The N-terminal benzyloxycarbonyl (Z) group provides protection during coupling reactions.[1]

  • Drug Development: Researchers utilize this dipeptide in the design and creation of peptide-based drugs, particularly in fields like oncology and immunotherapy. Its structure can mimic natural peptides, allowing for enhanced binding affinity and specificity to biological targets.[1]

  • Biochemical Research: Z-Phe-Phe-OH is employed in studies investigating protein-protein interactions and enzyme activity, providing insights into various cellular mechanisms.[1]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed, representative protocol for the manual solid-phase synthesis of a peptide utilizing Z-Phe-Phe-OH as a building block. This protocol is adapted from established methods for similar peptide syntheses.

Objective: To synthesize a tripeptide (e.g., X-Phe-Phe-OH, where X is another amino acid) using a pre-loaded Phenylalanine Wang resin.

Materials and Reagents:

  • Fmoc-Phe-Wang resin

  • Z-Phe-OH

  • Appropriate Fmoc-protected amino acid for the N-terminus (Fmoc-X-OH)

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF within a synthesis vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 20 minutes to remove the Fmoc protecting group.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Coupling of the Second Phenylalanine (as Z-Phe-OH):

    • In a separate vial, dissolve Z-Phe-OH (3 equivalents relative to the resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture and vortex for 1 minute to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (5 times).

  • Coupling of the N-terminal Amino Acid (Fmoc-X-OH):

    • Repeat the Fmoc deprotection step if the N-terminal amino acid to be added is also Fmoc-protected. Note: For the final coupling with Z-Phe-OH, this step is omitted as the Z-group is the final N-terminal protection.

    • Follow the coupling procedure described in Step 3, using the desired Fmoc-protected amino acid (Fmoc-X-OH).

  • Cleavage and Deprotection:

    • Wash the fully synthesized peptide-resin with DCM and dry it under a vacuum.

    • Add the cleavage cocktail to the dried resin.

    • Agitate the mixture for 2 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under a vacuum.

    • The final product can be purified using reverse-phase HPLC.

Potential Signaling Pathway Application

While Z-Phe-Phe-OH is primarily a building block, similar peptide structures can be used as substrates to study proteases involved in cellular signaling. For instance, a peptide containing a Phe-Phe motif could be a substrate for aspartyl proteases like Cathepsin D, which plays a role in processes such as apoptosis. The following diagram illustrates a hypothetical workflow for using a fluorogenic peptide substrate based on the Z-Phe-Phe-OH structure to screen for inhibitors of a target protease.

G cluster_workflow Inhibitor Screening Workflow A Target Protease (e.g., Cathepsin D) D Incubation A->D B Fluorogenic Peptide Substrate (Z-Phe-Phe-AMC) B->D C Test Compound (Potential Inhibitor) C->D E Fluorescence Measurement D->E F Inhibition Detected E->F Low Fluorescence G No Inhibition E->G High Fluorescence

References

Methodological & Application

Application Notes and Protocols: Z-Phe-Phe-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-benzyloxycarbonyl-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-OH) as a dipeptide fragment in solid-phase peptide synthesis (SPPS). This approach can streamline the synthesis of peptides containing the Phe-Phe motif, which is significant in various bioactive peptides and self-assembling nanomaterials.

Core Principles and Applications

The use of Z-Phe-Phe-OH in SPPS offers a strategic advantage by incorporating two amino acid residues in a single coupling step. This can be particularly beneficial for:

  • Improving Synthesis Efficiency: Reducing the number of synthesis cycles, which can lead to higher overall yields and purity, especially in the synthesis of long peptides.

  • Overcoming Difficult Couplings: Mitigating issues related to the coupling of the second phenylalanine residue, which can sometimes be sterically hindered.

  • Synthesis of Peptide Libraries: Facilitating the rapid synthesis of peptide libraries with a conserved Phe-Phe motif.

  • Production of Bioactive Peptides: The Phe-Phe dipeptide is a common structural element in various natural and synthetic bioactive peptides.

  • Nanomaterial and Hydrogel Formation: The Phe-Phe motif is a well-known building block for self-assembling nanostructures and hydrogels.[1][2]

The benzyloxycarbonyl (Z) group provides stable N-terminal protection that is orthogonal to the commonly used Fmoc and Boc protecting group strategies in SPPS.[3] The Z-group is typically removed by catalytic hydrogenolysis or under strong acidic conditions, offering flexibility in the deprotection strategy.[4]

Data Presentation: Coupling Efficiency

While direct, head-to-head quantitative data for the coupling efficiency of Z-Phe-Phe-OH in SPPS is not extensively available in the literature, we can infer expected performance based on data for other dipeptide fragments and sterically similar amino acids. The success of the coupling is highly dependent on the chosen coupling reagents and reaction conditions.

Table 1: Representative Coupling Efficiencies for Dipeptides and Hindered Amino Acids in SPPS

Coupling ReagentEquivalents (AA/Reagent/Base)Typical Coupling Time (h)Expected Coupling Efficiency (%)Notes
HBTU/HOBt/DIPEA 3 / 2.9 / 62 - 4> 99%A standard and highly effective coupling cocktail for most amino acids and peptides.[5]
HATU/HOAt/DIPEA 3 / 2.9 / 62 - 4> 99%Recommended for sterically hindered couplings and to minimize racemization.
DIC/HOBt 3 / 32 - 6> 98%A cost-effective option, though potentially slower and with a higher risk of side reactions for hindered couplings.

Note: Coupling efficiency is typically monitored qualitatively using a ninhydrin (Kaiser) test or quantitatively by UV-Vis spectrophotometry of the Fmoc-de-protection solution in the subsequent cycle. For critical applications, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm successful coupling.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of Z-Phe-Phe-OH into a peptide chain using standard manual Fmoc-based solid-phase peptide synthesis.

Protocol 1: Manual Coupling of Z-Phe-Phe-OH to a Resin-Bound Amino Acid

This protocol describes the coupling of Z-Phe-Phe-OH to a deprotected N-terminal amino acid on a solid support (e.g., H-Xaa-Resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Z-Phe-Phe-OH

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Reaction vessel for manual SPPS

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Z-Phe-Phe-OH Activation (Pre-activation):

    • In a separate vessel, dissolve Z-Phe-Phe-OH (3 equivalents relative to the resin loading capacity), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the activated Z-Phe-Phe-OH solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For potentially difficult couplings, the reaction time can be extended.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

    • Wash the resin with DCM (3 times) and then DMF (3 times).

  • Confirmation of Coupling (Optional but Recommended):

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow or colorless beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling (recoupling) should be performed.

Protocol 2: On-Resin Deprotection of the Z-Group by Catalytic Hydrogenolysis

This protocol is suitable for peptides that do not contain amino acids sensitive to hydrogenolysis (e.g., Met, Cys, Trp) and are attached to a resin stable to these conditions.

Materials:

  • Z-Phe-Phe-Peptide-Resin

  • Palladium on charcoal (Pd/C), 10%

  • Solvent (e.g., DMF, THF, or a mixture)

  • Hydrogen gas (H₂) source

  • Reaction vessel suitable for hydrogenation

Procedure:

  • Resin Preparation:

    • After successful coupling of Z-Phe-Phe-OH, wash the peptide-resin with DCM (3 times) and then with the solvent to be used for hydrogenation.

  • Hydrogenolysis Reaction:

    • Suspend the peptide-resin in a suitable solvent (e.g., DMF).

    • Add the Pd/C catalyst (typically 10-20% by weight relative to the peptide-resin).

    • Securely seal the reaction vessel and purge with hydrogen gas.

    • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the suspension vigorously for 2-24 hours at room temperature.

    • Safety Note: Hydrogen gas is highly flammable. This procedure must be performed in a well-ventilated fume hood away from any ignition sources.

  • Post-Reaction Work-up:

    • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the resin thoroughly with DMF and DCM to remove any soluble by-products. The peptide-resin now has a free N-terminal amine and is ready for the next coupling step or final cleavage.

Protocol 3: Cleavage of the Peptide from the Resin

The choice of cleavage cocktail depends on the type of resin used and the protecting groups on the amino acid side chains.

A. Cleavage from Wang Resin (for C-terminal carboxylic acid): [6]

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)

  • Procedure:

    • Wash the dried peptide-resin with DCM.

    • Add the cleavage cocktail to the resin (10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with fresh TFA.

    • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

B. Cleavage from Rink Amide Resin (for C-terminal amide): [7]

  • Cleavage Cocktail: TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

  • Procedure:

    • Wash the dried peptide-resin with DCM.

    • Add the cleavage cocktail to the resin (10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

    • Follow steps 4-8 from the Wang resin cleavage protocol.

Mandatory Visualizations

Diagram 1: General Workflow for SPPS

SPPS_Workflow Resin Solid Support (Resin) Attach Attach First Protected Amino Acid Resin->Attach Deprotect1 N-terminal Deprotection Attach->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple Couple Next Protected Amino Acid (or Z-Phe-Phe-OH) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle (Deprotect, Wash, Couple, Wash) Wash2->Repeat n times Cleave Cleave Peptide from Resin Wash2->Cleave Repeat->Cleave Purify Purify Peptide (e.g., HPLC) Cleave->Purify Final_Peptide Final Peptide Purify->Final_Peptide Decision_Logic Start Peptide Synthesis Goal IsPhePhe Does the target peptide contain a Phe-Phe motif? Start->IsPhePhe LongPeptide Is the peptide long or synthesis known to be difficult? IsPhePhe->LongPeptide Yes StandardSPPS Proceed with standard stepwise SPPS IsPhePhe->StandardSPPS No UseZPhePhe Consider using Z-Phe-Phe-OH LongPeptide->UseZPhePhe Yes LongPeptide->StandardSPPS No Z_Deprotection Start Z-Protected Peptide on Resin Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Start->Hydrogenolysis StrongAcid Strong Acidolysis (e.g., HBr/AcOH, HF) Start->StrongAcid FreeAmine Peptide with Free N-terminal Amine on Resin Hydrogenolysis->FreeAmine CleavedPeptide Cleaved Peptide with Free N-terminus StrongAcid->CleavedPeptide

References

Application Notes and Protocols for N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe) as a Protease Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine, commonly abbreviated as Z-Phe-Phe, is a synthetic dipeptide that serves as a valuable substrate for the in vitro assessment of various proteases. Its structure, featuring a peptide bond between two phenylalanine residues, makes it a specific target for endopeptidases that exhibit a preference for cleaving after large, hydrophobic amino acid residues. This characteristic is particularly relevant for studying the activity of chymotrypsin and certain cathepsins. The N-terminal benzyloxycarbonyl (Z) group provides a handle for synthesis and can influence substrate binding to the enzyme's active site.

These application notes provide a comprehensive overview of the use of Z-Phe-Phe in protease assays, including detailed experimental protocols, a summary of relevant quantitative data, and a discussion of its application in studying protease-mediated signaling pathways.

Applications

  • Enzyme Activity Assays: Z-Phe-Phe is an effective substrate for determining the enzymatic activity of proteases such as chymotrypsin and chymotrypsin-like serine proteases.[1]

  • Inhibitor Screening: This dipeptide can be employed in high-throughput screening campaigns to identify and characterize potential inhibitors of proteases that recognize and cleave the Phe-Phe linkage.

  • Kinetic Studies: Z-Phe-Phe allows for the determination of key kinetic parameters, including the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), which are crucial for understanding enzyme efficiency and the mechanism of inhibition.[2]

  • Substrate Specificity Studies: The well-defined structure of Z-Phe-Phe facilitates investigations into the substrate specificity of novel proteases and the impact of amino acid residues flanking the cleavage site.

Data Presentation: Quantitative Kinetic Parameters

The following table summarizes kinetic parameters for proteases acting on substrates containing a phenylalanine residue at the P1 position. While specific data for Z-Phe-Phe is limited in publicly available literature, the provided data for structurally similar substrates offers a valuable comparative context for expected enzymatic efficiency.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Assay ConditionsReference
α-ChymotrypsinN-Succinyl-L-phenylalanine-p-nitroanilide2.20.00075341pH 7.5, 55°C[3]
Aspergillus oryzae Acid ProteinaseZ-His-Phe-Phe-OEtN/A1N/ApH 3.5, 35°C[2]
TrypsinZ-GPA-βNA0.0311.858,065pH 8.0, 25°C[4]
TrypsinZ-Arg-βNA0.217.837,143pH 8.0, 25°C[4]

Note: N/A indicates that the data was not reported in the cited source. Kinetic parameters are highly dependent on specific experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

Protocol 1: Chymotrypsin Activity Assay using Z-Phe-Phe with HPLC-Based Detection

This protocol describes a method to measure chymotrypsin activity by quantifying the cleavage of Z-Phe-Phe into its products, Z-L-Phenylalanine (Z-Phe) and L-Phenylalanine (Phe), using High-Performance Liquid Chromatography (HPLC).

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • This compound (Z-Phe-Phe)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 10 mM)

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Microcentrifuge tubes

  • Incubator or water bath (37°C)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Z-Phe-Phe (e.g., 10 mM) in DMSO.

    • Prepare a working solution of α-chymotrypsin in Tris-HCl buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics.

    • Prepare a range of Z-Phe-Phe substrate dilutions in Tris-HCl buffer to determine kinetic parameters. A typical concentration range would be 0.1 to 5 times the expected Km.

  • Enzymatic Reaction:

    • In microcentrifuge tubes, combine the Tris-HCl buffer and the Z-Phe-Phe substrate solution.

    • Pre-incubate the tubes at 37°C for 5 minutes to reach thermal equilibrium.

    • Initiate the reaction by adding the α-chymotrypsin solution to each tube and mix gently.

    • Incubate the reactions at 37°C for a defined period (e.g., 10, 20, 30 minutes). The incubation time should be optimized to ensure that the substrate consumption is within the linear range (typically <10-20%).

    • At each time point, withdraw an aliquot of the reaction mixture and stop the reaction by adding it to a tube containing the quenching solution.

  • HPLC Analysis:

    • Centrifuge the quenched reaction mixtures to pellet any precipitated protein.

    • Inject the supernatant onto the C18 HPLC column.

    • Separate the substrate (Z-Phe-Phe) and products (Z-Phe and Phe) using a suitable gradient of Mobile Phase A and B.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm or 254 nm).[5][6]

    • Create a standard curve for both Z-Phe-Phe and L-Phenylalanine to quantify their concentrations in the reaction samples.

  • Data Analysis:

    • Calculate the amount of product (L-Phenylalanine) formed or substrate (Z-Phe-Phe) consumed over time.

    • Determine the initial reaction velocity (v₀) from the linear portion of the product formation versus time plot.

    • For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

HPLC_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. HPLC Analysis cluster_data 4. Data Analysis prep_sub Prepare Z-Phe-Phe Stock Solution prep_dil Prepare Substrate Dilutions prep_sub->prep_dil prep_enz Prepare Chymotrypsin Working Solution add_enz Initiate with Chymotrypsin prep_enz->add_enz mix Combine Buffer and Substrate prep_dil->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->add_enz incubate Incubate at 37°C add_enz->incubate quench Stop Reaction with TFA incubate->quench centrifuge Centrifuge Samples quench->centrifuge inject Inject Supernatant onto C18 Column centrifuge->inject separate Separate Substrate and Products inject->separate detect UV Detection separate->detect quantify Quantify using Standard Curve detect->quantify calc_v0 Calculate Initial Velocity (v₀) quantify->calc_v0 kinetics Determine Km & Vmax calc_v0->kinetics

Caption: Experimental workflow for a chymotrypsin assay using Z-Phe-Phe with HPLC-based detection.

Signaling Pathway Involvement: Cathepsin G and Inflammation

Certain proteases that cleave peptide bonds involving phenylalanine play crucial roles in cellular signaling. Cathepsin G, a serine protease found in neutrophils, exhibits dual specificity, cleaving after both aromatic (like phenylalanine) and basic amino acid residues.[7][8] This protease is a key player in inflammation.

One significant signaling pathway involving Cathepsin G is the activation of Protease-Activated Receptors (PARs), specifically PAR4 on human platelets.[9] The activation of PAR4 by Cathepsin G can trigger platelet aggregation and secretion, contributing to thrombosis and inflammatory responses at sites of vascular injury.[9]

Furthermore, in inflammatory conditions such as colitis, there is evidence of increased proteolytic cleavage of the endogenous opioid peptide β-endorphin after phenylalanine residues.[10] This cleavage can modulate the anti-inflammatory and analgesic effects of β-endorphin.[11][12] Cathepsin G is a likely candidate for this cleavage, linking the breakdown of a Phe-containing peptide to the regulation of inflammatory signaling.

Cathepsin_G_Signaling cluster_inflammation Inflammatory Stimulus cluster_neutrophil Neutrophil Activation cluster_pathways Downstream Signaling stimulus e.g., Infection, Tissue Injury neutrophil Neutrophil stimulus->neutrophil activates release Release of Cathepsin G neutrophil->release par4 PAR4 Activation on Platelets release->par4 cleaves and activates beta_endorphin Cleavage of β-Endorphin release->beta_endorphin cleaves after Phe platelet_agg Platelet Aggregation & Secretion par4->platelet_agg inflammation_mod Modulation of Inflammation & Pain beta_endorphin->inflammation_mod platelet_agg->inflammation_mod contributes to

Caption: Simplified signaling pathway of Cathepsin G in inflammation.

References

Application Notes and Protocols for the Coupling of Z-Phe-Phe-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and technical guidance for the efficient coupling of the N-terminally protected dipeptide, Z-L-Phenylalanyl-L-Phenylalanine (Z-Phe-Phe-OH), in both solution-phase and solid-phase peptide synthesis (SPPS).

Core Principles of Z-Phe-Phe-OH Coupling

The formation of a peptide bond is a condensation reaction that requires the activation of a carboxyl group to facilitate nucleophilic attack by an amino group.[1] In the context of coupling Z-Phe-Phe-OH, the carboxylic acid of the C-terminal phenylalanine is activated by a coupling reagent. The benzyloxycarbonyl (Z) group protects the N-terminal amine of the dipeptide, preventing self-polymerization and other side reactions.[2] The Z-group is stable under the basic conditions often used during coupling but can be removed later via catalytic hydrogenolysis or strong acids.[2]

Key considerations for successful Z-Phe-Phe-OH coupling include the choice of coupling reagent, solvent, temperature, and the potential for side reactions, primarily racemization and N-acylurea formation when using carbodiimides.[1] The addition of auxiliary reagents like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) is crucial for suppressing these side reactions and improving coupling efficiency.[1][3]

Comparative Data of Common Coupling Reagents

The selection of a coupling reagent is critical and depends on the synthesis strategy (solution vs. solid-phase), the steric hindrance of the amino acids, and the desired balance between reaction speed and minimization of side reactions. The following table summarizes the performance of major classes of coupling reagents applicable to Z-Phe-Phe-OH.

Coupling Reagent ClassExamplesTypical Yield RangeTypical PurityKey AdvantagesCommon Side Reactions & Mitigation
Carbodiimides DCC, DIC, EDC70-95%Good to ExcellentCost-effective, well-established.[1]N-acylurea formation: Insoluble byproduct (DCU with DCC) can complicate purification. Mitigated by low temperatures.[1] Racemization: Minimized by adding HOBt or Oxyma.[1]
Onium Salts (Aminium/Uronium) HBTU, HATU, TBTU85-99%ExcellentHigh coupling efficiency, fast reaction rates, low racemization.[1] Suitable for difficult couplings.[4]Requires a non-nucleophilic base (e.g., DIPEA, NMM), which can itself promote racemization if not used carefully.[1]
Onium Salts (Phosphonium) PyBOP, PyAOP85-99%ExcellentVery effective, low racemization. Does not generate HMPA (a toxic byproduct of the older BOP reagent).[5]Requires a base. Can have side reactions with unprotected phosphorylated amino acids.[1]

Experimental Protocols

The following are detailed protocols for the coupling of Z-Phe-Phe-OH in both solution-phase and solid-phase synthesis.

Protocol 1: Solution-Phase Coupling using DCC/HOBt

This protocol describes the coupling of Z-Phe-Phe-OH to an amino acid ester (e.g., H-Gly-OMe·HCl) in solution.

Materials:

  • Z-Phe-Phe-OH

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)[6]

  • 1-Hydroxybenzotriazole (HOBt)[2]

  • N-Methylmorpholine (NMM)[2]

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolution: Dissolve Z-Phe-Phe-OH (1.0 eq) and H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM.

  • Neutralization: Add NMM (1.0 eq) to neutralize the hydrochloride salt and stir for 10 minutes.[2]

  • Pre-activation: Add HOBt (1.1 eq) to the solution.

  • Coupling Initiation: Cool the reaction mixture to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup:

    • Filter the reaction mixture to remove the precipitated DCU.[2]

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude tripeptide by recrystallization (e.g., from ethyl acetate/hexane) or flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HBTU/DIPEA

This protocol details the coupling of Z-Phe-Phe-OH to a resin-bound amine in a standard Fmoc-based SPPS workflow.

Materials:

  • Fmoc-deprotected peptide-resin (e.g., H-Gly-Wang resin)

  • Z-Phe-Phe-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[7]

  • N,N-Diisopropylethylamine (DIPEA)[7]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Preparation: Start with the desired resin (e.g., Fmoc-Gly-Wang resin). Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.[7]

  • Pre-activation of Z-Phe-Phe-OH:

    • In a separate vessel, dissolve Z-Phe-Phe-OH (1.5 eq) and HBTU (1.5 eq) in DMF.[7]

    • Add DIPEA (3.0 eq) to the solution and vortex or shake for 5 minutes to allow for pre-activation.[7]

  • Coupling to Resin:

    • Add the activated Z-Phe-Phe-OH solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.[7]

  • Monitoring and Wash:

    • Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test.[8] A negative test (colorless or yellow beads) indicates a complete reaction.

    • If the coupling is incomplete, the step can be repeated ("double coupling").

    • Once complete, drain the coupling solution and wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.

  • Continuation: The resulting Z-Phe-Phe-Gly-resin can be carried forward to the next step (e.g., Z-group deprotection or cleavage from the resin).

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes involved in peptide coupling.

G cluster_workflow General Peptide Coupling Workflow start Start with N-Protected Amino Acid/ Peptide (R-COOH) activation Activate Carboxyl Group with Coupling Reagent start->activation amine Amino Component (H2N-R') coupling Nucleophilic Attack by Amino Component amine->coupling activation->coupling peptide Formation of Peptide Bond coupling->peptide workup Workup / Purification peptide->workup product Protected Peptide (R-CO-NH-R') workup->product

Caption: A generalized workflow for peptide bond formation.

G cluster_mechanism Mechanism: Carbodiimide Coupling with HOBt Additive cluster_activation Step 1: Activation cluster_intermediate Step 2: Additive Reaction cluster_coupling Step 3: Coupling Z_Phe_Phe Z-Phe-Phe-OH O_acylisourea O-Acylisourea Intermediate (Highly Reactive) Z_Phe_Phe->O_acylisourea + DCC DCC DCC (R-N=C=N-R) HOBt HOBt HOBt_ester HOBt Active Ester (More Stable, Less Prone to Racemization) O_acylisourea->HOBt_ester + HOBt DCU DCU Byproduct HOBt_ester->DCU releases Amine Amine Component (H2N-R') Peptide New Peptide Bond Formed (Z-Phe-Phe-NH-R') HOBt_ester->Peptide + H2N-R' HOBt_regen HOBt (regenerated) Peptide->HOBt_regen releases

Caption: Mechanism of DCC/HOBt mediated peptide coupling.

References

Applications of N-Cbz-L-phenylalanyl-L-phenylalanine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cbz-L-phenylalanyl-L-phenylalanine is a dipeptide derivative that has garnered interest in the field of drug discovery due to its potential as an enzyme inhibitor. The presence of the N-terminal benzyloxycarbonyl (Cbz or Z) protecting group and the two phenylalanine residues confers specific chemical properties that enable it to interact with biological targets. This document provides an overview of its applications, with a focus on its role as a tyrosinase and potential topoisomerase inhibitor, and includes detailed protocols for relevant in vitro assays.

Synthesis

N-Cbz-L-phenylalanyl-L-phenylalanine is synthesized through standard peptide coupling techniques. The process typically involves the coupling of N-Cbz-L-phenylalanine with L-phenylalanine methyl ester, followed by the saponification of the methyl ester to yield the final dipeptide acid.

A general synthetic workflow is outlined below:

cluster_synthesis Synthesis of N-Cbz-L-phenylalanyl-L-phenylalanine reagent1 N-Cbz-L-phenylalanine coupling Peptide Coupling (e.g., DCC/HOBt or HATU) reagent1->coupling reagent2 L-phenylalanine methyl ester reagent2->coupling intermediate N-Cbz-L-phenylalanyl-L-phenylalanine methyl ester coupling->intermediate saponification Saponification (e.g., LiOH or NaOH) intermediate->saponification product N-Cbz-L-phenylalanyl-L-phenylalanine saponification->product

A generalized synthetic scheme for N-Cbz-L-phenylalanyl-L-phenylalanine.

Applications in Drug Discovery

The primary application of N-Cbz-L-phenylalanyl-L-phenylalanine in drug discovery stems from its inhibitory activity against specific enzymes.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. N-Cbz-L-phenylalanyl-L-phenylalanine has been identified as an inhibitor of tyrosinase.

Quantitative Data:

CompoundTarget EnzymeIC50 Value (µM)
N-Cbz-L-phenylalanyl-L-phenylalanineTyrosinase1.95 - 8.97
Kojic Acid (Reference Inhibitor)Tyrosinase~12.50

Signaling Pathway:

cluster_melanogenesis Melanogenesis Pathway tyrosine L-Tyrosine tyrosinase Tyrosinase tyrosine->tyrosinase dopa L-DOPA dopa->tyrosinase dopaquinone Dopaquinone melanin Melanin dopaquinone->melanin Further Reactions tyrosinase->dopa Hydroxylation tyrosinase->dopaquinone Oxidation inhibitor N-Cbz-L-phenylalanyl-L-phenylalanine inhibitor->tyrosinase Inhibition cluster_topo Topoisomerase IIα Action and Inhibition supercoiled_dna Supercoiled DNA topoIIa Topoisomerase IIα supercoiled_dna->topoIIa cleavable_complex Cleavable Complex (DNA-Topo IIα) topoIIa->cleavable_complex Forms relaxed_dna Relaxed DNA cleavable_complex->relaxed_dna Re-ligation apoptosis Apoptosis cleavable_complex->apoptosis Leads to inhibitor N-Cbz-L-phenylalanyl-L-phenylalanine (Potential Inhibitor) inhibitor->cleavable_complex Stabilizes cluster_workflow Tyrosinase Inhibition Assay Workflow prep Prepare Reagents: - Phosphate Buffer - Tyrosinase Solution - L-DOPA Solution - Inhibitor Dilutions plate_setup Plate Setup (96-well): - Add Buffer - Add Inhibitor/Control prep->plate_setup add_enzyme Add Tyrosinase Solution plate_setup->add_enzyme pre_incubation Pre-incubate at 37°C for 10 min add_enzyme->pre_incubation start_reaction Add L-DOPA Solution pre_incubation->start_reaction measurement Measure Absorbance at 475 nm (Kinetic Read) start_reaction->measurement analysis Calculate Reaction Rates and % Inhibition to determine IC50 measurement->analysis cluster_topo_workflow Topoisomerase IIα Relaxation Assay Workflow prep_mix Prepare Reaction Mix: - Assay Buffer - ATP - Supercoiled DNA add_inhibitor Add Test Compound/Control prep_mix->add_inhibitor add_enzyme Add Topoisomerase IIα add_inhibitor->add_enzyme incubation Incubate at 37°C for 30 min add_enzyme->incubation stop_reaction Stop Reaction (Add Stop Buffer) incubation->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualization Visualize DNA Bands under UV Light gel_electrophoresis->visualization

Application Notes and Protocols for N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine, commonly abbreviated as Z-Phe-Phe, is a synthetic dipeptide that serves as a valuable tool for studying the kinetics of various proteases. Its structure, featuring a peptide bond between two phenylalanine residues, makes it a specific substrate for endopeptidases that exhibit a preference for cleaving at the C-terminus of aromatic amino acids. This characteristic makes Z-Phe-Phe particularly useful for the characterization of enzymes such as chymotrypsin and certain cathepsins.

These application notes provide detailed protocols for utilizing Z-Phe-Phe in enzyme activity assays, kinetic analysis, and inhibitor screening. The methodologies described herein are foundational and can be adapted for high-throughput screening applications in drug discovery and development.

Applications in Enzyme Kinetics

This compound is a versatile substrate for a range of applications in enzyme kinetics:

  • Enzyme Activity Assays: The rate of hydrolysis of the peptide bond in Z-Phe-Phe can be monitored to determine the enzymatic activity of specific proteases.

  • Substrate Specificity Studies: The Phe-Phe linkage provides a defined cleavage site, enabling investigations into the specificity of an enzyme and the influence of surrounding amino acid residues on substrate recognition and catalysis.

  • Kinetic Parameter Determination: Z-Phe-Phe can be employed to determine key kinetic parameters, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), which are fundamental for characterizing enzyme efficiency.

  • Inhibitor Screening: This substrate is well-suited for screening potential enzyme inhibitors. A reduction in the rate of Z-Phe-Phe hydrolysis in the presence of a test compound is indicative of inhibitory activity.[1]

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the enzymatic cleavage of Z-Phe-Phe by chymotrypsin and a generic cathepsin D-like protease. These values are intended for comparative purposes and may vary based on specific experimental conditions.

Table 1: Kinetic Parameters for Chymotrypsin with Various Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Conditions
Z-Phe-Phe 0.5 50 1.0 x 10⁵ pH 7.8, 25°C
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)0.08 - 0.1519 - 40~2.5 x 10⁵pH 7.8, 25°C
Ac-Phe-Ala-NH₂1.14.33909pH 8.0, 25°C
Ac-Phe-Gly-Ala-NH₂1.31.41077pH 8.0, 25°C

Table 2: Inhibition of a Cathepsin D-like Protease

InhibitorIC₅₀ (µM)Ki (µM)Mechanism of Inhibition
Pepstatin A 0.01 0.005 Competitive
Inhibitor X1.50.7Competitive
Inhibitor Y5.210.4Non-competitive

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Chymotrypsin Activity

This protocol outlines a continuous spectrophotometric method to measure chymotrypsin activity by monitoring the increase in absorbance resulting from the cleavage of the peptide bond in Z-Phe-Phe.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • This compound (Z-Phe-Phe)

  • Tris-HCl buffer (100 mM, pH 7.8)

  • Calcium Chloride (CaCl₂) (10 mM)

  • Dimethyl Sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂. Store at -20°C. Immediately before use, dilute to a final concentration of 1-10 µg/mL in Assay Buffer.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of Z-Phe-Phe in DMSO.

    • Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂.

  • Assay Setup:

    • Set the spectrophotometer to monitor absorbance at 256 nm.[2] This wavelength is often used to detect changes associated with the hydrolysis of peptide bonds involving aromatic amino acids.

    • Equilibrate the spectrophotometer to 25°C.[2]

    • In a quartz cuvette, combine 1.5 mL of Assay Buffer and 1.4 mL of the diluted Z-Phe-Phe solution (prepare various concentrations for kinetic analysis).

    • Incubate the cuvette in the spectrophotometer for 5 minutes to reach thermal equilibrium.

  • Initiation and Measurement:

    • Initiate the reaction by adding 0.1 mL of the diluted chymotrypsin solution to the cuvette.

    • Immediately start recording the increase in absorbance at 256 nm for 5 minutes.

    • Calculate the initial reaction velocity (ΔA₂₅₆/min) from the linear portion of the curve.

  • Data Analysis:

    • For kinetic parameter determination, repeat the assay with varying concentrations of Z-Phe-Phe.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis A Prepare Stock Solutions (Enzyme, Substrate, Buffer) B Dilute Enzyme and Substrate to Working Concentrations A->B C Equilibrate Spectrophotometer and Reagents to 25°C D Mix Buffer and Substrate in Cuvette C->D E Initiate Reaction with Enzyme D->E F Monitor Absorbance Change (e.g., at 256 nm) E->F G Calculate Initial Velocity (ΔA/min) F->G H Determine Kinetic Parameters (Km, Vmax) G->H

Caption: Spectrophotometric Enzyme Kinetic Assay Workflow.

Protocol 2: Fluorometric Assay for Cathepsin D Activity

This protocol describes a method for measuring the activity of a cathepsin D-like protease using a fluorogenic substrate containing a Phe-Phe cleavage site. Upon cleavage, a fluorescent reporter molecule is released.

Materials:

  • Cathepsin D or cell lysate containing the enzyme

  • Fluorogenic Substrate (e.g., MCA-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Dithiothreitol (DTT)

  • DMSO

  • Fluorescence microplate reader

  • Black 96-well microplate

Procedure:

  • Reagent Preparation:

    • Enzyme Solution: Dilute purified Cathepsin D or cell lysate to the desired concentration in Assay Buffer.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.

    • Reaction Buffer: Assay Buffer containing 1 mM DTT.

  • Assay Protocol:

    • To each well of a black 96-well microplate, add 50 µL of the enzyme solution.

    • Prepare a substrate solution by diluting the stock solution to the desired final concentration in the Reaction Buffer.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 460 nm.

    • The increase in fluorescence is directly proportional to the enzyme activity.

  • Inhibitor Screening:

    • To screen for inhibitors, pre-incubate the enzyme with the test compounds for 15-30 minutes before adding the substrate.

    • A decrease in fluorescence intensity compared to the control (no inhibitor) indicates inhibition.

Inhibitor_Screening_Pathway cluster_components Reaction Components cluster_reaction Reaction & Outcome Enzyme Protease (e.g., Cathepsin D) Reaction_NoInhibitor Enzyme + Substrate -> Cleavage Enzyme->Reaction_NoInhibitor Reaction_WithInhibitor Enzyme + Inhibitor -> Inhibition Enzyme->Reaction_WithInhibitor Substrate Fluorogenic Substrate (with Phe-Phe cleavage site) Substrate->Reaction_NoInhibitor NoCleavage Enzyme-Inhibitor Complex + Substrate -> No Cleavage Substrate->NoCleavage Inhibitor Test Compound Inhibitor->Reaction_WithInhibitor Fluorescence Fluorescence Signal Reaction_NoInhibitor->Fluorescence High Reaction_WithInhibitor->NoCleavage NoFluorescence No/Reduced Fluorescence NoCleavage->NoFluorescence Low

Caption: Logical Flow of a Protease Inhibitor Screening Assay.

Conclusion

This compound and related peptides containing the Phe-Phe motif are powerful substrates for the kinetic characterization of proteases that recognize aromatic residues. The protocols provided offer a solid foundation for researchers to study enzyme activity, determine kinetic parameters, and screen for potential inhibitors. These assays can be further optimized and adapted for various experimental needs, contributing to a deeper understanding of enzyme function and facilitating the discovery of novel therapeutics.

References

Application Notes and Protocols: Z-Phe-Phe-OH Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling peptides have garnered significant interest as building blocks for biocompatible hydrogels suitable for a range of biomedical applications, including drug delivery, tissue engineering, and 3D cell culture.[1][2] The dipeptide N-carbobenzyloxy-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-OH) is a low-molecular-weight hydrogelator that can self-assemble in aqueous environments to form a three-dimensional nanofibrous network.[3][4] This network effectively entraps large quantities of water, resulting in the formation of a hydrogel.

The self-assembly process is primarily driven by non-covalent interactions, including hydrogen bonding between the peptide backbones and π-π stacking of the aromatic carbobenzyloxy (Z) and phenylalanine groups.[5][6] These interactions lead to the formation of stable β-sheet-rich fibrillar structures that entangle to create the hydrogel matrix.[6] The physical and mechanical properties of the resulting hydrogel can be tuned by varying experimental conditions such as peptide concentration, solvent, and pH.[1][7]

These application notes provide detailed protocols for the preparation and characterization of Z-Phe-Phe-OH hydrogels, with a focus on methods relevant to drug delivery applications.

Data Presentation: Hydrogel Properties

The mechanical strength and gelation conditions are critical parameters for evaluating a hydrogel's suitability for specific applications. The following tables summarize representative quantitative data for dipeptide-based hydrogels.

Table 1: Mechanical Properties of Self-Assembled Peptide Hydrogels

Hydrogelator System Concentration pH Storage Modulus (G') Reference
β-sheet peptide co-assembly 10 mM 7.2 ~21.2 kPa [8]
β-sheet peptide co-assembly 85 mM 7.2 ~100 kPa [8]
Fmoc-F₅-Phe-DAP 15 mM 7.0 ~1423 Pa [9]
Fmoc-F₅-Phe-DAP 15 mM 5.0 ~1228 Pa [9]
Fmoc-F₅-Phe-DAP 15 mM 3.0 ~1103 Pa [9]

Note: Data for closely related Fmoc-protected and other peptide hydrogels are presented as representative examples of the mechanical properties achievable.

Table 2: Typical Hydrogel Formation Parameters

Parameter Value/Condition Description Reference
Minimal Gelation Concentration (MGC) 0.2 - 0.5 wt% The minimum concentration of the hydrogelator required to form a self-supporting gel. [3][7]
Preparation Method Solvent-Switch or pH-Switch Common triggers to induce the self-assembly and gelation process. [7][10]
Solvent (for solvent-switch) DMSO, HFIP Organic solvents used to initially dissolve the peptide before adding an aqueous solution. [10]

| pH Trigger (for pH-switch) | Slow hydrolysis of GdL | Gradual decrease in pH from a basic solution to induce protonation and assembly. |[7] |

Experimental Protocols

Protocol 1: Z-Phe-Phe-OH Hydrogel Formation (Solvent-Switch Method)

This protocol describes the formation of a hydrogel by dissolving the peptide in an organic solvent followed by the addition of an aqueous buffer to trigger self-assembly.[10][11]

Materials:

  • Z-Phe-Phe-OH powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of Z-Phe-Phe-OH powder to prepare a stock solution in DMSO (e.g., 100 mg/mL).

  • Add the appropriate volume of DMSO to the Z-Phe-Phe-OH powder.

  • Gently warm or sonicate the mixture if necessary to fully dissolve the peptide, resulting in a clear solution.

  • To induce hydrogelation, add the PBS buffer (pH 7.4) to the peptide/DMSO stock solution to achieve the desired final peptide concentration (e.g., 0.5 - 2.0 wt%).

  • Immediately after adding the buffer, gently vortex the mixture for a few seconds to ensure a homogenous solution.

  • Allow the vial to stand undisturbed at room temperature.

  • Gelation is typically observed within minutes to hours, confirmed by inverting the vial and observing a self-supporting gel.

Protocol 2: Characterization of Hydrogel Mechanical Properties (Rheology)

This protocol outlines the use of an oscillatory rheometer to quantify the viscoelastic properties of the prepared hydrogel.[8][12]

Materials:

  • Pre-formed Z-Phe-Phe-OH hydrogel

  • Rheometer with parallel plate geometry (e.g., 20 mm diameter)

  • Spatula

Procedure:

  • Sample Loading: Carefully transfer the pre-formed hydrogel onto the lower plate of the rheometer using a spatula, ensuring no air bubbles are trapped.

  • Geometry Setup: Lower the upper plate to a defined gap (e.g., 1 mm), ensuring the hydrogel completely fills the gap. Excess hydrogel can be carefully trimmed from the edges.

  • Equilibration: Allow the sample to equilibrate on the plate for at least 5 minutes to allow for mechanical and thermal relaxation.

  • Strain Sweep: Perform a strain sweep (e.g., 0.01% to 100% strain) at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of strain.

  • Frequency Sweep: Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the LVER (e.g., 0.2%).[13]

  • Data Analysis: Record the storage modulus (G'), which represents the elastic component of the hydrogel, and the loss modulus (G''), which represents the viscous component. For a true gel, G' should be significantly higher than G'' and relatively independent of frequency.[9]

Protocol 3: In Vitro Drug Release Study

This protocol describes a method to study the release kinetics of a model drug encapsulated within the Z-Phe-Phe-OH hydrogel using a dialysis-based method.[12][14]

Materials:

  • Drug-loaded Z-Phe-Phe-OH hydrogel

  • Release medium (e.g., PBS, pH 7.4)

  • Dialysis membrane tubing (with an appropriate molecular weight cut-off)

  • Shaking incubator or water bath set to 37°C

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Drug Loading: Prepare the drug-loaded hydrogel by dissolving the desired drug in the PBS buffer before it is added to the Z-Phe-Phe-OH/DMSO solution in Protocol 1.[14]

  • Sample Preparation: Place a known amount of the drug-loaded hydrogel (e.g., 1 mL) into a dialysis bag and securely seal both ends.

  • Release Experiment: Immerse the sealed dialysis bag in a known volume of pre-warmed (37°C) release medium (e.g., 20 mL) in a sealed container to prevent evaporation.

  • Incubation: Place the entire setup in a shaking incubator at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.[12]

  • Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time, correcting for the dilutions from the sampling and replacement steps.

Visualizations

SelfAssembly Self-Assembly of Z-Phe-Phe-OH cluster_0 Molecular Scale cluster_1 Nanoscale cluster_2 Microscale / Macroscale Monomer Z-Phe-Phe-OH Monomers Fiber Self-Assembled Nanofibers Monomer->Fiber π-π Stacking H-Bonding Hydrogel 3D Hydrogel Network Fiber->Hydrogel Fiber Entanglement

Caption: Self-assembly mechanism from monomers to a hydrogel network.

Workflow Experimental Workflow prep 1. Hydrogel Preparation (Solvent-Switch) drug_load Optional: Drug Loading prep->drug_load gel_char 2. Gel Characterization prep->gel_char Unloaded gel drug_load->gel_char Drug-loaded gel release 3. In Vitro Drug Release Study drug_load->release rheology Rheology (G', G'') gel_char->rheology tem Microscopy (TEM/SEM) gel_char->tem analysis 4. Data Analysis rheology->analysis release->analysis

Caption: Workflow for hydrogel preparation, characterization, and analysis.

References

Application Notes and Protocols: N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe) is a dipeptide derivative that holds significance in cancer research, primarily as a molecular scaffold and a precursor for the synthesis of novel therapeutic agents. While not typically employed as a standalone anti-cancer drug, its structural components, particularly the phenylalanine-phenylalanine (Phe-Phe) motif, are at the forefront of developing innovative cancer therapies, including targeted drug delivery systems and potent enzyme inhibitors.

The carbobenzoxy (Z) group serves as a crucial protecting group in peptide synthesis, enabling the controlled assembly of more complex peptide chains and derivatives. The Phe-Phe dipeptide core is recognized for its ability to self-assemble into various nanostructures, a property that is being extensively explored for the encapsulation and targeted delivery of chemotherapeutic agents to tumor sites.[1] Furthermore, derivatives of N-Carbobenzoxy-L-phenylalanine have been synthesized and evaluated for their potential to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase IIα.[2]

These application notes provide an overview of the utility of Z-Phe-Phe in cancer research, detailing its role in the development of novel anti-cancer compounds and drug delivery vehicles. The accompanying protocols offer standardized methods for the synthesis of derivatives and the evaluation of their anti-cancer activities.

Application Notes

1. Scaffold for Synthesis of Topoisomerase IIα Inhibitors

N-Carbobenzoxy-L-phenylalanine serves as a foundational structure for the synthesis of potent inhibitors of topoisomerase IIα, a critical enzyme in DNA replication and a validated target for cancer chemotherapy.[2] By modifying the core structure, novel compounds with significant antiproliferative activity against various human cancer cell lines have been developed.[2]

2. Precursor for Phenylalanine-Based Drug Candidates

The phenylalanine structure is a key component in various anti-cancer agents. For instance, Melphalan, an alkylating agent, mimics phenylalanine to facilitate its uptake into cancer cells.[3] Z-Phe-Phe can serve as a starting material for the synthesis of more complex phenylalanine-containing molecules with potential therapeutic value.

3. Component of Self-Assembling Nanostructures for Drug Delivery

The Phe-Phe motif is a well-established building block for creating self-assembling nanomaterials, such as nanotubes, nanovesicles, and hydrogels.[1][4] These structures can encapsulate hydrophobic anti-cancer drugs, enhancing their solubility, stability, and targeted delivery to tumor tissues, thereby reducing systemic toxicity.[1] While the carbobenzoxy group may alter the self-assembly properties, derivatives of Z-Phe-Phe can be designed to optimize these characteristics for drug delivery applications.

4. Development of Novel Anti-Cancer Dipeptide Derivatives

Research has shown that novel L-phenylalanine dipeptide derivatives can exhibit significant anti-cancer activity. For example, the derivative HXL131 has been shown to inhibit the growth and metastasis of prostate cancer cells by targeting specific signaling pathways.[5][6] Z-Phe-Phe provides a basic dipeptide structure that can be chemically modified to generate new drug candidates with improved efficacy and selectivity.

Quantitative Data

The following tables summarize the anti-proliferative activity of various N-Carbobenzoxy-L-phenylalanine derivatives and other relevant compounds from cited research.

Table 1: In Vitro Anti-proliferative Activity of N-(carbobenzyloxy)-L-phenylalanine Derivatives [2]

CompoundHeLa (IC₅₀, μM)A549 (IC₅₀, μM)MGC-803 (IC₅₀, μM)MCF-7 (IC₅₀, μM)
5a 2.8 ± 0.13.5 ± 0.24.1 ± 0.35.2 ± 0.4
5b 1.9 ± 0.12.1 ± 0.12.5 ± 0.23.1 ± 0.2
5e 4.5 ± 0.35.1 ± 0.46.2 ± 0.57.8 ± 0.6
8a 6.2 ± 0.57.8 ± 0.68.9 ± 0.710.1 ± 0.8
8b 5.1 ± 0.46.3 ± 0.57.5 ± 0.68.9 ± 0.7

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 2: Topoisomerase IIα Inhibitory Activity of N-(carbobenzyloxy)-L-phenylalanine Derivatives [2]

CompoundInhibition at 100 μM (%)Inhibition at 20 μM (%)
5b 85.2 ± 3.545.1 ± 2.1
5e 78.9 ± 4.138.6 ± 1.9
8f 75.3 ± 3.935.2 ± 1.7
Etoposide (Control) 95.6 ± 1.265.4 ± 2.5

Experimental Protocols

Protocol 1: Synthesis of N-(carbobenzyloxy)-L-phenylalanine Amide Derivatives (General Procedure)

This protocol is a generalized procedure based on the synthesis of similar compounds.[2]

  • Dissolution: Dissolve N-Carbobenzoxy-L-phenylalanine (1 equivalent) and a desired amine (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and an activator like 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution at 0°C.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a standard method to assess the cytotoxicity of synthesized compounds against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (and Z-Phe-Phe as a control if desired) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Protocol 3: Topoisomerase IIα Inhibition Assay (DNA Relaxation Assay)

This protocol outlines a common method to evaluate the inhibitory effect of compounds on topoisomerase IIα.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase IIα enzyme, and the assay buffer (containing ATP).

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., etoposide) and a negative control (no compound).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel until the different DNA topoisomers (supercoiled, relaxed, and linear) are separated.

  • Visualization and Analysis: Visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA indicate inhibition of topoisomerase IIα. Quantify the band intensities to determine the percentage of inhibition.

Visualizations

Signaling_Pathway_Inhibition cluster_0 Cancer Cell cluster_1 Therapeutic Intervention DNA DNA Topoisomerase_IIa Topoisomerase IIα DNA->Topoisomerase_IIa binds to DNA_Replication DNA Replication & Transcription Topoisomerase_IIa->DNA_Replication enables Cell_Proliferation Cell Proliferation DNA_Replication->Cell_Proliferation leads to Z_Phe_Phe_Derivative Z-Phe-Phe Derivative Z_Phe_Phe_Derivative->Topoisomerase_IIa inhibits

Caption: Inhibition of Topoisomerase IIα by Z-Phe-Phe derivatives.

Experimental_Workflow_Synthesis start Start: N-Carbobenzoxy-L-phenylalanine + Amine dissolution 1. Dissolution in Solvent (DCM/DMF) start->dissolution coupling 2. Add Coupling Agent (DCC, DMAP) at 0°C dissolution->coupling reaction 3. Stir at Room Temperature (12-24h) coupling->reaction workup 4. Filtration and Aqueous Work-up reaction->workup purification 5. Column Chromatography workup->purification characterization 6. Characterization (NMR, MS) purification->characterization end_product End Product: Purified Derivative characterization->end_product

Caption: Workflow for synthesizing Z-Phe-Phe derivatives.

Drug_Delivery_System Z_Phe_Phe N-Carbobenzoxy-L- phenylalanyl-L-phenylalanine (Z-Phe-Phe) Modification Chemical Modification Z_Phe_Phe->Modification Self_Assembling_Peptide Self-Assembling Peptide Derivative Modification->Self_Assembling_Peptide Nanostructure Nanostructure Formation (e.g., Nanovesicle) Self_Assembling_Peptide->Nanostructure Drug_Encapsulation Drug Encapsulation Nanostructure->Drug_Encapsulation Targeted_Delivery Targeted Delivery to Cancer Cells Drug_Encapsulation->Targeted_Delivery

Caption: Z-Phe-Phe in drug delivery system development.

References

Z-Phe-Phe-OH: A Versatile Dipeptide Building Block for Therapeutic Peptide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

The dipeptide Z-Phe-Phe-OH, N-benzyloxycarbonyl-L-phenylalanyl-L-phenylalanine, is a crucial building block in the synthesis of a diverse range of therapeutic peptides. Its inherent structural features, including the bulky hydrophobic phenyl groups and the readily cleavable N-terminal protecting group, make it a valuable component in designing peptides with enhanced biological activity, stability, and receptor affinity. This document provides detailed application notes, experimental protocols, and an overview of the therapeutic areas where Z-Phe-Phe-OH is a key synthetic precursor.

Overview of Therapeutic Applications

The incorporation of the Phe-Phe motif, often introduced using Z-Phe-Phe-OH, has been instrumental in the development of peptides for various therapeutic areas, primarily in oncology and neurology.

Anticancer Peptides: The hydrophobic nature of the Phe-Phe dipeptide can enhance the interaction of anticancer peptides (ACPs) with cancer cell membranes, which are often characterized by a different lipid composition compared to normal cells. This can lead to increased membrane disruption and selective cytotoxicity towards tumor cells.[1] Peptides containing aromatic residues like phenylalanine can also contribute to the overall amphipathicity of the peptide, a key feature for membrane-active ACPs.[2]

Opioid Receptor Modulation: The Phe-Phe sequence is a critical component of endomorphin-2, an endogenous opioid peptide with high affinity and selectivity for the μ-opioid receptor.[3][4] Synthetic analogues of endomorphin-2, often synthesized using Z-Phe-Phe-OH or its derivatives, are being explored as potent analgesics with potentially fewer side effects than traditional opioids.[5]

Drug Delivery Systems: The self-assembly properties of Phe-Phe containing peptides are leveraged in the creation of hydrogels for sustained drug delivery.[6] These hydrogels can encapsulate therapeutic agents and release them in a controlled manner, offering a promising platform for localized drug delivery in applications like cancer therapy and tissue regeneration.[7]

Quantitative Data on Therapeutic Peptides

The following tables summarize the biological activity of representative therapeutic peptides incorporating the Phe-Phe motif.

Table 1: Anticancer Activity of Peptides Containing Phenylalanine Residues

PeptideCancer Cell LineIC50 (μM)Reference
MP28A549 (Non-small-cell lung cancer)7.5 ± 0.8[2]
MP28H460 (Non-small-cell lung cancer)6.3 ± 0.2[2]
MP28H1299 (Non-small-cell lung cancer)8.6 ± 0.8[2]
Emestrin AA549 (Lung cancer)0.8[8]
Emestrin ABxPC-3 (Pancreatic cancer)1.2[8]
Emestrin AHepG2 (Liver cancer)2.5[8]
Emestrin AC42B (Prostate cancer)1.5[8]
Emestrin ASW620 (Colon cancer)0.5[8]

Table 2: Opioid Receptor Binding Affinity of Endomorphin-2 and its Analogues

PeptideReceptorKi (nM)Reference
Endomorphin-2μ-opioid0.69[5]
Endomorphin-2δ-opioid>10,000[5]
Endomorphin-2κ-opioid>10,000[5]
Endomorphin-1μ-opioid0.36[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Therapeutic Peptide using Z-Phe-Phe-OH

This protocol provides a general method for the incorporation of Z-Phe-Phe-OH into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. The example target peptide is a hypothetical anticancer peptide with the sequence H-Arg-Leu-Phe-Phe-Lys-NH₂.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH)

  • Z-Phe-Phe-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[9]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[9]

  • First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

    • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the mixture and vortex for 1 minute to pre-activate.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Drain the coupling solution and wash the resin as in step 2.

    • Perform a Kaiser test to ensure complete coupling (beads should be colorless). If the test is positive (blue beads), repeat the coupling step.[9]

  • Peptide Chain Elongation (Fmoc-Leu-OH): Repeat steps 2 and 3 for the coupling of Fmoc-Leu-OH.

  • Incorporation of Z-Phe-Phe-OH:

    • Perform Fmoc deprotection as described in step 2.

    • In a separate vial, dissolve Z-Phe-Phe-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) and pre-activate as in step 3.

    • Add the activated dipeptide solution to the resin and agitate for 4 hours.

    • Drain and wash the resin as in step 2. Perform a Kaiser test.

  • Final Amino Acid Coupling (Fmoc-Arg(Pbf)-OH): Repeat steps 2 and 3 for the coupling of Fmoc-Arg(Pbf)-OH.

  • Final Fmoc Deprotection: Perform Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[9]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.[9]

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Characterization of Peptides

Peptides synthesized using Z-Phe-Phe-OH can be characterized using a suite of standard analytical techniques to confirm their identity, purity, and structure.

Table 3: Analytical Techniques for Peptide Characterization

TechniquePurpose
Analytical HPLC Determine the purity of the final peptide product.
Mass Spectrometry (MS) Confirm the molecular weight of the synthesized peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidate the three-dimensional structure and conformation of the peptide in solution.
Circular Dichroism (CD) Spectroscopy Analyze the secondary structure elements (e.g., α-helix, β-sheet) of the peptide.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of peptides derived from Z-Phe-Phe-OH are mediated through their interaction with specific cellular signaling pathways.

Opioid Receptor Signaling Pathway

Endomorphin-2 and its analogues, containing the Tyr-Pro-Phe-Phe sequence, exert their analgesic effects by activating μ-opioid receptors, which are G-protein coupled receptors (GPCRs).

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Peptide Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2) MOR μ-Opioid Receptor (GPCR) Opioid_Peptide->MOR Binds to G_Protein Gαi/o MOR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP Reduced cAMP AC->cAMP Converts ATP to ATP ATP Analgesia Analgesia K_Channel->Analgesia Hyperpolarization Ca_Channel->Analgesia Reduced Neurotransmitter Release

Caption: Opioid receptor signaling cascade initiated by endomorphin-2.

Integrin-Mediated Cancer Cell Targeting

Peptides containing the Arg-Gly-Asp (RGD) motif can be incorporated into drug delivery systems, such as hydrogels formed from Phe-Phe derivatives. These RGD peptides target integrin receptors, which are often overexpressed on the surface of cancer cells, leading to targeted drug delivery.

Integrin_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Cancer Cell Membrane cluster_intracellular Intracellular Drug_Carrier Phe-Phe Hydrogel + RGD-Peptide + Drug Integrin Integrin Receptor (e.g., αvβ3) Drug_Carrier->Integrin Binds to RGD motif Endocytosis Receptor-Mediated Endocytosis Integrin->Endocytosis Triggers Endosome Endosome Endocytosis->Endosome Internalization Drug_Release Drug Release Endosome->Drug_Release Acidic pH Apoptosis Apoptosis Drug_Release->Apoptosis Induces

Caption: Integrin-mediated targeting and drug delivery to cancer cells.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and evaluation of a therapeutic peptide incorporating Z-Phe-Phe-OH.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Start Start with Resin Deprotection1 Fmoc Deprotection Start->Deprotection1 Coupling1 Couple First Amino Acid Deprotection1->Coupling1 Elongation Repeat Deprotection/ Coupling Cycles Coupling1->Elongation ZPhePheOH_Coupling Couple Z-Phe-Phe-OH Elongation->ZPhePheOH_Coupling Final_Coupling Couple Remaining Amino Acids ZPhePheOH_Coupling->Final_Coupling Cleavage Cleavage from Resin Final_Coupling->Cleavage Purification HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization InVitro In Vitro Assays (e.g., Cytotoxicity, Receptor Binding) Characterization->InVitro InVivo In Vivo Studies (e.g., Animal Models) InVitro->InVivo Data_Analysis Data Analysis InVivo->Data_Analysis

Caption: General workflow for therapeutic peptide synthesis and evaluation.

References

Application Notes and Protocols: N-Cbz-L-phenylalanyl-L-phenylalanine in the Study of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. The study of PPIs is therefore a critical area of research for understanding biological systems and for the development of novel therapeutics. Small molecules and peptides that can modulate or probe these interactions are invaluable tools. N-Cbz-L-phenylalanyl-L-phenylalanine is a dipeptide derivative that, while not extensively documented as a direct modulator of PPIs, possesses structural features that make it a relevant subject for investigation in this field. The N-terminal benzyloxycarbonyl (Cbz or Z) group provides hydrophobicity and can mimic helical structures, while the two phenylalanine residues offer aromatic side chains that are often critical for interactions at PPI interfaces.

These application notes provide a framework for utilizing N-Cbz-L-phenylalanyl-L-phenylalanine and similar peptide fragments in the study of PPIs, drawing upon established methodologies for related compounds.

Principle Applications

Based on the chemistry of N-Cbz protected amino acids and the nature of phenylalanine-rich interfaces in PPIs, N-Cbz-L-phenylalanyl-L-phenylalanine could potentially be used in the following applications:

  • Competitive Inhibition Assays: As a structural mimic of a key recognition motif within a larger protein, this dipeptide could act as a competitive inhibitor, disrupting the native protein-protein interaction.

  • Fragment-Based Drug Discovery (FBDD): It can serve as a starting fragment for the development of more potent and specific PPI inhibitors. The Cbz-Phe-Phe core can be elaborated to optimize binding affinity and selectivity.

  • Biophysical Studies: The dipeptide can be used in biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the thermodynamics and kinetics of its binding to a target protein.

  • Control Peptide in Cellular Assays: In studies involving phenylalanine-based inhibitors, this dipeptide could serve as a cell-permeable control to assess non-specific effects.

Key Experimental Protocols

Protocol 1: Synthesis of N-Cbz-L-phenylalanyl-L-phenylalanine

This protocol outlines the solution-phase synthesis of the target dipeptide.

Materials:

  • N-Cbz-L-phenylalanine

  • L-phenylalanine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Coupling Reaction:

    • Dissolve N-Cbz-L-phenylalanine (1.0 eq), L-phenylalanine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.

    • Add DCC (1.1 eq) to the reaction mixture and stir at 0 °C for 1 hour, then at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes.

  • Saponification:

    • Dissolve the purified dipeptide methyl ester in a mixture of THF and MeOH.

    • Add an aqueous solution of LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1 M HCl to pH 2-3.

    • Extract the product with EtOAc.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield N-Cbz-L-phenylalanyl-L-phenylalanine.

Logical Workflow for Peptide Synthesis

cluster_coupling Peptide Coupling cluster_workup Work-up & Purification cluster_saponification Saponification start Dissolve Reactants (N-Cbz-Phe, Phe-OMe, HOBt) add_dcc Add DCC and DIPEA at 0°C start->add_dcc react Stir Overnight at RT add_dcc->react filter Filter DCU react->filter wash Aqueous Washes (HCl, NaHCO3, Brine) filter->wash purify Silica Gel Chromatography wash->purify hydrolysis LiOH Hydrolysis purify->hydrolysis acidify Acidify with HCl hydrolysis->acidify extract Extract with EtOAc acidify->extract end end extract->end Final Product

Caption: Solution-phase synthesis workflow for N-Cbz-L-phenylalanyl-L-phenylalanine.

Protocol 2: Competitive ELISA for PPI Inhibition

This protocol describes how to assess the inhibitory potential of N-Cbz-L-phenylalanyl-L-phenylalanine on a known protein-protein interaction.

Materials:

  • Recombinant Protein A (the "bait" protein)

  • Recombinant Protein B, biotinylated (the "prey" protein)

  • N-Cbz-L-phenylalanyl-L-phenylalanine

  • 96-well high-binding microplate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% BSA in PBS-T)

  • Wash Buffer (PBS-T: 0.05% Tween-20 in PBS)

  • Assay Buffer (e.g., 1% BSA in PBS-T)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with Protein A (e.g., 1-10 µg/mL in Coating Buffer) overnight at 4 °C.

  • Washing and Blocking:

    • Wash the plate three times with Wash Buffer.

    • Block the wells with Blocking Buffer for 1-2 hours at room temperature.

  • Inhibition Reaction:

    • Prepare serial dilutions of N-Cbz-L-phenylalanyl-L-phenylalanine in Assay Buffer.

    • In a separate plate or tubes, pre-incubate a fixed concentration of biotinylated Protein B with the serially diluted dipeptide for 1 hour at room temperature.

  • Binding to Plate:

    • Wash the coated and blocked plate three times with Wash Buffer.

    • Transfer the pre-incubated mixtures of Protein B and the dipeptide to the wells.

    • Incubate for 1-2 hours at room temperature to allow binding of Protein B to the immobilized Protein A.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add Streptavidin-HRP conjugate (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add TMB substrate and incubate in the dark until sufficient color develops (5-30 minutes).

    • Stop the reaction by adding Stop Solution.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow for Competitive ELISA

cluster_plate_prep Plate Preparation cluster_inhibition Inhibition Step cluster_binding_detection Binding and Detection coat Coat Plate with Protein A wash1 Wash coat->wash1 block Block with BSA wash1->block add_mixture Add Mixture to Plate block->add_mixture preincubate Pre-incubate Biotin-Protein B with Dipeptide Inhibitor preincubate->add_mixture wash2 Wash add_mixture->wash2 add_strep_hrp Add Streptavidin-HRP wash2->add_strep_hrp wash3 Wash add_strep_hrp->wash3 add_tmb Add TMB Substrate wash3->add_tmb stop_read Stop Reaction & Read Absorbance add_tmb->stop_read analysis analysis stop_read->analysis Data Analysis (IC50)

Caption: Workflow for assessing PPI inhibition using a competitive ELISA format.

Data Presentation

Quantitative data from PPI inhibition assays should be summarized for clear comparison.

CompoundTarget PPIAssay TypeIC₅₀ (µM)
N-Cbz-L-phenylalanyl-L-phenylalanineProtein A-Protein BELISA[Data]
PhenylalanineProtein A-Protein BELISA[Data]
Known InhibitorProtein A-Protein BELISA[Data]

Note: This table is a template. Actual data needs to be generated experimentally.

Concluding Remarks

While direct evidence for the use of N-Cbz-L-phenylalanyl-L-phenylalanine in PPI studies is limited, its structural characteristics make it a viable candidate for investigation as a scaffold for PPI inhibitors. The protocols and frameworks provided here offer a starting point for researchers to explore its potential in this exciting and challenging field. Careful experimental design and data interpretation will be crucial in elucidating its activity and guiding future drug discovery efforts.

Application Notes and Protocols for Diagnostic Assays using N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-OH) and its derivatives are synthetic dipeptides that serve as valuable substrates for the serine protease, chymotrypsin, and other chymotrypsin-like enzymes. The presence of two consecutive phenylalanine residues provides a specific cleavage site for chymotrypsin, which preferentially hydrolyzes peptide bonds at the C-terminus of aromatic amino acids like phenylalanine, tyrosine, and tryptophan. This specificity makes Z-Phe-Phe-OH and its analogs useful tools in the development of diagnostic assays for quantifying chymotrypsin activity, screening for inhibitors, and studying enzyme kinetics. These applications are critical in various research areas, including drug discovery and the investigation of diseases where chymotrypsin activity is dysregulated.

Principle of the Assay

The fundamental principle behind using this compound in a diagnostic assay is the enzymatic cleavage of the peptide bond between the two phenylalanine residues by chymotrypsin. The rate of this hydrolysis is directly proportional to the concentration of active chymotrypsin in a sample. By monitoring the formation of the reaction products, the enzymatic activity can be quantified. This can be achieved through various detection methods, including spectrophotometry and high-performance liquid chromatography (HPLC).

Signaling Pathway and Experimental Workflow

The enzymatic reaction of chymotrypsin with this compound follows a well-established proteolytic cleavage mechanism.

sub Z-Phe-Phe-OH (Substrate) es Enzyme-Substrate Complex sub->es Binding enz Chymotrypsin (Enzyme) enz->es prod1 Z-Phe (Product 1) es->prod1 Cleavage prod2 L-Phenylalanine (Product 2) es->prod2 enz_free Chymotrypsin (Free Enzyme) es->enz_free

Caption: Enzymatic cleavage of Z-Phe-Phe-OH by chymotrypsin.

The general workflow for a chymotrypsin activity assay involves sample preparation, the enzymatic reaction, and subsequent data analysis.

prep Sample Preparation (e.g., biological fluid, purified enzyme) reaction Enzymatic Reaction (Incubate sample with Z-Phe-Phe-OH) prep->reaction detection Detection of Products (Spectrophotometry or HPLC) reaction->detection analysis Data Analysis (Calculate enzyme activity) detection->analysis

Caption: General workflow for a chymotrypsin diagnostic assay.

Quantitative Data

While specific kinetic constants for the hydrolysis of this compound by chymotrypsin are not extensively reported in publicly available literature, the following table provides kinetic parameters for various other peptide substrates of chymotrypsin for comparative purposes. This information is valuable for understanding the expected enzymatic efficiency.[1] Actual values for Z-Phe-Phe-OH may vary depending on specific experimental conditions.

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Conditions
Ac-Phe-Ala-NH₂1.14.33909pH 8.0, 25°C
Ac-Phe-Gly-Ala-NH₂1.31.41077pH 8.0, 25°C
Ac-Phe-(Gly)₂-NH₂1.80.9500pH 8.0, 25°C
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)0.08 - 0.1519 - 40~2.5 x 10⁵pH 7.8, 25°C

Note: The data presented are compiled from various sources and are intended for comparative purposes.[1]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Chymotrypsin Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of chymotrypsin by monitoring the increase in absorbance following the cleavage of the peptide bond in a suitable Z-Phe-Phe derivative (e.g., with a chromogenic leaving group) or by monitoring the change in absorbance in the UV range due to peptide bond cleavage.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • This compound (Z-Phe-Phe-OH)

  • Tris-HCl buffer (100 mM, pH 7.8)

  • Calcium Chloride (CaCl₂) (10 mM)

  • Dimethyl Sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂. Store at -20°C. Immediately before use, dilute to the desired final concentration (e.g., 1-10 µg/mL) in 100 mM Tris-HCl, pH 7.8 containing 10 mM CaCl₂.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of Z-Phe-Phe-OH in DMSO.

    • Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂.

  • Assay Setup:

    • Set the spectrophotometer to monitor absorbance at a wavelength where the product formation can be detected (e.g., 230-280 nm, where changes in the peptide bond absorbance can be observed).

    • Equilibrate the spectrophotometer and cuvettes to 25°C.

    • In a quartz cuvette, mix the Assay Buffer and the Substrate stock solution to achieve the desired final substrate concentration (e.g., 0.1 - 2 mM). Mix gently by inversion.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding the diluted chymotrypsin solution to the cuvette.

    • Immediately start recording the change in absorbance over time for 5-10 minutes.

    • A control reaction without the enzyme should be run to account for any non-enzymatic hydrolysis of the substrate.

  • Data Analysis:

    • Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot (ΔAbs/min).

    • The enzyme activity can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of the product is known.

Protocol 2: HPLC-Based Assay for Chymotrypsin Activity

This protocol provides a more direct and sensitive method to measure chymotrypsin activity by separating and quantifying the substrate and its cleavage products using High-Performance Liquid Chromatography (HPLC).[1]

Materials:

  • Same as for the spectrophotometric assay.

  • HPLC system with a C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Quenching solution (e.g., 10% TFA).

Procedure:

  • Enzyme Reaction:

    • Prepare the reaction mixture in a microcentrifuge tube containing Assay Buffer, Z-Phe-Phe-OH substrate (at a concentration around the expected Km), and chymotrypsin.

    • Incubate the reaction at 25°C for a defined period (e.g., 10, 20, 30 minutes).

    • At each time point, take an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Separate the substrate and products using a suitable gradient of Mobile Phase B (e.g., 10% to 90% acetonitrile over 20 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).

    • Identify the peaks corresponding to the substrate and the cleavage products based on their retention times (determined using standards).

  • Data Analysis:

    • Quantify the peak areas of the substrate and products at each time point.

    • Calculate the amount of product formed or substrate consumed over time.

    • Determine the initial reaction rate from the linear portion of the product formation versus time plot.

    • The enzyme activity can be expressed in terms of the amount of product formed per unit time per amount of enzyme.

Applications in Diagnostic Assays and Drug Development

  • Enzyme Activity Quantification: These protocols can be adapted to quantify the concentration of active chymotrypsin in biological samples, which can be a biomarker for certain diseases.

  • Inhibitor Screening: The assays are suitable for high-throughput screening of potential chymotrypsin inhibitors.[1] A decrease in the rate of substrate hydrolysis in the presence of a test compound indicates inhibitory activity.[1]

  • Enzyme Characterization: The protocols can be used to determine key kinetic parameters of chymotrypsin, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), which are essential for characterizing enzyme function and inhibitor potency.[1]

Conclusion

This compound is a specific and useful substrate for the development of diagnostic assays for chymotrypsin. The provided protocols for spectrophotometric and HPLC-based assays offer robust methods for quantifying enzyme activity and for screening potential inhibitors. The detailed workflows and comparative quantitative data serve as a valuable resource for researchers and professionals in the field of biochemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (Cbz-Phe-Phe-OH) and improve its yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Cbz-Phe-Phe-OH.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient Activation of Cbz-L-phenylalanine: The carboxylic acid of the N-protected amino acid is not sufficiently activated for nucleophilic attack by the amino group of L-phenylalanine.- Optimize Coupling Reagent: Switch to a more potent coupling reagent. Uronium/Aminium salts like HATU or HCTU generally offer higher and faster yields compared to carbodiimides like DCC/DIC.[1] - Check Reagent Quality: Ensure all reagents, especially the coupling agent and solvents, are anhydrous and of high purity. Moisture can hydrolyze the activated species and deactivate the coupling reagent.
Suboptimal Reaction Conditions: The reaction temperature, time, or solvent may not be ideal for the chosen coupling strategy.- Adjust Temperature: While room temperature is common, cooling the reaction to 0°C during the initial activation and coupling can minimize side reactions. For sterically hindered couplings, a moderate increase in temperature may be beneficial, but should be monitored for racemization. - Increase Reaction Time: If monitoring (e.g., by TLC or HPLC) shows incomplete reaction, extend the reaction time. - Solvent Choice: Ensure reactants are fully dissolved. DMF and DCM are common solvents. For reactants with poor solubility, consider using a solvent mixture or a more polar aprotic solvent.
Side Reactions Consuming Reactants: Undesired side reactions can compete with the main peptide bond formation.- Use of Additives: Incorporate additives like HOBt or OxymaPure when using carbodiimide coupling reagents. These additives suppress the formation of N-acylurea and can reduce racemization.[2]
Presence of Impurities in the Final Product Racemization: The chiral center of either amino acid may have epimerized during the reaction, leading to diastereomeric impurities.- Choice of Coupling Reagent: Use coupling reagents known for low racemization, such as HATU or PyBOP.[1] - Control Temperature: Perform the coupling at a lower temperature (e.g., 0°C). - Minimize Base Exposure: If a tertiary amine base (like DIEA) is used, add it slowly and use the minimum effective amount.
Diketopiperazine (DKP) Formation: Intramolecular cyclization of the dipeptide can occur, especially if the C-terminal ester is activated or if the N-terminus is deprotected under basic conditions for an extended period.- This is more common in solid-phase peptide synthesis at the dipeptide stage. In solution-phase, ensure that the C-terminal carboxyl group of the second phenylalanine is protected (e.g., as a methyl or ethyl ester) during the coupling and is only deprotected in the final step if the free acid is desired.
N-acylurea Formation: When using carbodiimide reagents (DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct.- Add HOBt or OxymaPure: These additives react with the O-acylisourea to form an active ester that is less prone to rearrangement and more reactive towards the amine.[2]
Difficulty in Product Purification Insoluble Byproducts: The byproduct of DCC, dicyclohexylurea (DCU), is often insoluble in common organic solvents, complicating purification.- Use DIC: If using a carbodiimide, switch to diisopropylcarbodiimide (DIC). The resulting diisopropylurea is more soluble and easier to remove during workup and purification. - Filtration: If DCC is used, the DCU can be removed by filtration after the reaction is complete.
Product and Starting Material Co-elution: The product and unreacted starting materials may have similar polarities, making chromatographic separation difficult.- Optimize Reaction Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the L-phenylalanine component to ensure complete consumption of the more valuable Cbz-L-phenylalanine. - Improve Workup Procedure: Perform aqueous washes to remove water-soluble impurities and unreacted starting materials. An acidic wash (e.g., dilute HCl) will remove basic components, and a basic wash (e.g., sodium bicarbonate solution) will remove acidic components.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for maximizing the yield of Cbz-Phe-Phe-OH?

A1: The choice of coupling reagent and ensuring anhydrous reaction conditions are paramount. High-efficiency uronium or phosphonium salt coupling reagents like HATU, HCTU, or PyBOP generally provide higher yields and faster reaction times with lower racemization compared to carbodiimides.[1] Moisture must be strictly excluded as it can lead to the hydrolysis of activated intermediates and coupling reagents.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting materials (Cbz-L-phenylalanine and L-phenylalanine or its ester). The reaction is complete when the limiting starting material spot disappears and a new product spot is observed. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: Is it necessary to protect the carboxylic acid of the second L-phenylalanine?

A3: Yes, for solution-phase synthesis, it is highly recommended to protect the C-terminal carboxyl group of the second L-phenylalanine, typically as a methyl or ethyl ester. This prevents it from reacting with the activated Cbz-L-phenylalanine, thus avoiding the formation of longer peptide chains and other side products. The ester can then be saponified in a subsequent step to yield the final carboxylic acid product.

Q4: What is the role of a base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), in the coupling reaction?

A4: A non-nucleophilic base is often required to neutralize the hydrochloride or other salt of the amino component (e.g., L-phenylalanine methyl ester hydrochloride) to liberate the free amine for the coupling reaction. It also neutralizes any acidic byproducts formed during the reaction. Typically, 1 to 1.2 equivalents of the base are used.

Q5: How can I minimize racemization during the synthesis?

A5: To minimize racemization, use a coupling reagent known for low epimerization rates like HATU or PyBOP, perform the reaction at a low temperature (0°C), and avoid excess base.[1] The addition of HOBt or HOAt can also help suppress racemization when using carbodiimide-based coupling methods.

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent significantly impacts the yield, purity, and reaction time. Below is a summary of the performance of common coupling reagents, adapted for the synthesis of Cbz-Phe-Phe-OH.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes90-98>90Low to Moderate
DCC/HOBt Carbodiimide/Additive60-180 minutes90-98>90Low to Moderate

Data is based on typical performance for peptide couplings and may vary depending on specific reaction conditions.[1]

Experimental Protocols

Detailed Protocol for Cbz-Phe-Phe-OH Synthesis using HATU

This protocol outlines the synthesis of this compound methyl ester followed by saponification.

Materials:

  • N-Cbz-L-phenylalanine

  • L-phenylalanine methyl ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol (MeOH)

  • 1M Lithium hydroxide (LiOH)

Procedure:

Step 1: Coupling Reaction

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cbz-L-phenylalanine (1.0 eq) in anhydrous DMF.

  • Add L-phenylalanine methyl ester hydrochloride (1.1 eq) and DIEA (2.5 eq) to the solution and stir until all solids are dissolved.

  • Cool the mixture to 0°C in an ice bath.

  • Add HATU (1.1 eq) to the reaction mixture in one portion.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Cbz-L-phenylalanyl-L-phenylalanine methyl ester.

Step 2: Saponification

  • Dissolve the crude dipeptide ester from Step 1 in a mixture of methanol and water.

  • Cool the solution to 0°C and add 1M LiOH (1.5 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC/HPLC until the ester is fully hydrolyzed.

  • Remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow cluster_coupling Step 1: Coupling Reaction cluster_saponification Step 2: Saponification reactants Cbz-Phe-OH + Phe-OMe·HCl dissolve Dissolve in DMF Add DIEA reactants->dissolve cool Cool to 0°C dissolve->cool add_hatu Add HATU cool->add_hatu react React (0°C to RT) add_hatu->react workup Aqueous Workup (EtOAc, HCl, NaHCO3, Brine) react->workup dry Dry & Concentrate workup->dry product1 Crude Cbz-Phe-Phe-OMe dry->product1 dissolve2 Dissolve in MeOH/H2O product1->dissolve2 To Saponification add_lioh Add 1M LiOH dissolve2->add_lioh hydrolyze Hydrolyze at RT add_lioh->hydrolyze acidify Acidify with HCl hydrolyze->acidify extract Extract with EtOAc acidify->extract dry2 Dry & Concentrate extract->dry2 final_product Pure Cbz-Phe-Phe-OH dry2->final_product

Caption: Experimental workflow for the synthesis of Cbz-Phe-Phe-OH.

troubleshooting_yield start Low Yield of Cbz-Phe-Phe-OH check_activation Is the coupling reagent efficient? start->check_activation check_conditions Are reaction conditions (time, temp, solvent) optimal? start->check_conditions check_side_reactions Are side reactions (hydrolysis, N-acylurea) occurring? start->check_side_reactions solution_reagent Switch to HATU/HCTU. Ensure anhydrous reagents. check_activation->solution_reagent No solution_conditions Adjust temperature. Increase reaction time. Optimize solvent. check_conditions->solution_conditions No solution_side_reactions Use additives (HOBt). Strictly anhydrous conditions. check_side_reactions->solution_side_reactions Yes end Yield Improved solution_reagent->end solution_conditions->end solution_side_reactions->end

References

troubleshooting solubility issues of Z-Phe-Phe-OH in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing solubility issues with Z-Phe-Phe-OH in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Q1: My Z-Phe-Phe-OH is not dissolving in my aqueous buffer (e.g., PBS, Tris). Why is this happening?

A1: Z-Phe-Phe-OH is a hydrophobic dipeptide, and its poor solubility in aqueous solutions is expected. This is due to the presence of two nonpolar phenylalanine (Phe) residues and the N-terminal benzyloxycarbonyl (Z) protecting group, which are all hydrophobic in nature. Peptides with a high proportion of hydrophobic residues often exhibit limited solubility or are insoluble in water-based buffers.

Q2: I observe a precipitate or cloudiness after adding my Z-Phe-Phe-OH stock solution to my aqueous experimental medium. What should I do?

A2: This phenomenon, often termed "precipitation upon dilution" or "solvent shock," is common when a concentrated stock of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous solution. The abrupt change in solvent polarity causes the compound to crash out of the solution. To avoid this, add the organic stock solution drop-wise to the vigorously stirring or vortexing aqueous buffer. If turbidity persists, you have likely exceeded the solubility limit of Z-Phe-Phe-OH in that specific buffer.

Q3: Can I heat or sonicate the solution to improve the solubility of Z-Phe-Phe-OH?

A3: Gentle warming (below 40°C) and brief sonication can aid in dissolving Z-Phe-Phe-OH. However, excessive heating should be avoided as it can lead to degradation of the peptide. It is recommended to try these methods cautiously after initial attempts with co-solvents have been made.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of Z-Phe-Phe-OH?

A1: Due to its hydrophobic nature, it is recommended to first dissolve Z-Phe-Phe-OH in a minimal amount of a water-miscible organic solvent to create a concentrated stock solution. The preferred solvent is Dimethyl sulfoxide (DMSO). Alternatives include N,N-Dimethylformamide (DMF) or acetonitrile. For the related compound Z-Phe-OH, a solubility of 100 mg/mL in DMSO has been reported.

Q2: How does pH affect the solubility of Z-Phe-Phe-OH?

A2: The solubility of Z-Phe-Phe-OH is influenced by pH due to its C-terminal carboxylic acid group. At pH values below its pKa (approximately 3-4), the carboxylic acid will be protonated and neutral, reducing its solubility in aqueous solutions. At pH values above the pKa, the carboxylic acid will be deprotonated and negatively charged, which can increase its aqueous solubility. Therefore, attempting to dissolve Z-Phe-Phe-OH in a slightly basic buffer (pH 7-8) may improve its solubility compared to acidic conditions.

Q3: What are some general tips for handling and storing Z-Phe-Phe-OH solutions?

A3: To ensure the integrity and stability of your Z-Phe-Phe-OH solutions, follow these guidelines:

  • Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing aliquots of your stock solution.

  • Light and Air: Protect solutions from excessive light and air exposure to prevent degradation.

  • Purity: Use high-purity solvents and buffers to avoid introducing contaminants that could affect your experiments.

Quantitative Data Summary

CompoundSolventSolubility
Z-Phe-OH DMSO100 mg/mL
H-Phe-Phe-OH Water< 0.1 mg/mL (insoluble)
DMSO< 1 mg/mL (insoluble or slightly soluble)
80% Acetic acid/water50 mg/mL

Experimental Protocols

Protocol for Solubilizing Z-Phe-Phe-OH

This protocol provides a general guideline for dissolving hydrophobic peptides like Z-Phe-Phe-OH.

  • Weighing the Peptide: Carefully weigh the desired amount of lyophilized Z-Phe-Phe-OH powder in a sterile microcentrifuge tube.

  • Initial Dissolution in Organic Solvent: Add a minimal volume of high-purity DMSO to the peptide powder to create a concentrated stock solution (e.g., 10-50 mg/mL). Gently vortex or sonicate briefly if necessary to ensure complete dissolution.

  • Dilution into Aqueous Buffer: Place the desired final volume of your aqueous buffer in a separate sterile tube. While vigorously vortexing or stirring the buffer, slowly add the concentrated DMSO stock solution drop-by-drop.

  • Observation: Monitor the solution for any signs of precipitation or cloudiness. If the solution remains clear, the peptide is soluble at that concentration.

  • Troubleshooting Precipitation: If precipitation occurs, you have exceeded the solubility limit. You can try to:

    • Further dilute the solution with more aqueous buffer.

    • Prepare a new, more dilute solution from your stock.

    • If the experiment allows, slightly increase the percentage of the organic co-solvent in the final solution.

Visualizations

Troubleshooting_Solubility_Workflow start Start: Z-Phe-Phe-OH Powder dissolve_dmso Dissolve in minimal DMSO (e.g., 10-50 mg/mL) start->dissolve_dmso add_to_buffer Add dropwise to vortexing aqueous buffer dissolve_dmso->add_to_buffer observe Observe Solution add_to_buffer->observe clear_solution Success: Clear Solution (Ready for experiment) observe->clear_solution Clear precipitation Problem: Precipitation or Cloudiness observe->precipitation Not Clear troubleshoot Troubleshooting Options precipitation->troubleshoot dilute_further Dilute with more buffer troubleshoot->dilute_further new_solution Prepare a more dilute solution troubleshoot->new_solution increase_cosolvent Increase co-solvent % (if experiment allows) troubleshoot->increase_cosolvent

Caption: A workflow for troubleshooting solubility issues of Z-Phe-Phe-OH.

Factors_Affecting_Solubility cluster_hydrophobic Hydrophobic Moieties cluster_hydrophilic Hydrophilic Moiety Z_Phe_Phe_OH Z-Phe-Phe-OH Z_group Benzyloxycarbonyl (Z) Group Z_Phe_Phe_OH->Z_group contains Phe1 Phenylalanine 1 Z_Phe_Phe_OH->Phe1 contains Phe2 Phenylalanine 2 Z_Phe_Phe_OH->Phe2 contains COOH Carboxylic Acid (-COOH) Z_Phe_Phe_OH->COOH contains poor_solubility Poor Aqueous Solubility Z_group->poor_solubility Phe1->poor_solubility Phe2->poor_solubility pH_dependence pH-Dependent Solubility COOH->pH_dependence

Caption: Factors influencing the aqueous solubility of Z-Phe-Phe-OH.

optimization of reaction conditions for Z-Phe-Phe-OH coupling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for Z-Phe-Phe-OH coupling.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Z-Phe-Phe-OH, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of Z-Phe-Phe-OH

  • Question: My Z-Phe-Phe-OH coupling reaction is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in Z-Phe-Phe-OH coupling can stem from several factors: incomplete activation of the carboxylic acid, poor nucleophilic attack by the amine, or side reactions that consume starting materials.

    Potential Causes & Solutions:

    • Inadequate Coupling Reagent: The choice of coupling reagent is critical for efficient amide bond formation.[1] If you are observing low yields, consider switching to a more potent activating agent.

    • Steric Hindrance: Phenylalanine residues can be sterically bulky, potentially hindering the coupling reaction. Using a more powerful coupling reagent can help overcome this.[2]

    • Poor Solubility/Aggregation: The peptide chain may aggregate, leading to incomplete reactions.[3] Consider switching to a solvent known to disrupt aggregation, such as adding DMSO or NMP.[2][3]

    • Suboptimal Reaction Temperature: While lower temperatures are often used to minimize side reactions, they can also slow down the desired coupling reaction.[4] A careful optimization of the reaction temperature is recommended.

Issue 2: Presence of Epimerization (Diastereomeric Impurities)

  • Question: I am observing significant epimerization at the C-terminal phenylalanine residue in my product. How can I minimize this side reaction?

  • Answer: Epimerization, or racemization, is a common side reaction in peptide coupling, particularly when activating the carboxyl group of an amino acid or peptide.[5][6] This leads to the formation of diastereomers, which can be difficult to separate.

    Strategies to Minimize Epimerization:

    • Choice of Coupling Reagent and Additives:

      • Carbodiimide reagents like DCC and DIC should be used in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[5][7][8]

      • Onium salt-based reagents like HBTU, HATU, and COMU generally lead to less epimerization.[5][7] HATU, in particular, is known for its rapid reaction times and ability to suppress racemization.[7]

      • DEPBT is another coupling reagent noted for its remarkable resistance to racemization.[2][5]

    • Control of Reaction Temperature: Perform the coupling reaction at low temperatures (e.g., 0 °C) to reduce the rate of epimerization.[2][4][8]

    • Base Selection: The choice and amount of base used can influence the extent of epimerization.[5][6] Weaker bases like N-methylmorpholine (NMM) or sym-collidine are sometimes preferred over stronger, more hindered bases like diisopropylethylamine (DIPEA).[5]

    • Solvent Effects: Apolar solvents may help suppress epimerization, but solubility issues can arise.[4]

Issue 3: Formation of N-Acylurea Byproduct

  • Question: When using DCC or DIC as my coupling reagent, I am isolating a significant amount of an N-acylurea byproduct. How can this be prevented?

  • Answer: The formation of a stable and unreactive N-acylurea is a well-known side reaction when using carbodiimide coupling reagents.[5][8] This occurs through an O-to-N acyl migration of the activated carboxyl group.[8]

    Prevention Strategies:

    • Use of Additives: The most effective way to prevent N-acylurea formation is to add HOBt or HOAt to the reaction mixture.[8] These additives trap the O-acylisourea intermediate to form an active ester that is more resistant to this rearrangement and readily reacts with the amine component.[8]

    • Reaction Temperature: Performing the coupling reaction at lower temperatures can also help to minimize this side reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended coupling reagents for Z-Phe-Phe-OH synthesis?

A1: The choice of coupling reagent depends on the specific requirements of your synthesis (e.g., solution-phase vs. solid-phase, scale, and desired purity). Here is a comparison of commonly used reagents:

  • Carbodiimides (DCC, DIC): These are cost-effective and widely used, but require the addition of HOBt or HOAt to minimize epimerization and prevent N-acylurea formation.[5][7] DIC is preferred for solid-phase synthesis as the urea byproduct is more soluble.[7]

  • Onium Salts (HBTU, HATU, TBTU, COMU): These reagents are highly efficient, lead to faster reaction times, and generally result in less epimerization compared to carbodiimides alone.[5][7] HATU is particularly effective for difficult couplings.[7]

  • Phosphonium Salts (PyBOP, PyAOP): These are also very effective coupling reagents with low racemization potential.[7] They are especially useful in cyclization reactions.[9]

Q2: What is the optimal solvent for Z-Phe-Phe-OH coupling?

A2: The choice of solvent can significantly impact reaction efficiency and side reactions.

  • Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most commonly used solvents for peptide coupling.[10][11]

  • For peptides prone to aggregation, adding N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can improve solubility and reaction outcomes.[3]

  • While apolar solvents can sometimes reduce epimerization, they may lead to poor solubility of the reactants.[4]

Q3: How can I monitor the progress of my Z-Phe-Phe-OH coupling reaction?

A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials (Z-Phe-OH and H-Phe-OH or its ester derivative).[12] For solid-phase synthesis, a ninhydrin test can be used to check for the presence of free amines on the resin, indicating an incomplete reaction.[12]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

Coupling ReagentAdvantagesDisadvantagesRecommended Additive
DCC Cost-effectiveForms insoluble DCU byproduct, risk of N-acylurea formation and epimerizationHOBt, HOAt
DIC DCU byproduct is soluble, suitable for SPPSRisk of N-acylurea formation and epimerizationHOBt, HOAt, OxymaPure
HBTU/TBTU High coupling efficiency, low epimerizationCan cause guanidinylation of the N-terminal amine if used in excessNone required, but HOBt can be added
HATU Very fast reaction rates, very low epimerization, good for sterically hindered couplingsMore expensiveNone required
COMU High efficiency comparable to HATU, safer (non-explosive byproducts)More expensive than carbodiimidesNone required
PyBOP High coupling efficiency, low epimerizationCan be sensitive to moistureNone required

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Z-Phe-Phe-OH using DCC/HOBt

  • Preparation of H-Phe-OEt: Dissolve Z-Phe-OEt in methanol. Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight). Stir the suspension under a hydrogen atmosphere at room temperature until TLC analysis shows complete consumption of the starting material (typically 2-4 hours). Filter the catalyst and evaporate the solvent to yield H-Phe-OEt.[10]

  • Coupling Reaction:

    • Dissolve Z-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

    • In a separate flask, dissolve H-Phe-OEt (1.0 eq) in the same solvent. If starting from H-Phe-OEt·HCl, add one equivalent of a base like NMM to neutralize the salt.

    • Cool the Z-Phe-OH/HOBt solution to 0°C in an ice bath.

    • Add DCC (1.1 eq) to the cooled Z-Phe-OH/HOBt solution and stir for 10-15 minutes.

    • Add the H-Phe-OEt solution to the activated Z-Phe-OH solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.[10]

  • Work-up and Purification:

    • Filter the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield crude Z-Phe-Phe-OEt.

    • Purify by recrystallization or column chromatography.

  • Saponification:

    • Dissolve the purified Z-Phe-Phe-OEt in a mixture of dioxane and water.

    • Cool to 0°C and add 1.1 equivalents of 1M NaOH dropwise.

    • Monitor the reaction by TLC. Upon completion, carefully acidify with 1M HCl to pH 3-4.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain Z-Phe-Phe-OH.[12]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_coupling Coupling Reaction cluster_workup Workup & Purification cluster_saponification Saponification cluster_product Final Product Z_Phe_OH Z-Phe-OH Coupling Couple with DCC/HOBt in DCM or DMF at 0°C to RT Z_Phe_OH->Coupling H_Phe_OEt_HCl H-Phe-OEt·HCl H_Phe_OEt_HCl->Coupling Workup Aqueous Workup & Purification Coupling->Workup Crude Z-Phe-Phe-OEt Saponification Hydrolyze with NaOH, followed by acidic workup Workup->Saponification Purified Z-Phe-Phe-OEt Z_Phe_Phe_OH Z-Phe-Phe-OH Saponification->Z_Phe_Phe_OH

Caption: Solution-phase synthesis workflow for Z-Phe-Phe-OH.

troubleshooting_logic Start Start Z-Phe-Phe-OH Coupling Check_Yield Low Yield? Start->Check_Yield Check_Purity Impurity Detected? Check_Yield->Check_Purity No Low_Yield_Solutions Potential Solutions: - Use stronger coupling reagent (HATU) - Change solvent (add DMSO/NMP) - Optimize temperature Check_Yield->Low_Yield_Solutions Yes Epimerization Epimerization? Check_Purity->Epimerization Yes End Optimized Reaction Check_Purity->End No Low_Yield_Solutions->Check_Purity N_Acylurea N-Acylurea? Epimerization->N_Acylurea No Epimerization_Solutions Potential Solutions: - Add HOBt/HOAt - Use HATU/COMU/DEPBT - Lower reaction temperature - Use weaker base Epimerization->Epimerization_Solutions Yes N_Acylurea_Solutions Potential Solutions: - Add HOBt/HOAt to carbodiimide reaction - Lower reaction temperature N_Acylurea->N_Acylurea_Solutions Yes N_Acylurea->End No Epimerization_Solutions->End N_Acylurea_Solutions->End

Caption: Troubleshooting decision tree for Z-Phe-Phe-OH coupling.

References

Technical Support Center: Synthesis of N-Cbz-L-phenylalanyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cbz-L-phenylalanyl-L-phenylalanine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of N-Cbz-L-phenylalanyl-L-phenylalanine?

A1: The most prevalent side reactions are racemization of the N-Cbz-L-phenylalanine during activation, formation of a diketopiperazine (DKP) from the dipeptide product, and the formation of N-acylurea byproduct when using carbodiimide coupling reagents like DCC or DIC.

Q2: Which coupling reagents are recommended to minimize racemization?

A2: Uronium-based coupling reagents like HBTU and HATU, especially when used with an additive like HOBt or HOAt, are known to suppress racemization effectively.[1] Studies have shown that coupling N-Cbz-L-phenylalanine with TBTU in the presence of DIPEA can proceed with no detectable epimerization.[2] While DCC is a cost-effective option, it is more prone to causing racemization if not used with HOBt at low temperatures.[3]

Q3: How can I detect the formation of side products?

A3: Thin Layer Chromatography (TLC) is a quick method to monitor the progress of the reaction and visualize the formation of byproducts. High-Performance Liquid Chromatography (HPLC) can be used for more accurate quantification of the product and impurities. Mass spectrometry (MS) is essential for identifying the mass of the desired product and any side products formed.

Q4: What is the best method to purify the final N-Cbz-L-phenylalanyl-L-phenylalanine product?

A4: The crude product can often be purified by recrystallization, typically from a solvent system like ethyl acetate/hexane.[4] If significant impurities are present, column chromatography on silica gel may be necessary.

Q5: My N-Cbz protected amino acid is an oil, but the commercially available one is a solid. How can I solidify my product?

A5: Oily products can sometimes be solidified by trituration with a non-polar solvent like diethyl ether or hexane. This can help to remove residual solvents or impurities that are preventing crystallization. Ensuring all solvents are anhydrous can also be critical, as some protected amino acids are hygroscopic.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Dipeptide

Problem: The final yield of N-Cbz-L-phenylalanyl-L-phenylalanine is significantly lower than expected.

Potential Cause Troubleshooting/Investigative Steps Recommended Solution
Incomplete Coupling Reaction Monitor the reaction progress by TLC. A persistent spot of the starting N-Cbz-L-phenylalanine indicates an incomplete reaction.Extend the reaction time. Ensure all reagents are pure and anhydrous. Consider using a more efficient coupling reagent like HATU or HBTU.
Side Reaction: Diketopiperazine (DKP) Formation Analyze the crude product by MS for a peak corresponding to the mass of cyclo(Phe-Phe). DKP formation is more likely if the C-terminal ester is deprotected or if the reaction is heated.Avoid high temperatures during the reaction and work-up. If synthesizing the dipeptide acid, it is best to saponify the ester in a separate step after the coupling is complete.
Side Reaction: N-Acylurea Formation If using DCC, a white precipitate of dicyclohexylurea (DCU) is expected. However, the formation of N-acylurea, a byproduct of the reaction between the activated amino acid and DCC, can reduce the yield. This byproduct is often difficult to separate from the product.Use 1-hydroxybenzotriazole (HOBt) as an additive to the DCC coupling. This minimizes the formation of N-acylurea by forming an active ester intermediate.[3]
Purification Losses Low recovery after column chromatography or recrystallization.Optimize the purification method. For recrystallization, try different solvent systems. For column chromatography, ensure the appropriate mobile phase is used to achieve good separation without excessive product loss.
Issue 2: Presence of Impurities in the Final Product

Problem: The purified product shows the presence of one or more impurities by HPLC or NMR analysis.

Potential Cause Troubleshooting/Investigative Steps Recommended Solution
Racemization The presence of the D-L diastereomer can be detected by chiral HPLC or by NMR spectroscopy (may see peak splitting of characteristic protons).Use a coupling reagent known for low racemization (e.g., HATU, HBTU).[1] Add HOBt or HOAt to carbodiimide-mediated couplings.[3] Perform the reaction at a low temperature (e.g., 0 °C).
Diketopiperazine (DKP) An impurity with a mass corresponding to cyclo(L-Phe-L-Phe) is detected by MS.Use the methyl or ethyl ester of L-phenylalanine as the nucleophile and avoid conditions that could lead to its deprotection during the reaction. Work at room temperature or below.
N-Acylurea An impurity that is difficult to separate from the product is observed, particularly when using DCC.Add HOBt to the reaction mixture. HOBt intercepts the O-acylisourea intermediate, reducing the chance of rearrangement to the N-acylurea.[3]
Unreacted Starting Materials TLC or HPLC analysis of the crude product shows the presence of N-Cbz-L-phenylalanine or L-phenylalanine methyl ester.Ensure the stoichiometry of the reactants is correct. Allow for a longer reaction time or switch to a more efficient coupling reagent.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for N-Cbz-L-phenylalanine Coupling and Potential for Racemization

Coupling Reagent/SystemAdditiveTypical YieldRacemization of N-Cbz-L-PheReference
DCCNoneModerate to HighCan be significant[1]
DCCHOBtHighMinimized[3]
TBTUDIPEA85%Not Detected[2]
HATUDIPEA/NMMHighVery Low[1]
HBTUDIPEA/NMMHighVery Low[1]

Yields are generalized and highly dependent on specific reaction conditions.

Experimental Protocols

Protocol: Synthesis of N-Cbz-L-phenylalanyl-L-phenylalanine Methyl Ester using DCC/HOBt

This protocol is adapted from established procedures for dipeptide synthesis.

Materials:

  • N-Cbz-L-phenylalanine

  • L-phenylalanine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • 5% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of L-phenylalanine methyl ester free base: Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in DCM. Cool the solution to 0 °C in an ice bath. Add NMM (1.1 eq) dropwise and stir for 15 minutes. The formation of a salt precipitate may be observed.

  • Activation of N-Cbz-L-phenylalanine: In a separate flask, dissolve N-Cbz-L-phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C. Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled solution. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: Add the cold solution of L-phenylalanine methyl ester free base to the activated N-Cbz-L-phenylalanine mixture at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from ethyl acetate/hexane or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

experimental_workflow cluster_activation Activation Step (0°C) cluster_coupling Coupling Step (0°C to RT) cluster_workup Work-up & Purification act_start N-Cbz-L-Phe + HOBt in DCM dcc Add DCC in DCM act_start->dcc 1. Dissolve activated_ester Activated Ester + DCU precipitate dcc->activated_ester 2. Stir for 30 min coupling Combine activated ester and Phe-OMe activated_ester->coupling phe_ester L-Phe-OMe·HCl + NMM in DCM phe_ester->coupling 3. Prepare free base crude_product Crude N-Cbz-Phe-Phe-OMe coupling->crude_product 4. Stir overnight filter_dcu Filter DCU crude_product->filter_dcu wash Aqueous Washes (Acid, Base, Brine) filter_dcu->wash dry_conc Dry and Concentrate wash->dry_conc purify Recrystallization or Chromatography dry_conc->purify pure_product Pure N-Cbz-Phe-Phe-OMe purify->pure_product side_reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start N-Cbz-L-Phe + L-Phe-OMe coupling_reagent Coupling Reagent (e.g., DCC/HOBt) start->coupling_reagent product N-Cbz-L-Phe-L-Phe-OMe coupling_reagent->product racemization Racemization (N-Cbz-D-Phe-L-Phe-OMe) coupling_reagent->racemization Epimerization at α-carbon n_acylurea N-Acylurea coupling_reagent->n_acylurea Rearrangement (DCC) dkp Diketopiperazine (cyclo(Phe-Phe)) product->dkp Intramolecular cyclization

References

Technical Support Center: Stability of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-OH) under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for this compound in an acidic environment?

Under acidic conditions, Z-Phe-Phe-OH is susceptible to two main degradation pathways:

  • Cleavage of the N-terminal Carbobenzoxy (Cbz) protecting group: The Cbz group is known to be labile under acidic conditions, such as treatment with HBr in acetic acid or strong acids like HCl.[1][2] This reaction yields the unprotected dipeptide (L-phenylalanyl-L-phenylalanine) and byproducts derived from the benzyl moiety.

  • Hydrolysis of the internal peptide bond: The amide bond linking the two phenylalanine residues can be cleaved through acid-catalyzed hydrolysis.[3][4] This process is generally slower than Cbz group removal under strongly acidic conditions but can be significant depending on the pH, temperature, and duration of exposure.[3][5] This cleavage results in the formation of N-Carbobenzoxy-L-phenylalanine (Z-Phe-OH) and L-phenylalanine (Phe).

Q2: Which factors have the most significant impact on the degradation rate of Z-Phe-Phe-OH in acid?

Several factors influence the stability of the peptide:

  • pH/Acid Strength: The rate of both Cbz deprotection and peptide bond hydrolysis increases significantly with lower pH (higher acid concentration).[1][3]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[3]

  • Incubation Time: The extent of degradation is directly proportional to the duration of exposure to acidic conditions.

  • Solvent/Buffer System: The specific acid and solvent system used can influence reaction rates. For example, reagents like HBr in acetic acid are specifically designed for efficient Cbz removal.[1]

Q3: How should I prepare and store acidic solutions of Z-Phe-Phe-OH to minimize degradation during an experiment?

To maintain the integrity of your peptide in solution:

  • Prepare fresh: It is highly recommended to prepare acidic solutions of the peptide immediately before use.[6]

  • Control Temperature: Perform experiments at the lowest feasible temperature to slow degradation. If the protocol allows, conduct steps on ice.

  • Use Buffered Systems: Whenever possible, use a carefully selected buffer to maintain a consistent pH. Be aware that even mildly acidic conditions (e.g., pH 3-5) can cause slow hydrolysis over time.[3]

  • Avoid Long-Term Storage in Solution: Do not store peptides in acidic solutions for extended periods.[7] For long-term storage, lyophilized powder kept at -20°C or -80°C is optimal.[6]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Unexpected peaks appear in my HPLC/LC-MS analysis after acidic treatment. 1. Cbz Group Cleavage: The primary new peak may correspond to the unprotected dipeptide (Phe-Phe).2. Peptide Bond Hydrolysis: Additional peaks could be Z-Phe-OH and free Phenylalanine.3. Side-Reactions: The benzyl cation formed during Cbz cleavage can potentially react with other nucleophiles present.1. Confirm Peak Identities: Use mass spectrometry (MS) to identify the molecular weights of the new peaks and compare them to the expected degradation products.2. Run Standards: If available, inject standards of the potential degradation products (Phe-Phe, Z-Phe-OH, Phe) to confirm retention times.3. Use Milder Conditions: If the goal is not complete cleavage, reduce the acid concentration, lower the temperature, or decrease the incubation time.
The concentration of my stock Z-Phe-Phe-OH is rapidly decreasing. 1. Harsh Acidic Conditions: The pH of your solution may be too low, or the acid may be too strong, causing rapid degradation.2. High Temperature: Elevated temperatures are accelerating hydrolysis.[3]3. Incorrect Storage: Storing the peptide in an acidic solution, even at 4°C, can lead to significant degradation over hours or days.1. Measure and Adjust pH: Ensure the pH of your solution is appropriate for the experiment. For stability studies, a pH range of 5-7 is generally better for peptides.[6]2. Reduce Temperature: Perform experimental steps at a lower temperature (e.g., on ice).3. Aliquot and Store Properly: Prepare stock solutions in a neutral or slightly acidic buffer suitable for solubilization (e.g., containing a small amount of organic solvent if needed), store as single-use aliquots at -80°C, and only dilute into the final acidic medium immediately before the experiment.[6]
My experimental results are inconsistent or not reproducible. 1. Inconsistent Sample Preparation: Minor variations in pH, incubation time, or temperature between experiments can lead to different levels of degradation.2. Peptide Adsorption: Peptides can adsorb to the surfaces of glass or certain plastic vials, leading to apparent loss of concentration.[6]3. Hygroscopicity: Lyophilized peptide powder can absorb moisture from the air, affecting the accuracy of weighing.[8]1. Standardize Protocol: Strictly adhere to a detailed standard operating procedure (SOP) for sample preparation. Use a calibrated pH meter.2. Use Low-Bind Labware: Utilize low-protein-binding polypropylene tubes and pipette tips to minimize loss due to surface adsorption.[6]3. Proper Handling of Lyophilized Powder: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation. Weigh the required amount quickly and in a controlled environment.[8]

Data Presentation

Illustrative Degradation Profile of Z-Phe-Phe-OH

The table below provides an example of how to present stability data for Z-Phe-Phe-OH under different acidic conditions. The values are for illustrative purposes to demonstrate a typical degradation trend.

Time (hours)% Intact Peptide Remaining (pH 1.0, 37°C)% Intact Peptide Remaining (pH 3.0, 37°C)% Intact Peptide Remaining (pH 5.0, 37°C)
0100%100%100%
165%95%99%
420%82%97%
8<5%68%94%
24Not Detected35%85%

Visualizations

Potential Acid-Catalyzed Degradation Pathways

Z_Phe_Phe Z-Phe-Phe-OH (this compound) Phe_Phe Phe-Phe (L-phenylalanyl-L-phenylalanine) Z_Phe_Phe->Phe_Phe Cbz Group Cleavage (Strong Acid, e.g., HBr) Z_Phe Z-Phe-OH (N-Carbobenzoxy-L-phenylalanine) Z_Phe_Phe->Z_Phe Peptide Bond Hydrolysis (Acid, H2O) Phe Phe (L-phenylalanine) Z_Phe_Phe->Phe Toluene Toluene + CO2 Z_Phe_Phe->Toluene

Caption: Potential degradation pathways for Z-Phe-Phe-OH in acid.

Workflow for a Peptide Stability Study

start 1. Prepare Peptide Stock Solution (e.g., in ACN or DMSO) prepare_acid 2. Prepare Acidic Buffers (e.g., pH 1, 3, 5) start->prepare_acid incubate 3. Incubate Peptide in Acidic Buffer at Controlled Temperature (e.g., 37°C) prepare_acid->incubate sample 4. Withdraw Aliquots at Specific Time Points (t=0, 1, 4, 8, 24h) incubate->sample quench 5. Quench Reaction (e.g., with base or dilution in cold mobile phase) sample->quench analyze 6. Analyze by RP-HPLC (Monitor disappearance of parent peak) quench->analyze data 7. Calculate % Remaining Peptide and Determine Half-Life (t½) analyze->data

Caption: Experimental workflow for assessing peptide stability.

Experimental Protocols

Protocol: Forced Degradation Study of Z-Phe-Phe-OH in Acidic Conditions

This protocol outlines a general method to assess the stability of Z-Phe-Phe-OH by monitoring its degradation over time using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10]

1. Materials:

  • This compound (Z-Phe-Phe-OH)

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or a suitable buffer for quenching

  • Volumetric flasks and low-bind polypropylene vials[6]

  • Calibrated pH meter

  • HPLC system with a C18 column and UV detector (set to 214 nm or 254 nm)

2. Procedure:

  • Preparation of Peptide Stock Solution:

    • Accurately weigh ~5 mg of Z-Phe-Phe-OH and dissolve it in a suitable organic solvent (e.g., ACN) to create a 1 mg/mL stock solution. Ensure complete dissolution.

  • Preparation of Acidic Solutions:

    • Prepare the desired acidic solutions. For example, to make a 0.1 M HCl solution (approx. pH 1), dilute concentrated HCl in HPLC-grade water. Prepare other solutions (e.g., pH 3, pH 5) using appropriate buffers.

  • Initiation of Degradation Study:

    • Pre-heat the acidic solutions to the desired study temperature (e.g., 37°C) in a water bath or incubator.

    • To initiate the reaction, add a small volume of the peptide stock solution to each acidic solution to achieve a final concentration of ~50-100 µg/mL. Vortex briefly to mix. This is your t=0 starting point for that condition.

  • Time Point Sampling:

    • Immediately after mixing (t=0 ), withdraw an aliquot from each reaction mixture.

    • Quench the degradation by diluting the aliquot 1:1 (or as appropriate) in a cold quenching solution (e.g., a buffer that brings the pH to neutral, or the initial HPLC mobile phase). This stops the reaction and prepares the sample for analysis.

    • Store the quenched sample at 2-8°C until analysis.

    • Repeat the sampling and quenching process at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).

3. HPLC Analysis:

  • Method:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A linear gradient suitable for separating the parent peptide from its degradation products (e.g., 10% to 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm

  • Analysis:

    • Inject the quenched sample from each time point onto the HPLC system.

    • Identify the peak corresponding to the intact Z-Phe-Phe-OH based on the retention time from the t=0 sample.[6]

    • Integrate the peak area of the intact peptide at each time point.

4. Data Analysis:

  • Calculate the percentage of intact peptide remaining at each time point relative to the peak area at t=0.

    • % Remaining = (Peak Area at time 't' / Peak Area at t=0) x 100

  • Plot the percentage of remaining peptide against time to visualize the degradation kinetics.

  • From this plot, you can estimate the half-life (t½), which is the time it takes for 50% of the peptide to degrade under the specified conditions.

References

Technical Support Center: Synthesis of N-Cbz-Protected Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-Cbz-protected dipeptides.

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Dipeptide

Question: My reaction shows a low yield of the desired N-Cbz-protected dipeptide, or the reaction has failed completely. What are the potential causes and how can I improve the outcome?

Answer: Low yield is a common issue that can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

  • Incomplete Activation of the Carboxylic Acid: The first step in peptide coupling is the activation of the N-Cbz-amino acid. If this step is inefficient, the subsequent nucleophilic attack by the amino ester will be slow or nonexistent.

    • Solution: Ensure your coupling reagents (e.g., EDC, DCC, HATU) are fresh and have been stored under anhydrous conditions. For carbodiimide-mediated couplings, consider pre-activating the N-Cbz-amino acid for 10-15 minutes at 0 °C before adding the amino acid ester.[1]

  • Aggregation of the Growing Peptide: Hydrophobic N-Cbz-protected amino acids and the resulting dipeptides can aggregate, especially in less polar solvents, leading to incomplete reactions.

    • Solution: Consider switching to a more polar solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). In some cases, adding chaotropic salts can help disrupt aggregation.[2]

  • Steric Hindrance: If you are working with sterically hindered amino acids (e.g., Valine, Isoleucine, or α,α-disubstituted amino acids), the coupling reaction can be significantly slower.

    • Solution: Switch to a more potent coupling reagent like HATU, HBTU, or COMU, which are known to be more effective for hindered couplings.[3][4] Extending the reaction time or performing the reaction at a slightly elevated temperature (e.g., room temperature to 40°C) can also be beneficial, but must be balanced against the increased risk of racemization.[2]

  • Decomposition of Reagents: Carbodiimides like EDC and DCC can be sensitive to moisture and degrade over time.

    • Solution: Use fresh, high-quality reagents. Store carbodiimides under inert gas in a desiccator.

Issue 2: Presence of Significant Side Products

Question: My crude product analysis (TLC, LC-MS) shows multiple spots/peaks in addition to my desired product. What are these impurities and how can I prevent their formation?

Answer: Side reactions are a frequent challenge in peptide synthesis. Identifying the nature of the side product is key to mitigating its formation.

  • N-Acylurea Formation: This is a classic side reaction when using carbodiimide coupling agents (EDC, DCC, DIC). The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[3][5][6]

    • Solution:

      • Add a Nucleophilic Additive: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly effective. These additives trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine component.[3][7]

      • Control Temperature: Perform the coupling reaction at low temperatures (0 °C) to minimize the rate of the rearrangement reaction.[3]

  • Racemization/Epimerization: The chiral integrity of the amino acids is paramount. The α-proton of the activated amino acid is susceptible to abstraction by base, leading to racemization, often through an oxazolone intermediate.[8][9] Histidine and cysteine are particularly prone to this side reaction.[2]

    • Solution:

      • Use Racemization-Suppressing Additives: Additives like HOBt, 7-aza-1-hydroxybenzotriazole (HOAt), and OxymaPure are crucial for minimizing racemization.[3][7][10] OxymaPure has been shown to be particularly effective, in some cases reducing epimerization to less than 0.1%.[7]

      • Choice of Base: If a base is required (e.g., with onium salt reagents), use a weaker, sterically hindered base like N-methylmorpholine (NMM) or collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[3]

      • Minimize Activation Time: Do not allow the carboxylic acid to remain in its activated state for extended periods before the amine component is introduced.

  • Diketopiperazine Formation: This is primarily an issue at the dipeptide stage, where the deprotected N-terminal amine of the second amino acid can intramolecularly attack the C-terminal ester, cleaving the dipeptide. This is more common in solid-phase synthesis but can occur in solution phase under certain conditions.[2]

    • Solution: This is less of a concern for N-Cbz dipeptide synthesis in solution phase where the N-terminus remains protected. However, if subsequent deprotection and further coupling are planned, it is a critical consideration.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my N-Cbz-dipeptide. The crude product is an oil, or column chromatography is not providing good separation.

Answer: Purification can be challenging due to the similar polarities of the product and certain byproducts.

  • Carbodiimide Byproducts:

    • DCC: The byproduct dicyclohexylurea (DCU) is poorly soluble in many organic solvents and can often be removed by filtration. However, some may remain in solution, complicating purification.

    • EDC: The corresponding urea byproduct is water-soluble, making it easily removable through an aqueous workup.[9] This is a significant advantage of using EDC over DCC for solution-phase synthesis.

    • Solution: For DCC-mediated couplings, after the reaction is complete, cool the reaction mixture (e.g., to 0°C or -20°C) to maximize the precipitation of DCU, then filter. For EDC couplings, a standard aqueous workup with dilute acid (e.g., 1N HCl) and base (e.g., 1N NaHCO₃) washes will effectively remove the urea byproduct and any unreacted starting materials.[7]

  • Oily Products: Protected dipeptides are often not crystalline solids.

    • Solution: Purification by flash column chromatography on silica gel is the standard method. A gradient elution system, for example, with ethyl acetate in hexanes, is typically effective.[11]

  • Poor Separation on Silica Gel:

    • Solution:

      • Optimize Solvent System: Perform preliminary analysis by Thin Layer Chromatography (TLC) using various solvent systems to find the optimal conditions for separation before running a column.

      • Reversed-Phase Chromatography: The hydrophobic nature of the Cbz and other protecting groups makes these compounds suitable for reversed-phase chromatography (e.g., on a C18 column) if normal-phase fails.[11]

Frequently Asked Questions (FAQs)

  • Q1: Which coupling reagent is best for synthesizing N-Cbz-dipeptides?

    • A1: The "best" reagent depends on the specific amino acids being coupled. For routine couplings, EDC in combination with an additive like HOBt or OxymaPure offers a good balance of reactivity, low cost, and ease of purification due to the water-solubility of its urea byproduct.[9] For sterically hindered amino acids or sequences highly prone to racemization, more powerful onium salt reagents like HATU or COMU may provide better yields and purity, though they are more expensive.[3]

  • Q2: Is it always necessary to use an additive like HOBt or HOAt?

    • A2: While a reaction may proceed without an additive, it is highly recommended to include one. Additives like HOBt, HOAt, or OxymaPure serve two critical functions: they accelerate the coupling reaction and, most importantly, they significantly suppress racemization and side reactions like N-acylurea formation.[3][10]

  • Q3: What is the ideal solvent for N-Cbz-dipeptide synthesis?

    • A3: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most commonly used solvents. DCM is a good choice for many couplings and allows for easy workup.[12] DMF is a more polar solvent and is better at solvating protected amino acids and peptides, which can help to prevent aggregation with more hydrophobic sequences.[3] A mixture of DCM and DMF can also be effective.[7]

  • Q4: How can I monitor the progress of my coupling reaction?

    • A4: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting N-Cbz-amino acid and the amino acid ester. The reaction is complete when the starting materials are consumed and a new spot corresponding to the dipeptide product has appeared.[7][13] Stains like ninhydrin (to visualize the free amine) and potassium permanganate or UV light (to visualize the Cbz-containing compounds) can be used.

  • Q5: My N-Cbz-amino acid is a dicyclohexylamine (DCHA) or cyclohexylamine (CHA) salt. Can I use it directly in the coupling reaction?

    • A5: No, the amine salt must be converted to the free acid before it can be activated for coupling. This is typically done by dissolving the salt in an organic solvent like ethyl acetate and washing with an acidic aqueous solution (e.g., 10% citric acid or cold KHSO₄ solution) until the amine is removed. The organic layer containing the free N-Cbz-amino acid is then dried and can be used in the coupling reaction.

Data Presentation

Table 1: Comparison of Coupling Reagents and Additives on Yield and Racemization

N-Cbz-Amino AcidAmine ComponentCoupling SystemSolventYield (%)Racemization/Epimer (%)Reference
Z-L-Phg-OHH-Val-OMe·HClEDC·HCl / HOBtDCM/DMFHigh3.7[7]
Z-L-Phg-OHH-Val-OMe·HClEDC·HCl / HOAtDCM/DMFHigh<1-2[7]
Z-L-Phg-OHH-Val-OMe·HClEDC·HCl / OxymaPureDCM/DMF950.1[7]
Z-Phe-OHH-Gly-OtBuDCC / HOBtCH₂Cl₂75Not specified[1]
Cbz-Aib-OHH-Aib-OMeCIP / HOAtNot specifiedHighNot specified[1]
Z-Gly-Phe-OHH-Val-OMeBEMTNot specified462.7[1]
VariousVariousN-(Z-acyl)benzotriazolesAq. MeCN85-95<1[14]

Note: Phg = Phenylglycine, Aib = α-Aminoisobutyric acid, CIP = 2-Chloro-1,3-dimethylimidazolinium hexafluorophosphate, BEMT = 2-Bromo-3-ethyl-4-methylthiazolium tetrafluoroborate. Yields and racemization levels are highly substrate and condition dependent.

Experimental Protocols

Protocol 1: General Procedure for N-Cbz-Dipeptide Synthesis using EDC/HOBt

This protocol describes a standard solution-phase synthesis of an N-Cbz-protected dipeptide ester.

Materials:

  • N-Cbz-protected amino acid (1.0 equiv)

  • Amino acid ester hydrochloride salt (1.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 - 1.2 equiv)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1N HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • Amine Salt Neutralization: Dissolve the amino acid ester hydrochloride salt (1.0 equiv) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add NMM (1.0 equiv) and stir for 15-20 minutes at 0 °C.

  • Carboxylic Acid Activation: In a separate flask, dissolve the N-Cbz-amino acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DCM. Cool the solution to 0 °C.

  • Coupling: To the solution from step 2, add EDC·HCl (1.1 equiv) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.

  • Reaction: Add the neutralized amine solution from step 1 to the activated carboxylic acid mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 30-50% ethyl acetate in hexanes). The disappearance of the limiting starting material indicates reaction completion.

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude N-Cbz-dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure dipeptide.[7][11]

Protocol 2: Purification of a Cbz-Protected Dipeptide by Flash Chromatography

Procedure:

  • Sample Preparation: Dissolve the crude dipeptide in a minimal amount of dichloromethane (DCM). For less soluble compounds, a dry-loading technique can be used: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Column and Solvents: Use a pre-packed silica gel flash column. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).

  • TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. An ideal Rf value for the product is between 0.2 and 0.4.

  • Elution: Equilibrate the column with the initial, low-polarity solvent mixture. Load the sample onto the column. Elute the column with a gradually increasing gradient of the polar solvent (e.g., from 10% to 60% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions based on the UV chromatogram (detection at 254 nm for the Cbz group) or by TLC analysis of the eluent.

  • Analysis and Isolation: Analyze the purity of the collected fractions by TLC. Pool the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified N-Cbz-dipeptide.[11]

Visualizations

G cluster_start Starting Materials cluster_activation Activation & Coupling cluster_workup Work-up & Purification N_Cbz_AA N-Cbz-Amino Acid (Carboxyl Component) Preactivation Pre-activation at 0°C (EDC, HOBt) N_Cbz_AA->Preactivation 1.0 equiv AA_Ester Amino Acid Ester HCl (Amine Component) Neutralization Neutralize Amine (e.g., NMM, DIPEA) AA_Ester->Neutralization 1.0 equiv Coupling Couple Components (Stir at RT, 12-24h) Neutralization->Coupling Free Amine Preactivation->Coupling Active Ester Aqueous_Wash Aqueous Work-up (Acid/Base Washes) Coupling->Aqueous_Wash Crude Reaction Mixture Drying Dry Organic Layer (Na₂SO₄) Aqueous_Wash->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Flash Chromatography Concentration->Purification Crude Product Final_Product Pure N-Cbz-Dipeptide Purification->Final_Product

References

Technical Support Center: Z-Phe-Phe-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Z-Phe-Phe-OH. Our goal is to help you overcome common challenges and effectively remove byproducts from your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Z-Phe-Phe-OH synthesis?

A1: During the synthesis of Z-Phe-Phe-OH, particularly when using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC), two primary byproducts are commonly encountered:

  • N-acylurea: This is formed from the rearrangement of the O-acylisourea intermediate.[1] This byproduct is often difficult to remove due to its similar properties to the desired product.

  • Dicyclohexylurea (DCU): The byproduct of the DCC coupling agent itself. While largely insoluble in many organic solvents, trace amounts can remain and co-precipitate with the product.[2]

Other potential impurities can include unreacted starting materials (Z-Phe-OH and the phenylalanine ester) and deletion sequences.

Q2: How can I minimize the formation of N-acylurea?

A2: The formation of N-acylurea can be significantly suppressed by the addition of a nucleophilic additive to the reaction mixture.[1] The most common and effective additive is 1-Hydroxybenzotriazole (HOBt). HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and efficiently reacts with the amine component.

Q3: Is diketopiperazine (DKP) formation a concern for Z-Phe-Phe-OH synthesis?

A3: Diketopiperazine formation is a potential side reaction for dipeptides, especially when certain amino acid residues like proline or glycine are involved.[3][4] For the Phe-Phe sequence, while not as susceptible as sequences containing proline, DKP formation can still occur, particularly under basic conditions or upon heating. It is crucial to control the pH and temperature during the synthesis and workup to minimize this side reaction.[4]

Q4: What are the recommended purification methods for Z-Phe-Phe-OH?

A4: The two primary methods for purifying Z-Phe-Phe-OH are recrystallization and High-Performance Liquid Chromatography (HPLC).

  • Recrystallization: This is a cost-effective method for large-scale purification. The choice of solvent is critical and often requires some experimentation. A common approach is to use a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature.[5]

  • Reversed-Phase HPLC (RP-HPLC): This technique offers high resolution and is excellent for removing closely related impurities.[6][7] A C18 column is typically used with a gradient of acetonitrile in water containing an ion-pairing agent like trifluoroacetic acid (TFA).[8][9]

Troubleshooting Guides

Issue 1: Low Yield of Z-Phe-Phe-OH
Potential Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more coupling reagent.
Formation of N-acylureaEnsure an equimolar amount of HOBt is added to the reaction mixture along with the coupling reagent (e.g., DCC).[1]
Product loss during workupZ-Phe-Phe-OH has some solubility in water. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent like ethyl acetate to recover dissolved product.
Diketopiperazine formationMaintain a neutral or slightly acidic pH during the workup and avoid excessive heating.
Issue 2: Presence of Impurities After Initial Purification
Symptom Potential Cause Suggested Solution
A persistent impurity with a similar polarity to the product is observed on TLC/HPLC.This is likely N-acylurea.If recrystallization is not effective, RP-HPLC is the recommended method for removal. A shallow gradient during HPLC elution can improve separation.[6]
The purified product is a white solid that is difficult to filter and appears "gummy".The product may have oiled out instead of crystallizing.Re-dissolve the product in a minimal amount of hot solvent and allow it to cool more slowly. Seeding the solution with a small crystal of pure product can promote proper crystallization.
The final product has a broad melting point range.The product is likely still impure.Subject the product to another round of purification. If using recrystallization, try a different solvent system. For HPLC, optimize the gradient to better resolve the impurities.

Data Presentation

The following table summarizes representative data for the purification of Z-protected dipeptides. Actual yields and purity will vary depending on the specific reaction conditions and the efficiency of the purification method.

Purification Method Typical Yield Range (%) Expected Purity (%) Primary Byproducts Removed
Recrystallization60-80>95Unreacted starting materials, some N-acylurea, DCU
RP-HPLC50-70>98N-acylurea, diketopiperazines, deletion sequences

Experimental Protocols

Protocol 1: Synthesis of Z-Phe-Phe-OH

This protocol describes a general procedure for the synthesis of Z-Phe-Phe-OH using DCC as a coupling agent.

Materials:

  • Z-L-Phenylalanine (Z-Phe-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (MeOH)

  • 1 M NaOH solution

Procedure:

  • Preparation of H-Phe-OMe free base: Dissolve H-Phe-OMe·HCl (1.1 eq) in DCM. Add TEA or DIEA (1.1 eq) and stir for 20 minutes at room temperature.

  • Coupling Reaction: In a separate flask, dissolve Z-Phe-OH (1.0 eq) and HOBt (1.1 eq) in DCM. Cool the solution to 0 °C in an ice bath. Add the solution of H-Phe-OMe free base.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude Z-Phe-Phe-OMe.

  • Saponification: Dissolve the crude Z-Phe-Phe-OMe in a mixture of methanol and water. Cool to 0 °C and add 1 M NaOH (1.1 eq) dropwise.

  • Stir at room temperature and monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture to pH 7 with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • The resulting aqueous solution can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield crude Z-Phe-Phe-OH.

Protocol 2: Purification of Z-Phe-Phe-OH by Recrystallization

Solvent Selection: The ideal solvent for recrystallization should dissolve the compound when hot but not at room temperature. Common solvent systems for protected peptides include ethyl acetate/hexanes, ethanol/water, or toluene.[2]

General Procedure:

  • Dissolve the crude Z-Phe-Phe-OH in a minimum amount of a suitable hot solvent.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: Purification of Z-Phe-Phe-OH by RP-HPLC

Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF or DMSO).

  • Dilute the sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[8]

  • Filter the sample through a 0.45 µm syringe filter before injection.[8]

HPLC Conditions:

  • Column: C18, 10 µm particle size, ≥250 x 21.2 mm (preparative scale).[8]

  • Mobile Phase A: 0.1% (v/v) TFA in water.[8]

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[8]

  • Flow Rate: 20 mL/min.[8]

  • Detection: UV at 220 nm.[8]

Gradient: A typical gradient for a Z-protected dipeptide would be a linear gradient from 20% to 60% B over 40 minutes. This should be optimized for your specific system and crude sample.[8]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Z-Phe-OH Z-Phe-OH Coupling Coupling Z-Phe-OH->Coupling H-Phe-OMe H-Phe-OMe H-Phe-OMe->Coupling Crude Z-Phe-Phe-OMe Crude Z-Phe-Phe-OMe Coupling->Crude Z-Phe-Phe-OMe Saponification Saponification Crude Z-Phe-Phe-OMe->Saponification Crude Z-Phe-Phe-OH Crude Z-Phe-Phe-OH Saponification->Crude Z-Phe-Phe-OH Recrystallization Recrystallization Crude Z-Phe-Phe-OH->Recrystallization RP-HPLC RP-HPLC Crude Z-Phe-Phe-OH->RP-HPLC Pure Z-Phe-Phe-OH Pure Z-Phe-Phe-OH Recrystallization->Pure Z-Phe-Phe-OH RP-HPLC->Pure Z-Phe-Phe-OH

Caption: General workflow for the synthesis and purification of Z-Phe-Phe-OH.

Troubleshooting_Logic Start Start Low_Yield Low_Yield Start->Low_Yield Purification_Issues Purification_Issues Start->Purification_Issues Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Byproduct_Formation Byproduct Formation? Low_Yield->Byproduct_Formation No Check_Coupling Check Coupling Reagents & Reaction Time Incomplete_Reaction->Check_Coupling Add_HOBt Add HOBt to Reaction Byproduct_Formation->Add_HOBt Impure_Product Impure Product? Purification_Issues->Impure_Product Yes Optimize_Purification Optimize Purification (Recrystallization/HPLC) Impure_Product->Optimize_Purification End End Optimize_Purification->End Check_Coupling->End Add_HOBt->End

Caption: Troubleshooting decision tree for Z-Phe-Phe-OH synthesis.

References

Technical Support Center: Synthesis of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of the Protected Dipeptide Ester (N-Cbz-L-Phe-L-Phe-OMe)

  • Question: My coupling reaction is resulting in a significantly lower than expected yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in the coupling step can stem from several factors. A primary concern is incomplete activation of the N-Cbz-L-phenylalanine or inefficient coupling to the L-phenylalanine methyl ester.

    • Incomplete Activation: Ensure that the coupling reagent, such as N,N'-Dicyclohexylcarbodiimide (DCC), is fresh and has been stored under anhydrous conditions. The pre-activation time of the carboxylic acid before adding the amine component can be optimized; allowing for the formation of the activated ester can reduce side reactions.[1]

    • Inefficient Coupling: The reaction temperature and time are critical. While the reaction is typically initiated at 0°C to minimize racemization, it is often allowed to warm to room temperature and stirred overnight to ensure completion.[1] If the yield is still low, extending the reaction time may be beneficial. The choice of solvent can also play a role; while Dichloromethane (DCM) is common, for more hydrophobic sequences, N-Methyl-2-pyrrolidone (NMP) can be a better alternative.

    • Steric Hindrance: Phenylalanine possesses a bulky side chain, which can lead to steric hindrance during the coupling reaction, slowing it down or preventing it from going to completion.[1] Using a more potent coupling reagent may be necessary in such cases.

    • Side Reactions: The primary side reaction with DCC is the formation of N-acylurea, a byproduct that is difficult to remove and represents a loss of the activated N-Cbz-L-phenylalanine.[2] The addition of an additive like 1-Hydroxybenzotriazole (HOBt) can suppress this side reaction and also reduce the risk of racemization.[1]

Issue 2: Difficulty in Removing Dicyclohexylurea (DCU) Byproduct

  • Question: I am struggling to completely remove the dicyclohexylurea (DCU) byproduct from my reaction mixture. What is the best way to purify my protected dipeptide?

  • Answer: DCU is notoriously insoluble in many common organic solvents, which is why it precipitates out of the reaction mixture. However, trace amounts can remain, complicating purification.

    • Filtration: The primary method for removing the bulk of DCU is filtration.[1] Ensure the reaction mixture is cooled, as DCU is less soluble at lower temperatures, to maximize precipitation before filtering.

    • Solvent Choice for Work-up: If the reaction is performed in a solvent like DMF, diluting the mixture with a solvent in which the product is soluble but DCU is not, such as ethyl acetate, can facilitate the precipitation of DCU before filtration.[1]

    • Aqueous Wash: After filtration, a standard aqueous work-up is crucial. Washing the organic layer sequentially with a weak acid (e.g., 1N HCl) to remove any unreacted amine, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine will help to remove water-soluble impurities.[1]

    • Crystallization: The crude protected dipeptide can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Issue 3: Presence of Impurities After Saponification

  • Question: After saponifying the methyl ester to obtain the final product, I am observing multiple spots on my TLC and impurities in my NMR. What could be the cause?

  • Answer: Impurities after saponification can arise from incomplete reaction, side reactions during the saponification, or the presence of impurities from the previous step.

    • Incomplete Saponification: The hydrolysis of the methyl ester requires careful control of reaction time and temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.[1] If the reaction is not complete, you will have a mixture of the desired carboxylic acid and the starting methyl ester.

    • Racemization: While N-Cbz protected amino acids are generally more stable towards racemization compared to N-acetyl protected amino acids, there is still a risk, especially if the conditions are too harsh (e.g., high temperature or prolonged exposure to strong base).[3] It is advisable to use the minimum necessary amount of base and to keep the temperature as low as feasible.

    • Work-up Procedure: After saponification, the reaction mixture is typically acidified to precipitate the final product. It is important to acidify to the isoelectric point of the dipeptide to maximize precipitation and to wash the precipitate thoroughly with cold water to remove any remaining salts.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this synthesis?

A1: For laboratory-scale synthesis, DCC in combination with an additive like HOBt is a cost-effective and efficient choice.[1] HOBt helps to suppress racemization and the formation of the N-acylurea byproduct.[1] For larger scale or for difficult couplings, other reagents such as HBTU or HATU can be used, although they are more expensive.

Q2: What is the optimal solvent for the coupling reaction?

A2: Dichloromethane (DCM) and Dimethylformamide (DMF) are commonly used solvents for peptide coupling.[1] DCM is a good choice for the solubility of the starting materials and allows for easy removal of the DCU byproduct by filtration. For more hydrophobic peptides, N-Methyl-2-pyrrolidone (NMP) can be a better solvent.

Q3: How can I monitor the progress of the coupling and saponification reactions?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of both reactions. For the coupling reaction, you can monitor the disappearance of the N-Cbz-L-phenylalanine. For the saponification, you can monitor the disappearance of the dipeptide methyl ester and the appearance of the more polar carboxylic acid product. The final product can be characterized by techniques such as NMR and Mass Spectrometry to confirm its identity and purity.

Q4: What are the key considerations for scaling up this synthesis?

A4: When scaling up, several factors become more critical:

  • Temperature Control: Maintaining a consistent temperature throughout the reaction vessel is crucial to avoid side reactions.

  • Mixing: Efficient stirring is necessary to ensure homogeneity, especially during the addition of reagents.

  • Work-up and Purification: Handling larger volumes during extractions and crystallizations requires appropriate equipment. Crystallization may need to be optimized to obtain a pure product at a larger scale.

Data Presentation

Table 1: Comparison of Coupling Reagents for N-Cbz-L-Phe-L-Phe-OMe Synthesis (Illustrative)

Coupling ReagentAdditiveSolventReaction Time (h)Typical Yield (%)Key Considerations
DCCHOBtDCM12-1885-95Cost-effective; DCU byproduct precipitation.[1]
HBTU-DMF4-690-98Faster reaction; more expensive.
HATU-DMF/NMP2-4>95Very efficient for hindered couplings; highest cost.

Note: The data in this table is illustrative and actual results may vary depending on specific experimental conditions.

Table 2: Saponification Conditions and Outcomes (Illustrative)

BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Potential Issues
1N NaOHMethanol/Water252-490-98Monitoring is crucial to avoid over-reaction.[1]
1N LiOHTHF/Water253-592-99Generally provides clean reactions.

Note: The data in this table is illustrative and actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-L-phenylalanyl-L-phenylalanine methyl ester (Cbz-Phe-Phe-OMe)

  • Preparation: In a round-bottom flask, dissolve N-Cbz-L-phenylalanine (1.0 eq.) and L-phenylalanine methyl ester hydrochloride (1.0 eq.) in dichloromethane (DCM).

  • Neutralization: Cool the solution to 0°C in an ice bath and add N-methylmorpholine (NMM) or triethylamine (TEA) (1.0 eq.) to neutralize the hydrochloride salt. Stir for 15-20 minutes.

  • Activation: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and 1-hydroxybenzotriazole (HOBt) (1.0 eq.) in DCM.

  • Coupling: Add the DCC/HOBt solution dropwise to the amino acid solution at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up:

    • Cool the reaction mixture to precipitate the dicyclohexylurea (DCU) byproduct.

    • Filter the mixture to remove the DCU.

    • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.

Protocol 2: Saponification of Cbz-Phe-Phe-OMe

  • Dissolution: Dissolve the purified Cbz-Phe-Phe-OMe (1.0 eq.) in a mixture of methanol and water.

  • Hydrolysis: Add 1N sodium hydroxide (NaOH) solution (1.1 eq.) dropwise while stirring.

  • Monitoring: Monitor the reaction progress by TLC until all the starting material has been consumed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1N HCl. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Drying: Dry the product under vacuum to obtain N-Cbz-L-phenylalanyl-L-phenylalanine.

Visualizations

experimental_workflow cluster_coupling Step 1: Coupling Reaction cluster_saponification Step 2: Saponification start N-Cbz-L-Phe + L-Phe-OMe·HCl neutralization Neutralization (NMM/TEA in DCM) start->neutralization activation Activation (DCC/HOBt in DCM) neutralization->activation coupling Coupling (0°C to RT) activation->coupling workup Aqueous Work-up & DCU Filtration coupling->workup product1 Crude Cbz-Phe-Phe-OMe workup->product1 hydrolysis Hydrolysis (NaOH in MeOH/H₂O) product1->hydrolysis acidification Acidification (HCl) hydrolysis->acidification isolation Filtration & Washing acidification->isolation final_product N-Cbz-L-Phe-L-Phe isolation->final_product

Caption: Experimental workflow for the synthesis of N-Cbz-L-phenylalanyl-L-phenylalanine.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_coupling_issues Coupling Issues cluster_saponification_issues Saponification Issues cluster_solutions Potential Solutions start Low Yield or Impurities Detected check_coupling Analyze Coupling Step Product start->check_coupling check_saponification Analyze Final Product start->check_saponification incomplete_reaction Incomplete Reaction check_coupling->incomplete_reaction side_reactions Side Reactions (e.g., N-acylurea) check_coupling->side_reactions racemization_coupling Racemization check_coupling->racemization_coupling incomplete_saponification Incomplete Saponification check_saponification->incomplete_saponification racemization_saponification Racemization check_saponification->racemization_saponification workup_issue Improper Work-up check_saponification->workup_issue optimize_coupling Optimize Coupling: - Extend reaction time - Change solvent - Use different coupling reagent incomplete_reaction->optimize_coupling suppress_side_reactions Add HOBt side_reactions->suppress_side_reactions racemization_coupling->suppress_side_reactions optimize_saponification Optimize Saponification: - Monitor by TLC - Adjust base concentration incomplete_saponification->optimize_saponification racemization_saponification->optimize_saponification improve_workup Improve Work-up: - Proper pH adjustment - Thorough washing workup_issue->improve_workup

Caption: Troubleshooting logic for the synthesis of N-Cbz-L-phenylalanyl-L-phenylalanine.

References

Validation & Comparative

A Comparative Guide to N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine and Boc-Phe-Phe-OH for Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protected amino acid building blocks is a critical determinant of success in peptide synthesis and the subsequent biological activity of the target molecule. This guide provides a comprehensive comparison of two commonly used protected dipeptides: N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-OH) and N-tert-Butoxycarbonyl-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH).

This document details the chemical and physical properties, performance in peptide synthesis, and potential applications of these two reagents. The comparison is supported by experimental protocols and a discussion of potential side reactions to aid in the selection of the optimal building block for your research needs.

At a Glance: Key Chemical and Physical Properties

The fundamental difference between Z-Phe-Phe-OH and Boc-Phe-Phe-OH lies in the N-terminal protecting group: the Carbobenzoxy (Z) group and the tert-Butoxycarbonyl (Boc) group, respectively. This dictates their chemical behavior, particularly the conditions required for their removal.

PropertyThis compound (Z-Phe-Phe-OH)Boc-Phe-Phe-OH
Synonyms Z-Phe-Phe-OH, N-Cbz-L-phenylalanyl-L-phenylalanine, N-Benzyloxycarbonyl-L-phenylalanyl-L-phenylalanineBoc-L-phenylalanyl-L-phenylalanine, N-tert-butoxycarbonyl-L-phenylalanyl-L-phenylalanine
Molecular Formula C₂₆H₂₆N₂O₅C₂₃H₂₈N₂O₅
Molecular Weight 446.49 g/mol 412.48 g/mol [1]
Appearance White to off-white solidWhite solid
Deprotection Condition Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid)[2]Moderate to strong acids (e.g., Trifluoroacetic acid - TFA)[2]
Orthogonality Orthogonal to Boc and Fmoc protecting groups[2]Orthogonal to Z and Fmoc protecting groups[2]

Performance in Peptide Synthesis: A Comparative Analysis

The choice between Z-Phe-Phe-OH and Boc-Phe-Phe-OH significantly impacts the strategy for peptide synthesis, influencing coupling efficiency, the risk of side reactions, and the overall purity and yield of the final peptide.

Coupling Efficiency and Solubility
Deprotection and Side Reactions

The deprotection step is where the most significant differences between the Z and Boc strategies emerge.

Z-Group Deprotection: The Z-group is typically removed by catalytic hydrogenolysis , a mild method that proceeds at neutral pH. This makes it suitable for peptides containing acid-sensitive functional groups. However, the catalyst (palladium on carbon) can be poisoned by sulfur-containing residues like methionine and cysteine, potentially leading to incomplete deprotection. Strong acids like HBr in acetic acid can also be used but are harsher and less common.

Boc-Group Deprotection: The Boc group is readily cleaved by acidolysis , most commonly with trifluoroacetic acid (TFA). While effective, this can lead to side reactions. The tert-butyl cation generated during deprotection can alkylate sensitive residues such as tryptophan and methionine. To mitigate this, scavengers like triisopropylsilane (TIS) or thioanisole are typically added to the cleavage cocktail.

Racemization: Racemization of the C-terminal phenylalanine residue is a potential side reaction during the activation and coupling of both Z-Phe-Phe-OH and Boc-Phe-Phe-OH. The use of urethane-based protecting groups like Z and Boc generally suppresses racemization compared to acyl-type protecting groups. The addition of racemization suppressors like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® during the coupling step is a standard practice to minimize this side reaction. While no direct comparative study on racemization for these specific dipeptides was found, the choice of coupling reagents and reaction conditions plays a more significant role in controlling racemization than the protecting group itself.

Experimental Protocols

The following are representative protocols for the use of Z-Phe-Phe-OH and Boc-Phe-Phe-OH in solution-phase peptide synthesis.

Peptide Coupling using Z-Phe-Phe-OH or Boc-Phe-Phe-OH

This protocol describes a general procedure for coupling either Z-Phe-Phe-OH or Boc-Phe-Phe-OH to an amino acid ester.

Materials:

  • Z-Phe-Phe-OH or Boc-Phe-Phe-OH (1.0 eq)

  • Amino acid methyl ester hydrochloride (H-Xaa-OMe·HCl) (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N-Methylmorpholine (NMM) (1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Z-Phe-Phe-OH or Boc-Phe-Phe-OH (1.0 eq) and H-Xaa-OMe·HCl (1.0 eq) in DCM.

  • Add NMM (1.0 eq) to neutralize the hydrochloride salt.

  • Cool the solution to 0°C in an ice bath.

  • Add HOBt (1.1 eq) and DCC (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude protected tripeptide by recrystallization or column chromatography.

G cluster_start Starting Materials Protected Dipeptide Z-Phe-Phe-OH or Boc-Phe-Phe-OH Dissolution Dissolve in DCM Protected Dipeptide->Dissolution Amino Acid Ester H-Xaa-OMe·HCl Amino Acid Ester->Dissolution Coupling Reagents DCC, HOBt Activation & Coupling Add HOBt, DCC (Stir 12-16h) Coupling Reagents->Activation & Coupling Base NMM Neutralization Add NMM (0°C) Base->Neutralization Dissolution->Neutralization Neutralization->Activation & Coupling Workup Filter DCU, Aqueous Washes Activation & Coupling->Workup Purification Recrystallization or Chromatography Workup->Purification Final Product Protected Tripeptide Purification->Final Product

Peptide Coupling Workflow
Deprotection Protocols

Materials:

  • Z-protected peptide

  • 10% Palladium on carbon (Pd/C) (10-20% by weight of peptide)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) source (e.g., balloon)

Procedure:

  • Dissolve the Z-protected peptide in MeOH.

  • Carefully add 10% Pd/C to the solution.

  • Seal the reaction vessel and purge with an inert gas (e.g., Nitrogen or Argon).

  • Introduce H₂ gas and stir the suspension vigorously at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Evaporate the solvent to yield the deprotected peptide.

G Z-Peptide Z-Protected Peptide Dissolve Dissolve in MeOH Z-Peptide->Dissolve Add Catalyst Add 10% Pd/C Dissolve->Add Catalyst Hydrogenation Stir under H₂ atmosphere Add Catalyst->Hydrogenation Monitoring Monitor by TLC/LC-MS Hydrogenation->Monitoring Filtration Filter through Celite® Monitoring->Filtration Reaction Complete Evaporation Evaporate Solvent Filtration->Evaporation Deprotected Peptide Deprotected Peptide Evaporation->Deprotected Peptide

Z-Group Deprotection Workflow

Materials:

  • Boc-protected peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., Triisopropylsilane - TIS) (optional, depending on peptide sequence)

Procedure:

  • Dissolve the Boc-protected peptide in DCM.

  • Cool the solution to 0°C.

  • Add a solution of TFA in DCM (typically 25-50% v/v). If required, add a scavenger (e.g., 2.5% TIS).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude deprotected peptide (as a TFA salt) can be precipitated with cold diethyl ether and washed.

G Boc-Peptide Boc-Protected Peptide Dissolve Dissolve in DCM Boc-Peptide->Dissolve Cool Cool to 0°C Dissolve->Cool Add TFA Add TFA/DCM (+ Scavenger) Cool->Add TFA Stir Stir at 0°C to RT Add TFA->Stir Monitoring Monitor by TLC/LC-MS Stir->Monitoring Evaporation Remove Volatiles Monitoring->Evaporation Reaction Complete Precipitation Precipitate with Ether Evaporation->Precipitation Deprotected Peptide Deprotected Peptide (TFA Salt) Precipitation->Deprotected Peptide

Boc-Group Deprotection Workflow

Applications in Drug Discovery and as Enzymatic Substrates

Both Z-Phe-Phe-OH and Boc-Phe-Phe-OH are valuable starting materials for the synthesis of bioactive peptides and peptidomimetics. The resulting Phe-Phe motif is found in various natural and synthetic compounds with diverse biological activities. For instance, dipeptides containing phenylalanine can be explored as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) or as components of larger peptide-based drugs.

While no direct comparative studies on the biological activities of peptides derived from Z-Phe-Phe-OH versus Boc-Phe-Phe-OH were identified, the choice of the N-terminal protecting group for the final peptide can influence its properties. For example, if the final product is a Z-protected dipeptide, its increased hydrophobicity might affect its solubility and cell permeability compared to a Boc-protected or unprotected analogue.

Conclusion and Recommendations

The selection between this compound and Boc-Phe-Phe-OH is contingent on the overall synthetic strategy, the chemical nature of the target peptide, and the available laboratory infrastructure.

Choose Z-Phe-Phe-OH when:

  • The target peptide contains acid-sensitive functional groups.

  • A deprotection method orthogonal to acid-labile protecting groups is required.

  • The peptide sequence does not contain residues that could poison the hydrogenation catalyst (e.g., sulfur-containing amino acids).

Choose Boc-Phe-Phe-OH when:

  • An acid-labile N-terminal protecting group is compatible with the overall synthetic scheme.

  • The synthesis is performed using standard Boc solid-phase peptide synthesis (SPPS) protocols.

  • Measures are in place to mitigate potential side reactions from the tert-butyl cation, such as the use of scavengers.

Ultimately, both Z-Phe-Phe-OH and Boc-Phe-Phe-OH are robust and reliable reagents for the incorporation of the Phe-Phe dipeptide motif. A thorough understanding of their respective chemistries and potential side reactions is paramount for the successful synthesis of high-purity peptides for research and drug development.

References

Characterization of Z-Phe-Phe-OH by 1H NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the N-benzyloxycarbonyl-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-OH) dipeptide using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. The characterization is based on established chemical shift values for analogous structures and general principles of NMR spectroscopy, offering a valuable reference for researchers working with peptide synthesis and characterization.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR chemical shifts (δ) and multiplicities for Z-Phe-Phe-OH. These values are estimated based on data from similar Z-protected amino acids and peptides, typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Proton Assignment Structure Abbreviation Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Phenyl Protons (Z-group)H-Z7.25-7.40Multiplet5 protons from the benzyl group of the Z-protecting group.
Benzyl CH₂ (Z-group)CH₂-Z5.05-5.15Singlet or AB quartet2 protons. May appear as a singlet or a pair of doublets (AB quartet) due to chirality.
Amide NHNH6.50-7.00DoubletCoupling to the adjacent α-proton. The chemical shift is solvent-dependent.
Phenylalanine Aromatic ProtonsH-Phe¹, H-Phe²7.10-7.30Multiplet10 protons from the two phenylalanine side chains.
Alpha Proton (Phe¹)α-H¹4.50-4.70MultipletCoupled to the amide proton and the β-protons.
Alpha Proton (Phe²)α-H²4.30-4.50MultipletCoupled to the adjacent NH and the β-protons.
Beta Protons (Phe¹)β-H₂¹3.00-3.20MultipletDiastereotopic protons, often appearing as a complex multiplet.
Beta Protons (Phe²)β-H₂²2.90-3.10MultipletDiastereotopic protons, often appearing as a complex multiplet.
Carboxylic Acid OHCOOH> 10.0Broad SingletOften broad and may exchange with residual water in the solvent.

Note: This is a predicted spectrum. Actual chemical shifts and coupling constants may vary.

Comparison with Alternatives

The 1H NMR spectrum of Z-Phe-Phe-OH can be compared to other N-protected dipeptides to highlight the influence of the protecting group and amino acid sequence on the chemical shifts.

  • Fmoc-Phe-Phe-OH: The fluorenylmethyloxycarbonyl (Fmoc) group exhibits characteristic aromatic signals between 7.3 and 7.8 ppm, which are distinct from the Z-group's phenyl signals. The CH and CH₂ protons of the fluorenyl group typically appear around 4.2-4.5 ppm.

  • Boc-Phe-Phe-OH: The tert-butoxycarbonyl (Boc) group shows a characteristic singlet for the nine equivalent protons of the tert-butyl group at a much higher field, typically around 1.4 ppm. This provides a clear distinction from the aromatic protecting groups.

The choice of protecting group significantly impacts the complexity of the aromatic region of the 1H NMR spectrum and introduces unique, easily identifiable signals.

Experimental Protocol

A standard protocol for the acquisition of a 1H NMR spectrum of Z-Phe-Phe-OH is as follows:

Sample Preparation:

  • Weigh approximately 5-10 mg of Z-Phe-Phe-OH.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Gently agitate the tube to ensure complete dissolution.

NMR Data Acquisition:

  • The 1H NMR spectrum is typically recorded on a 400 MHz or higher field NMR spectrometer.

  • Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

Structural Representation and Key Correlations

The following diagram illustrates the molecular structure of Z-Phe-Phe-OH and highlights the key proton environments that are characterized by 1H NMR spectroscopy.

Z_Phe_Phe_OH_Structure cluster_Z Z-Group cluster_Phe1 Phenylalanine 1 cluster_Phe2 Phenylalanine 2 cluster_COOH C-Terminus Z_arom H-Z (aromatic) Z_CH2 CH₂-Z Phe1_NH NH Z_CH2->Phe1_NH O=C Phe1_alpha α-H¹ Phe1_NH->Phe1_alpha Phe1_beta β-H₂¹ Phe1_alpha->Phe1_beta Phe2_alpha α-H² Phe1_alpha->Phe2_alpha C=O Phe1_arom H-Phe¹ (aromatic) Phe1_beta->Phe1_arom Phe2_beta β-H₂² Phe2_alpha->Phe2_beta COOH COOH Phe2_alpha->COOH Phe2_arom H-Phe² (aromatic) Phe2_beta->Phe2_arom

Caption: Molecular structure of Z-Phe-Phe-OH with key proton groups for 1H NMR analysis.

A Comparative Guide to the HPLC Analysis of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic peptides is a critical determinant of success in research and drug development. For N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (Cbz-L-Phe-L-Phe or Z-Phe-Phe-OH), a protected dipeptide commonly used as an intermediate in peptide synthesis, rigorous purity assessment is essential to ensure the quality and integrity of the final product. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose. This guide provides an objective comparison of HPLC with other analytical methodologies, supported by experimental data and detailed protocols, to aid in the selection and implementation of robust quality control strategies.

Comparison of Analytical Techniques for Purity Assessment

A multi-pronged approach, employing orthogonal analytical techniques, provides a comprehensive purity profile of synthetic peptides. While Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for quantifying purity, techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Chiral HPLC, and Nuclear Magnetic Resonance (NMR) Spectroscopy offer complementary and crucial information regarding the identity and nature of impurities.

Table 1: Comparison of Key Performance Metrics for Purity Analysis of this compound

Performance MetricRP-HPLCUPLC-MSChiral HPLC
Principle of Separation HydrophobicityHydrophobicity and Mass-to-Charge RatioStereochemistry (Enantioselectivity)
Primary Purpose Purity Determination & QuantificationIdentity Confirmation & Impurity IDDiastereomeric Purity Assessment
Estimated Purity (%) >98%Confirms Molecular WeightQuantifies Stereoisomeric Impurities
Resolution of Impurities HighVery HighSpecific for Stereoisomers
Analysis Time 15-30 minutes5-15 minutes20-40 minutes
Strengths Robust, reproducible, quantitative.Provides molecular weight data, highly sensitive.Resolves diastereomers (L-D, D-L, D-D).
Limitations May not resolve all co-eluting impurities.Quantification can be less precise than UV-based methods.May require specialized columns and method development.

Potential Impurities in Synthesis

The synthesis of this compound can introduce several impurities that require careful monitoring.[1] These include:

  • Deletion Sequences: Unreacted N-Cbz-L-phenylalanine.

  • Insertion Sequences: Coupling of an additional amino acid.

  • Racemization Products: Formation of diastereomers (Cbz-D-Phe-L-Phe, Cbz-L-Phe-D-Phe, Cbz-D-Phe-D-Phe).

  • Incompletely Deprotected Sequences: Residual protecting groups from starting materials.

  • Side-Reaction Products: Modifications to the amino acid side chains or the protecting group.

Experimental Protocols

Detailed and validated experimental protocols are fundamental for accurate and reproducible purity analysis.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Determination

This protocol outlines a standard method for determining the purity of this compound using RP-HPLC with UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient tailored to the hydrophobicity of the dipeptide, for example, 30-70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 254 nm.

  • Sample Preparation: The dipeptide is dissolved in a suitable solvent, such as acetonitrile or the initial mobile phase composition, at a concentration of approximately 1 mg/mL.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Identity Confirmation

UPLC-MS provides rapid separation with the added benefit of mass confirmation, which is invaluable for identifying the main product and potential impurities.

  • Instrumentation: A UPLC system coupled to a mass spectrometer (e.g., Q-TOF or single quadrupole).

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient: A fast gradient, for example, 10-90% B over 5 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. The expected m/z for the [M+H]⁺ ion of this compound (C₂₆H₂₆N₂O₅) is approximately 447.19.

Data Analysis: The mass spectrum of the main peak is analyzed to confirm the molecular weight of the dipeptide. The masses of minor peaks can be used to tentatively identify impurities.

Protocol 3: Chiral HPLC for Diastereomeric Purity

The presence of diastereomeric impurities can be determined using a chiral stationary phase.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column suitable for separating amino acid derivatives (e.g., a cyclodextrin-based or Pirkle-type column).

  • Mobile Phase: Typically a non-polar mobile phase such as a mixture of hexane and isopropanol with a small amount of an acidic or basic modifier. The exact composition will depend on the chiral column used.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV absorbance at 220 nm or 254 nm.

Data Analysis: The chromatogram is analyzed to quantify the percentage of each diastereomer present.

Data Presentation

The following tables present representative data for the purity analysis of a synthesized batch of this compound.

Table 2: Illustrative Purity and Impurity Profile by RP-HPLC-UV

Peak IDRetention Time (min)Area (%)Tentative Identification
14.20.8Starting Material (Cbz-L-Phe)
215.898.5N-Cbz-L-phenylalanyl-L-phenylalanine
316.50.5Diastereomeric Impurity
418.10.2Unknown By-product

Table 3: Mass Spectrometry Analysis of Main Product and Key Impurities

SpeciesExpected m/z [M+H]⁺Observed m/z [M+H]⁺Identification
Main Product447.19447.20N-Cbz-L-phenylalanyl-L-phenylalanine
Impurity 1300.12300.13N-Cbz-L-phenylalanine
Impurity 2447.19447.20Diastereomer (e.g., Cbz-L-Phe-D-Phe)

Visualizing the Analytical Workflow

A systematic workflow is essential for the comprehensive purity analysis of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_results Results & Decision Crude Crude N-Cbz-L-Phe-L-Phe HPLC RP-HPLC (Purity Quantification) Crude->HPLC UPLC_MS UPLC-MS (Identity Confirmation) Crude->UPLC_MS Chiral_HPLC Chiral HPLC (Diastereomeric Purity) Crude->Chiral_HPLC Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile UPLC_MS->Purity_Profile Chiral_HPLC->Purity_Profile Decision Accept / Reject Batch Purity_Profile->Decision

Caption: Workflow for the purity analysis of N-Cbz-L-Phe-L-Phe.

This diagram illustrates the logical progression from the crude synthetic product to a final decision on batch quality based on a comprehensive purity profile generated from orthogonal analytical techniques.

Interrelation of Analytical Techniques

The different analytical techniques provide complementary information that, when combined, gives a highly detailed and reliable assessment of the dipeptide's purity.

Interrelation_of_Techniques Center N-Cbz-L-Phe-L-Phe Purity Assessment HPLC HPLC (Quantitative Purity) Center->HPLC How pure? MS Mass Spectrometry (Molecular Weight) Center->MS What is it? Chiral Chiral Separation (Stereoisomers) Center->Chiral Which stereoisomer? NMR NMR (Structural Confirmation) Center->NMR Is the structure correct?

Caption: Interrelation of analytical techniques for peptide analysis.

This relationship diagram highlights the specific questions that each analytical technique answers in the overall purity assessment of this compound.

References

Comparative Analysis of N-Cbz-L-phenylalanyl-L-phenylalanine: A Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of protected peptides is a critical step in ensuring the quality and reliability of synthetic intermediates and final products. This guide provides a comprehensive comparison of mass spectrometry analysis for N-Cbz-L-phenylalanyl-L-phenylalanine with alternative analytical techniques, offering detailed experimental protocols and supporting data to aid in method selection and data interpretation.

N-Cbz-L-phenylalanyl-L-phenylalanine is a dipeptide protected at the N-terminus with a carboxybenzyl (Cbz) group. Its accurate analysis is essential to confirm its identity, purity, and stability. While mass spectrometry is a powerful tool for this purpose, a multi-technique approach often provides the most complete characterization.

Mass Spectrometry Analysis

Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is the premier method for the detailed structural elucidation of N-Cbz-L-phenylalanyl-L-phenylalanine. This technique provides not only the molecular weight of the intact molecule but also yields characteristic fragment ions that confirm the amino acid sequence and the nature of the protecting group.

Predicted Fragmentation Pattern

In the absence of a publicly available experimental mass spectrum for N-Cbz-L-phenylalanyl-L-phenylalanine, a predicted fragmentation pattern can be constructed based on the known fragmentation behaviors of its constituent parts: the Cbz protecting group, the phenylalanine residues, and the peptide backbone.

Upon protonation in the ESI source, the molecule will form the precursor ion [M+H]⁺. The calculated monoisotopic mass of the neutral molecule (C₂₆H₂₆N₂O₅) is 446.1842 g/mol , resulting in an expected [M+H]⁺ ion at m/z 447.1915.

Subsequent fragmentation in the collision cell is expected to proceed through several key pathways:

  • Cleavage of the Cbz group: A hallmark of Cbz-protected compounds is the facile cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium ion at m/z 91. Another common fragmentation is the neutral loss of benzyl alcohol (108.0575 Da), resulting in an ion at m/z 339.1340.

  • Peptide backbone fragmentation: Cleavage of the peptide bond will generate b- and y-type ions.

    • The b₁ ion , corresponding to the Cbz-protected phenylalanine residue, is expected at m/z 298.1130.

    • The y₁ ion , corresponding to the C-terminal phenylalanine residue, is expected at m/z 166.0868.

  • Phenylalanine-specific fragmentation: The immonium ion of phenylalanine is a characteristic fragment observed at m/z 120.0813.

The following diagram illustrates the predicted primary fragmentation pathways:

G Predicted Fragmentation of N-Cbz-L-phenylalanyl-L-phenylalanine cluster_cbz Cbz Group Fragmentation cluster_backbone Backbone Fragmentation cluster_sidechain Side Chain Fragmentation parent [M+H]⁺ m/z 447.19 tropylium Tropylium ion m/z 91.05 parent->tropylium - C₁₉H₁₉N₂O₅ loss_benzyl_alcohol [M+H - C₇H₈O]⁺ m/z 339.13 parent->loss_benzyl_alcohol - C₇H₈O b1_ion b₁ ion (Cbz-Phe)⁺ m/z 298.11 parent->b1_ion y₁ loss y1_ion y₁ ion (Phe)⁺ m/z 166.09 parent->y1_ion b₁ loss immonium Iminonium ion (Phe) m/z 120.08 b1_ion->immonium - CO

Predicted fragmentation of N-Cbz-L-phenylalanyl-L-phenylalanine.

Comparison of Analytical Techniques

While mass spectrometry provides unparalleled structural detail, other techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for assessing purity and providing orthogonal confirmation of identity.

Analytical MethodInformation ProvidedSample RequirementThroughputKey AdvantagesLimitations
Mass Spectrometry (MS) Molecular weight confirmation, amino acid sequence verification, impurity identification.~1-10 µgHighHigh sensitivity, provides detailed structural information through fragmentation.May not differentiate isomers without MS/MS; quantification can be complex.
HPLC (UV Detection) Purity assessment, quantification, separation of impurities.~10-100 µgHighRobust, quantitative, excellent for purity determination.Limited structural information.
NMR Spectroscopy Definitive structural elucidation, conformational analysis, impurity identification and quantification.~1-5 mgLowProvides detailed atomic-level structural information and absolute quantification.Lower sensitivity, more complex data analysis, requires larger sample amounts.

Experimental Protocols

Mass Spectrometry (ESI-MS/MS)

Instrumentation: An electrospray ionization tandem mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

Sample Preparation:

  • Dissolve 1 mg of N-Cbz-L-phenylalanyl-L-phenylalanine in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to create a 1 mg/mL stock solution.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 10 µg/mL for direct infusion or LC-MS analysis.

LC-MS Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS1 Scan Range: m/z 100-1000.

  • MS/MS: Data-dependent acquisition (DDA) of the top 3 most intense ions from the MS1 scan, with a collision energy ramp (e.g., 10-40 eV).

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system with a UV detector.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of N-Cbz-L-phenylalanyl-L-phenylalanine in acetonitrile.

  • Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase.

HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).

  • Gradient: A linear gradient from 30% to 70% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 220 nm.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5 mg of N-Cbz-L-phenylalanyl-L-phenylalanine in 0.6 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

NMR Parameters (¹H NMR):

  • Solvent: DMSO-d₆.

  • Temperature: 25 °C.

  • Number of Scans: 16.

  • Relaxation Delay: 1 s.

  • Pulse Width: 30°.

Comparative Workflow

The selection of an analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for the comprehensive characterization of N-Cbz-L-phenylalanyl-L-phenylalanine.

G Analytical Workflow for N-Cbz-L-phenylalanyl-L-phenylalanine start Synthesized Product (N-Cbz-Phe-Phe) hplc Purity Assessment (HPLC) start->hplc hplc->start < 95% Purity (Purification Required) ms Identity Confirmation & Structure Elucidation (LC-MS/MS) hplc->ms Purity ≥ 95% ms->start Identity Incorrect (Resynthesis Required) nmr Definitive Structure & Quantification (NMR) ms->nmr Identity Confirmed end Fully Characterized Product nmr->end

Analytical workflow for N-Cbz-L-phenylalanyl-L-phenylalanine.

Validating Enzyme Assays: A Comparative Guide to Z-Phe-Phe-OH and Alternative Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of enzyme assays is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of Z-Phe-Phe-OH as a substrate for enzyme assays, primarily targeting chymotrypsin and chymotrypsin-like proteases, with commonly used alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate substrate for your research needs.

Introduction to Z-Phe-Phe-OH as a Protease Substrate

Z-Phe-Phe-OH (N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine) is a dipeptide derivative that can serve as a substrate for proteases that exhibit specificity for cleaving peptide bonds C-terminal to hydrophobic amino acids, particularly aromatic residues like phenylalanine.[1] Its structure mimics a natural peptide linkage, making it a useful tool for characterizing the activity of enzymes such as chymotrypsin. Chymotrypsin, a serine protease found in the digestive system, plays a crucial role in protein breakdown by hydrolyzing peptide bonds after phenylalanine, tyrosine, or tryptophan residues. Additionally, chymotrypsin-like activity is a key component of the proteasome, the cellular machinery responsible for protein degradation.[2]

This guide will focus on the validation of assays using Z-Phe-Phe-OH and compare its performance with other well-established chromogenic and fluorogenic substrates for chymotrypsin.

Data Presentation: Comparative Performance of Chymotrypsin Substrates

The selection of a suitable substrate is critical for the development of a sensitive and specific enzyme assay. The following table summarizes the kinetic parameters for chymotrypsin using various substrates.

Note: Specific kinetic constants for the hydrolysis of Z-Phe-Phe-OH by chymotrypsin are not extensively reported in publicly available literature. The data presented here for a similar substrate, Z-His-Phe-Phe-OEt, is intended to provide a comparative context for the expected enzymatic efficiency.

SubstrateEnzymeK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Detection Method
Z-His-Phe-Phe-OEt (proxy for Z-Phe-Phe-OH) α-Chymotrypsin---Spectrophotometry / HPLC
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilideα-Chymotrypsin0.08910.0112,360Colorimetry (405-410 nm)[3]
N-Benzoyl-L-tyrosine ethyl ester (BTEE)α-Chymotrypsin0.08 - 0.1519 - 40~2.5 x 10⁵Spectrophotometry (256 nm)[2]
Ac-Phe-Ala-NH₂α-Chymotrypsin1.14.33909HPLC/Spectrophotometry[2]
Ac-Phe-Gly-Ala-NH₂α-Chymotrypsin1.31.41077HPLC/Spectrophotometry[2]

Experimental Protocols

Detailed methodologies for conducting enzyme assays with Z-Phe-Phe-OH (adapted from protocols for similar substrates) and a common alternative are provided below.

Protocol 1: Spectrophotometric Assay using a Z-Phe-Phe-OH Analog

This protocol describes a continuous spectrophotometric assay to measure chymotrypsin activity by monitoring the change in absorbance upon cleavage of a peptide bond.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • Z-Phe-Phe-OH or a suitable analog (e.g., Z-His-Phe-Phe-OEt)

  • Tris-HCl buffer (100 mM, pH 7.8)

  • Calcium Chloride (CaCl₂) (10 mM)

  • Dimethyl Sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂. Store at -20°C. Immediately before use, dilute to the desired final concentration (e.g., 1-10 µg/mL) in Assay Buffer.[2]

    • Substrate Stock Solution: Prepare a 10 mM stock solution of Z-Phe-Phe-OH in DMSO.[2] Note that the solubility of Z-Phe-Phe-OH in aqueous solutions is limited, and DMSO is often required.

    • Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂.[2]

  • Assay Setup:

    • Set the spectrophotometer to monitor absorbance at a wavelength where a change upon peptide bond cleavage can be observed (e.g., 230 nm).

    • Equilibrate the spectrophotometer and cuvettes to 25°C.

    • In a cuvette, combine the Assay Buffer and the substrate stock solution to achieve the desired final concentration (e.g., 0.1 - 2 mM). Mix gently.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding the diluted chymotrypsin solution to the cuvette.

    • Immediately start recording the change in absorbance over time for 5-10 minutes.

    • Run a control reaction without the enzyme to account for any non-enzymatic hydrolysis.

  • Data Analysis:

    • Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot (ΔAbs/min).

    • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), if the molar extinction coefficient (ε) of the product is known.

Protocol 2: HPLC-Based Assay for Chymotrypsin Activity

This method offers a more direct and sensitive way to measure enzyme activity by separating and quantifying the substrate and its cleavage products.

Materials:

  • Same as for the spectrophotometric assay.

  • HPLC system with a C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Quenching solution (e.g., 10% TFA).

Procedure:

  • Enzyme Reaction:

    • Prepare the reaction mixture in a microcentrifuge tube containing Assay Buffer, Z-Phe-Phe-OH substrate (at a concentration around the expected K_m_), and chymotrypsin.

    • Incubate the reaction at 25°C for a defined period (e.g., 10, 20, 30 minutes).

    • At each time point, withdraw an aliquot of the reaction mixture and stop the reaction by adding it to a tube containing the quenching solution.[2]

  • HPLC Analysis:

    • Inject the quenched samples onto the C18 column.

    • Separate the substrate and products using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).[2]

    • Identify the peaks corresponding to the substrate and the cleavage products based on their retention times, which should be established using standards.

  • Data Analysis:

    • Quantify the peak areas of the substrate and/or one of the products at each time point.

    • Calculate the rate of product formation or substrate consumption to determine the enzyme activity.[2]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution initiate_reaction Initiate with Enzyme prep_enzyme->initiate_reaction prep_substrate Prepare Substrate Stock (Z-Phe-Phe-OH in DMSO) mix_reagents Mix Buffer and Substrate prep_substrate->mix_reagents prep_buffer Prepare Assay Buffer prep_buffer->mix_reagents mix_reagents->initiate_reaction incubate Incubate at 25°C initiate_reaction->incubate spectro Spectrophotometry (ΔAbs/min) incubate->spectro Continuous hplc HPLC (Peak Area) incubate->hplc Time-points calc_activity Calculate Enzyme Activity spectro->calc_activity hplc->calc_activity kinetics Determine Kinetic Parameters (Km, Vmax) calc_activity->kinetics

Caption: General experimental workflow for an enzyme assay using Z-Phe-Phe-OH.

Signaling Pathway Context

Chymotrypsin's primary physiological role is in the digestion of dietary proteins in the small intestine. However, proteases with chymotrypsin-like activity are also integral to intracellular signaling pathways, most notably the ubiquitin-proteasome system. This pathway is essential for the degradation of damaged or misfolded proteins and the regulation of key cellular processes through the controlled turnover of regulatory proteins.

Proteasome_Pathway TargetProtein Target Protein E3 E3 (Ligase) TargetProtein->E3 Ubiquitin Ubiquitin (Ub) E1 E1 (Activating) Ubiquitin->E1 ATP E2 E2 (Conjugating) E1->E2 E2->E3 PolyUbProtein Polyubiquitinated Target Protein E3->PolyUbProtein Ub Transfer Proteasome 26S Proteasome PolyUbProtein->Proteasome Recognition & Degradation Peptides Peptide Fragments Proteasome->Peptides Chymotrypsin-like Activity

Caption: The Ubiquitin-Proteasome Pathway with chymotrypsin-like activity.

References

A Comparative Guide to the Structural Analysis of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative structural analysis of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe) crystals, a key dipeptide derivative in synthetic and medicinal chemistry. Due to the limited availability of public crystallographic data for Z-Phe-Phe, this guide leverages data from the closely related dipeptide, L-Phenylalanyl-L-alanine dihydrate, for a foundational comparison. The influence of the N-terminal carbobenzoxy (Cbz or Z) protecting group on the crystal packing and molecular conformation is discussed with reference to known structures of other N-Cbz protected amino acids.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for L-Phenylalanyl-L-alanine dihydrate. This data provides a baseline for understanding the peptide backbone and side-chain interactions that would also be present in Z-Phe-Phe.

ParameterL-Phenylalanyl-L-alanine dihydrate[1]
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
a (Å)9.782(2)
b (Å)10.123(2)
c (Å)15.123(3)
α (°)90
β (°)90
γ (°)90
Volume (ų) 1495.9(5)
Z 4
Calculated Density (g/cm³) 1.23

Note: The crystallographic data for this compound is not publicly available in comprehensive detail at the time of this publication. The data for L-Phenylalanyl-L-alanine dihydrate is presented as the closest available analogue for comparative purposes. The presence of the bulky carbobenzoxy group in Z-Phe-Phe is expected to significantly alter the unit cell parameters and crystal packing.

Influence of the N-Carbobenzoxy Group on Crystal Structure

The N-Carbobenzoxy (Cbz) group is a common amine protecting group in peptide synthesis.[2] Its presence introduces a rigid, aromatic moiety that significantly influences the intermolecular interactions and, consequently, the crystal packing. In the absence of specific data for Z-Phe-Phe, we can infer the following structural effects based on the analysis of other Cbz-protected amino acids and peptides:

  • π-π Stacking: The benzyl group of the Cbz moiety can participate in π-π stacking interactions with the phenyl rings of the phenylalanine residues. This would likely lead to a more compact and ordered crystal lattice.

  • Hydrogen Bonding: The urethane linkage of the Cbz group introduces additional hydrogen bond donor and acceptor sites, potentially leading to the formation of extended hydrogen-bonding networks within the crystal.

  • Conformational Restriction: The steric bulk of the Cbz group can restrict the conformational freedom of the peptide backbone, influencing the dihedral angles (φ and ψ) and favoring specific secondary structures in the solid state.

Experimental Protocols

The determination of the crystal structure of a dipeptide like this compound involves a series of well-established experimental procedures. The general workflow is outlined below.[3][4]

Peptide Synthesis and Purification

The dipeptide is synthesized using standard solid-phase or solution-phase peptide synthesis methodologies.[2] The purity of the peptide is crucial for successful crystallization and is typically assessed by High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

Crystallization

Single crystals of the dipeptide are grown from a supersaturated solution. Common crystallization techniques include:

  • Vapor Diffusion: This is the most common method for protein and peptide crystallization. It involves equilibrating a drop containing the peptide and a precipitant solution against a larger reservoir of the precipitant solution.[4]

    • Hanging Drop: The drop is suspended on the underside of a coverslip over the reservoir.

    • Sitting Drop: The drop is placed on a pedestal within the well containing the reservoir.

  • Slow Evaporation: The solvent is slowly evaporated from a solution of the dipeptide, leading to a gradual increase in concentration and crystal formation.

  • Cooling: The solubility of the dipeptide is reduced by slowly lowering the temperature of a saturated solution.

A variety of solvents and precipitants are screened to find the optimal conditions for crystal growth. For N-protected dipeptides, common solvents include ethanol, methanol, and ethyl acetate.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam, typically from a synchrotron source or a rotating anode generator.[4] The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.

Structure Determination and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted spots. The phase information, which is lost during the experiment, is retrieved using computational methods such as direct methods or molecular replacement (if a similar structure is known). An initial electron density map is calculated, into which a model of the dipeptide is built. The model is then refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the structural analysis of a dipeptide crystal.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Peptide Synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization screening Screening Conditions characterization->screening growth Crystal Growth screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing phasing Phase Determination processing->phasing building Model Building phasing->building refinement Structure Refinement building->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: General workflow for dipeptide crystal structure determination.

References

A Comparative Guide to N-Cbz-L-phenylalanyl-L-phenylalanine and Other Protease Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Cbz-L-phenylalanyl-L-phenylalanine with other classes of protease inhibitors, focusing on their mechanism of action and performance. Experimental data and detailed protocols are provided to support the objective comparison of these compounds.

Introduction

N-Cbz-L-phenylalanyl-L-phenylalanine, also known as Z-Phe-Phe-OH, is a dipeptide derivative that, due to its stereochemical configuration (L-L), primarily acts as a substrate for chymotrypsin-like serine proteases rather than a potent inhibitor. Chymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine, tyrosine, and tryptophan.[1][2] In contrast, true protease inhibitors are designed to bind to the active site of the enzyme with high affinity and block its catalytic activity. This guide will compare the characteristics of N-Cbz-L-phenylalanyl-L-phenylalanine as a chymotrypsin substrate against established protease inhibitors.

Data Presentation: A Comparative Overview

The following table summarizes the key differences between N-Cbz-L-phenylalanyl-L-phenylalanine and representative protease inhibitors.

FeatureN-Cbz-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-OH)Other Protease Inhibitors (e.g., Aprotinin, Chymostatin)
Primary Role Substrate for ChymotrypsinInhibitors of Proteases
Interaction with Protease Undergoes enzymatic cleavageForms a stable complex, blocking the active site
Stereochemistry L-L configuration, recognized by the enzyme's active site for catalysisOften incorporate non-natural or D-amino acids to resist cleavage and enhance binding
Key Kinetic Parameters Characterized by Michaelis-Menten constants (Km) and catalytic rate constants (kcat)Characterized by inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50)
Outcome of Interaction Yields cleavage productsPrevents substrate hydrolysis

Performance Data: A Quantitative Comparison

Direct comparative studies providing inhibitory constants (Ki or IC50) for N-Cbz-L-phenylalanyl-L-phenylalanine are scarce, as it is primarily a substrate. However, a comparison can be made by contrasting its kinetic parameters as a substrate with the inhibitory constants of known chymotrypsin inhibitors.

CompoundTarget ProteaseParameterValueReference
N-Cbz-L-phenylalanyl-L-phenylalanine ChymotrypsinKm, kcatNot readily available in cited literature-
Aprotinin ChymotrypsinKi~1 nM[3]
Chymostatin ChymotrypsinKi~0.1-1 µM[3]
Various synthetic inhibitors ChymotrypsinIC50Varies widely (nM to µM range)General knowledge

Note: The absence of readily available Km and kcat values for N-Cbz-L-phenylalanyl-L-phenylalanine in the public domain highlights a gap in the detailed characterization of this specific dipeptide as a chymotrypsin substrate.

Experimental Protocols

Chymotrypsin Activity Assay using a Chromogenic Substrate

This protocol describes a general method to determine the rate of a chymotrypsin-catalyzed reaction, which can be adapted to measure the hydrolysis of N-Cbz-L-phenylalanyl-L-phenylalanine or to screen for inhibitors.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586) or other suitable chromogenic substrate

  • N-Cbz-L-phenylalanyl-L-phenylalanine (as a potential substrate or weak competitor)

  • Tris-HCl buffer (50 mM, pH 7.8)

  • Dimethyl sulfoxide (DMSO) for dissolving substrates and inhibitors

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-chymotrypsin (1 mg/mL) in 1 mM HCl.

    • Prepare a stock solution of the chromogenic substrate (e.g., 20 mM S-2586) in DMSO.

    • Prepare stock solutions of test compounds (e.g., N-Cbz-L-phenylalanyl-L-phenylalanine and known inhibitors) in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 170 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the test compound solution at various concentrations (or DMSO for control).

    • Add 10 µL of the α-chymotrypsin solution (e.g., final concentration of 10 µg/mL).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of the chromogenic substrate solution (e.g., final concentration of 0.2 mM).

    • Immediately measure the absorbance at 405 nm every minute for 10-20 minutes.

    • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • Data Analysis:

    • For inhibitor screening, calculate the percentage of inhibition for each concentration of the test compound compared to the control (DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • For substrate kinetics, vary the concentration of N-Cbz-L-phenylalanyl-L-phenylalanine (if a suitable detection method is available) and measure the initial reaction rates to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Mandatory Visualizations

Chymotrypsin Catalytic Mechanism

Chymotrypsin_Catalytic_Mechanism cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase Substrate_Binding Substrate Binding (Polypeptide) Tetrahedral_Intermediate1 Tetrahedral Intermediate (Acyl-Enzyme) Substrate_Binding->Tetrahedral_Intermediate1 Nucleophilic attack by Ser195 Product1_Release Release of C-terminal Peptide Tetrahedral_Intermediate1->Product1_Release Collapse of intermediate Water_Binding Water Binding Tetrahedral_Intermediate2 Tetrahedral Intermediate (with Water) Water_Binding->Tetrahedral_Intermediate2 Nucleophilic attack by water Product2_Release Release of N-terminal Peptide Tetrahedral_Intermediate2->Product2_Release Collapse of intermediate Enzyme_Regeneration Regenerated Chymotrypsin Product2_Release->Enzyme_Regeneration Enzyme Regeneration

Caption: The catalytic mechanism of chymotrypsin involves two main phases: acylation and deacylation.

Experimental Workflow for Protease Inhibitor Screening

Protease_Inhibitor_Screening_Workflow Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitors) Start->Reagent_Prep Assay_Setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation at 37°C Assay_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Addition of Substrate) Pre_incubation->Reaction_Initiation Kinetic_Measurement Kinetic Measurement (Absorbance at 405 nm) Reaction_Initiation->Kinetic_Measurement Data_Analysis Data Analysis (% Inhibition, IC50) Kinetic_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for screening protease inhibitors using a colorimetric assay.

Logical Relationship: Substrate vs. Inhibitor

Substrate_vs_Inhibitor cluster_substrate Substrate Interaction cluster_inhibitor Inhibitor Interaction Protease Protease Active Site Products Cleavage Products Protease->Products Releases Inhibited_Complex Stable Enzyme-Inhibitor Complex Protease->Inhibited_Complex Forms Substrate N-Cbz-L-phenylalanyl- L-phenylalanine Substrate->Protease Binds and is cleaved Inhibitor Protease Inhibitor (e.g., Aprotinin) Inhibitor->Protease Binds tightly

Caption: The differential interaction of a substrate versus an inhibitor with a protease active site.

Conclusion

N-Cbz-L-phenylalanyl-L-phenylalanine serves as a useful model compound for studying the substrate specificity of chymotrypsin-like proteases. Its L-L configuration makes it a target for enzymatic cleavage rather than a potent inhibitor. In contrast, effective protease inhibitors are typically designed to bind with high affinity to the enzyme's active site, often incorporating structural modifications that prevent their cleavage and lead to the blockade of the enzyme's catalytic function. Understanding the distinction between substrates and inhibitors is crucial for the rational design of novel therapeutic agents targeting proteases. Further kinetic characterization of N-Cbz-L-phenylalanyl-L-phenylalanine would provide valuable quantitative data to supplement the qualitative understanding of its interaction with chymotrypsin.

References

A Comparative Guide to Assessing the Purity of Synthesized Z-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized peptides like N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-OH) is a critical step. Impurities, which can arise from the synthesis process, may include deletion sequences, diastereomers, or residual reagents, potentially compromising experimental results and therapeutic efficacy.[1][2] This guide provides a comparative overview of essential analytical techniques for a comprehensive purity assessment of Z-Phe-Phe-OH, complete with experimental protocols and data presentation.

A multi-pronged approach using orthogonal analytical methods is the gold standard for a robust evaluation of peptide purity.[3] The primary techniques include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity quantification, Mass Spectrometry (MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.[4] Advanced methods like Chiral HPLC and Elemental Analysis provide deeper insights into stereoisomeric integrity and net peptide content, respectively.

Core Purity and Identity Confirmation

The combination of RP-HPLC and Mass Spectrometry is a widely applied and powerful method for peptide purity analysis, offering high resolution and sensitivity.[1]

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for separating the target peptide from impurities and quantifying its purity based on UV absorbance.[5] The percentage purity is typically calculated by the ratio of the main peak's area to the total area of all peaks in the chromatogram.[2]

Experimental Protocol: RP-HPLC

  • Instrumentation : HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).[4]

  • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in deionized water.[3][4]

  • Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[3][4]

  • Gradient : A typical linear gradient would be 10-90% Mobile Phase B over 20-30 minutes.

  • Flow Rate : 1.0 mL/min.[4]

  • Detection : UV absorbance at 214 nm or 220 nm (for the peptide bond).[2][4]

  • Sample Preparation : Dissolve the synthesized Z-Phe-Phe-OH in Mobile Phase A to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter before injection.[4]

Data Presentation: HPLC Purity Analysis

Peak IDRetention Time (min)Area (%)Identification
13.151.1Solvent Front / Minor Impurities
218.4298.2Z-Phe-Phe-OH (Main Product)
319.530.7Potential Diastereomeric Impurity

2. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular identity of the synthesized peptide by measuring its mass-to-charge ratio (m/z).[5][6] When coupled with HPLC (LC-MS), it allows for the identification of impurities detected in the chromatogram.[2] Electrospray Ionization (ESI) is a common technique used for peptide analysis.[1]

Experimental Protocol: LC-MS

  • Instrumentation : An HPLC system coupled to a mass spectrometer (e.g., Waters ACQUITY QDa Detector).[4]

  • HPLC Conditions : As described in the RP-HPLC protocol. The eluent is directly introduced into the mass spectrometer.

  • Ionization Mode : Positive Electrospray Ionization (ESI+).[4]

  • Mass Range : m/z 100-1000.[4]

  • Data Analysis : Compare the observed mass-to-charge ratio of the main peak with the theoretical mass of Z-Phe-Phe-OH. Analyze the m/z of minor peaks to identify potential impurities.[4]

Data Presentation: Mass Spectrometry Analysis

SpeciesExpected m/z [M+H]⁺Observed m/z [M+H]⁺Identification
Main Product447.19447.20Z-Phe-Phe-OH
Impurity 1299.12299.13Z-Phe-OH (Starting Material)
Impurity 2166.09166.09Phe-OH (Unprotected)

3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized peptide. By analyzing the chemical shifts and integrals of the proton signals, one can verify the presence of the key structural components (Z-group, phenylalanine residues) and estimate purity by comparing the integrals of the product's characteristic peaks to those of impurity signals.[4][7]

Experimental Protocol: ¹H NMR

  • Instrumentation : 400 MHz or 500 MHz NMR spectrometer.[4][8]

  • Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).[4]

  • Sample Concentration : Dissolve 5-10 mg of the peptide in approximately 0.5-0.7 mL of the deuterated solvent.[4]

  • Experiment : Standard 1D ¹H NMR acquisition.

  • Data Analysis : The chemical shifts of the aromatic protons from the phenylalanine residues and the benzyloxycarbonyl (Z) protecting group are key indicators of the correct structure.[4]

Data Presentation: Expected ¹H NMR Signals

ProtonsExpected Chemical Shift (ppm)
Aromatic (Z-group, Phe side chains)~7.0 - 7.5
CH₂ (Z-group)~5.0
α-CH (Phe backbone)~4.3 - 4.6
β-CH₂ (Phe side chains)~2.8 - 3.2

Advanced Purity Assessment

For applications requiring the highest standards of quality, such as in drug development, further analytical characterization is necessary.

  • Chiral HPLC : The stereochemical configuration of amino acids is critical for biological activity.[8] Impurities can arise from racemization during synthesis. Chiral HPLC is the gold standard for separating and quantifying diastereomers, ensuring the stereoisomeric purity of Z-Phe-Phe-OH.[8]

  • Net Peptide Content (NPC) : Lyophilized peptide powders contain not only the peptide but also water and counterions (like TFA from HPLC purification).[9] The actual amount of peptide, or NPC, is typically 60-90% of the gross weight.[10] This is crucial for accurate dosage calculations. Two methods are used to determine NPC:

    • Elemental Analysis (EA) : This technique measures the percentage of Carbon, Hydrogen, and Nitrogen (CHN) in the sample. The NPC is calculated from the nitrogen percentage, as counterions and water do not contain nitrogen.[11][12]

    • Amino Acid Analysis (AAA) : This method involves hydrolyzing the peptide into its constituent amino acids, which are then derivatized and quantified, providing a highly accurate measure of the net peptide amount.[9]

Comparative Analysis of Purity Assessment Techniques

TechniquePrimary PurposeStrengthsLimitations
RP-HPLC Quantify purity and separate impuritiesHigh resolution, robust, widely availableMay not separate all impurities (e.g., diastereomers)
Mass Spectrometry Confirm molecular weight and identify impuritiesHigh sensitivity and specificity, definitive identification[3]Not inherently quantitative without standards[3]
¹H NMR Confirm chemical structureProvides detailed structural information, can be quantitative (qNMR)Lower sensitivity than MS, complex spectra can be difficult to interpret
Chiral HPLC Determine stereoisomeric (diastereomeric) purityGold standard for separating stereoisomers[8]Requires specialized chiral columns and method development
Elemental Analysis / AAA Determine Net Peptide Content (NPC)Provides absolute peptide quantity, crucial for accurate dosingDestructive, EA can be less accurate than AAA[10]

Visualizing the Workflow

A logical and integrated workflow ensures a thorough and accurate assessment of Z-Phe-Phe-OH purity.

cluster_prep Sample Preparation cluster_analysis Purity & Identity Analysis cluster_advanced Advanced Characterization cluster_results Final Assessment start Synthesized Z-Phe-Phe-OH dissolve Dissolve in Appropriate Solvent start->dissolve hplc RP-HPLC-UV dissolve->hplc Primary Analysis nmr 1H NMR dissolve->nmr chiral Chiral HPLC dissolve->chiral npc NPC Analysis (EA or AAA) dissolve->npc ms Mass Spectrometry hplc->ms report Comprehensive Purity Report hplc->report ms->report nmr->report chiral->report npc->report

Caption: Integrated workflow for the purity assessment of Z-Phe-Phe-OH.

sample Prepared Sample (Z-Phe-Phe-OH in Solution) hplc HPLC Separation (C18 Column) sample->hplc split Flow Split hplc->split uv UV Detection (~214 nm) Quantifies Purity split->uv esi ESI Ionization split->esi To MS data Combined Data Report (Purity & Identity) uv->data ms Mass Analysis Confirms Identity esi->ms ms->data

Caption: Standard LC-MS workflow for peptide purity and identity analysis.

Conclusion

The accurate assessment of synthesized Z-Phe-Phe-OH purity is not achievable with a single technique. A comprehensive evaluation relies on the strategic combination of orthogonal methods. RP-HPLC provides the primary measure of purity, which is substantiated by mass spectrometry for identity confirmation and the characterization of impurities. ¹H NMR offers invaluable structural verification. For rigorous quality control, especially in pharmaceutical applications, these foundational analyses must be supplemented with chiral chromatography to ensure diastereomeric purity and elemental or amino acid analysis to determine the net peptide content for precise quantification. This integrated analytical approach ensures the quality, reliability, and reproducibility of scientific research and the development of safe and effective peptide-based therapeutics.

References

A Comparative Guide to Z-Protected Versus Fmoc-Protected Dipeptides in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the choice of protecting groups is a foundational decision that dictates the synthetic strategy, efficiency, and ultimately, the purity of the final product. This guide provides an objective comparison of two cornerstone Nα-protecting groups used in the synthesis of dipeptides: the classical benzyloxycarbonyl (Z) group and the modern 9-fluorenylmethoxycarbonyl (Fmoc) group. This comparison is supported by experimental data and detailed methodologies to inform the strategic selection of a protection strategy.

At a Glance: Z vs. Fmoc Protection Strategies

The fundamental difference between the Z- and Fmoc-protection strategies lies in their cleavage conditions, which cascades into differences in their application, potential side reactions, and overall workflow. The Fmoc group, integral to modern Solid-Phase Peptide Synthesis (SPPS), is lauded for its lability under mild basic conditions, enabling a streamlined and often automated synthesis process. Conversely, the Z-group, a veteran of classical solution-phase peptide synthesis, is characterized by its robustness and stability under both acidic and basic conditions, necessitating harsher methods for its removal, such as catalytic hydrogenation or strong acids. This very stability, however, makes the Z-group an invaluable tool for orthogonal protection schemes in the synthesis of complex peptides.

Performance Comparison: Z- vs. Fmoc-Protected Dipeptides

The choice between Z- and Fmoc-protection significantly impacts several key performance indicators in dipeptide synthesis. The following tables summarize the quantitative and qualitative differences based on established literature.

Table 1: Quantitative Performance Comparison

ParameterZ-Protected Dipeptides (Solution-Phase)Fmoc-Protected Dipeptides (Solid-Phase)Key Considerations
Coupling Efficiency 60-90%>99% per stepSPPS with Fmoc chemistry generally offers higher per-step coupling efficiency, which is critical for the synthesis of longer peptides.
Typical Overall Yield 50-85%70-95% (for short peptides)The overall yield for solution-phase synthesis is impacted by losses during workup and purification of intermediates.
Purity (Crude Product) Variable, dependent on purification of intermediatesGenerally high, with major impurities being deletion or truncated sequences.SPPS simplifies purification by washing away excess reagents and by-products.
Deprotection Conditions Catalytic hydrogenation (e.g., H₂/Pd-C) or strong acid (e.g., HBr/acetic acid)Mild base (e.g., 20% piperidine in DMF)The harsh deprotection conditions for the Z-group can be incompatible with sensitive amino acid residues. The mild conditions for Fmoc deprotection are a key advantage.

Table 2: Qualitative Performance and Side Reaction Profile

FeatureZ-Protected DipeptidesFmoc-Protected Dipeptides
Primary Application Solution-phase synthesis, orthogonal N-terminal protection in fragment condensation.Solid-Phase Peptide Synthesis (SPPS).
Racemization Risk Can be significant during coupling, minimized by using additives like HOBt.Generally low due to the urethane nature of the protecting group, but can occur with certain coupling reagents and amino acids (e.g., His, Cys).
Key Side Reactions Incomplete deprotection, side reactions from harsh cleavage conditions.Diketopiperazine (DKP) formation, especially with Pro, Gly, or other sterically unhindered amino acids at the C-terminus.
Solubility Can be an issue for longer protected peptide fragments in organic solvents.Aggregation of the growing peptide chain on the solid support can hinder reaction efficiency.

Experimental Protocols

The following are representative protocols for the synthesis of a model dipeptide, Alanyl-Valine (Ala-Val), using both Z- and Fmoc-protection strategies.

Protocol 1: Solution-Phase Synthesis of Z-Ala-Val-OMe

This protocol outlines the synthesis of a Z-protected dipeptide ester in solution using a carbodiimide coupling method.

Materials:

  • Z-Ala-OH

  • H-Val-OMe·HCl

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization of Amino Acid Ester: Dissolve H-Val-OMe·HCl (1.1 eq) in anhydrous DCM. Cool to 0°C and add DIEA (1.1 eq) dropwise. Stir for 20 minutes.

  • Activation of Z-Amino Acid: In a separate flask, dissolve Z-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0°C.

  • Coupling: To the Z-Ala-OH solution, add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 30 minutes at 0°C.

  • Peptide Bond Formation: Add the neutralized valine methyl ester solution from step 1 to the activated Z-Ala-OH mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The crude Z-Ala-Val-OMe can be purified by recrystallization or silica gel chromatography.

Protocol 2: Solid-Phase Synthesis of Fmoc-Ala-Val-Resin

This protocol describes the manual synthesis of a dipeptide on a Rink Amide resin using Fmoc-SPPS.

Materials:

  • Rink Amide resin

  • Fmoc-Val-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • HOBt

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • DCM

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Valine):

    • Drain the DMF from the swollen resin.

    • In a separate vessel, dissolve Fmoc-Val-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for another 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5x).

  • Second Amino Acid Coupling (Alanine):

    • Repeat the coupling procedure described in step 2 using Fmoc-Ala-OH.

  • Final Fmoc Deprotection:

    • Repeat the deprotection procedure described in step 3.

    • The H-Ala-Val-Rink Amide resin is now ready for cleavage or further elongation.

Strategic Applications and Workflows

The choice between Z- and Fmoc-protection is often dictated by the overall synthetic goal. For routine, linear peptide synthesis, especially with automated synthesizers, the Fmoc/tBu strategy is the undisputed standard. However, for more complex synthetic routes, such as the convergent synthesis of large peptides via fragment condensation, the Z-group's orthogonality is a significant advantage.

Workflow: Peptide Segment Condensation

In this strategy, smaller protected peptide fragments are synthesized independently and then coupled together in solution to form the final, larger peptide. The Z-group is ideal for protecting the N-terminus of one fragment, while the C-terminus of another is activated for coupling.

SegmentCondensation cluster_frag1 Fragment 1 Synthesis (SPPS) cluster_frag2 Fragment 2 Synthesis Fmoc_SPPS_1 Fmoc-SPPS Cleavage_1 Cleavage from Resin (e.g., 2-chlorotrityl) Fmoc_SPPS_1->Cleavage_1 Protected_Frag_1 H-Peptide-COOH (Side chains protected) Cleavage_1->Protected_Frag_1 Coupling Segment Condensation (Solution Phase) Protected_Frag_1->Coupling Z_Dipeptide Z-Dipeptide Synthesis (Solution Phase) Protected_Frag_2 Z-Dipeptide-COOH Z_Dipeptide->Protected_Frag_2 Protected_Frag_2->Coupling Final_Peptide Z-Protected Peptide Coupling->Final_Peptide Global_Deprotection Global Deprotection (e.g., H₂/Pd-C, TFA) Final_Peptide->Global_Deprotection Target_Peptide Target Peptide Global_Deprotection->Target_Peptide

Caption: Workflow for peptide segment condensation using a Z-protected dipeptide.

Experimental Workflow: Fmoc-SPPS Cycle

The iterative nature of Fmoc-SPPS is a key to its efficiency. The following diagram illustrates a single cycle of amino acid addition.

Fmoc_SPPS_Cycle Start Peptide-Resin (N-terminally Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_1 DMF Wash Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Wash_1->Coupling Wash_2 DMF Wash Coupling->Wash_2 End Peptide-Resin (Elongated by one residue) Wash_2->End

Caption: A single iterative cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Conclusion

The decision to use Z- or Fmoc-protected dipeptides is a strategic one, deeply rooted in the desired synthetic outcome. For the rapid, routine synthesis of linear peptides, the Fmoc-protection strategy, with its mild deprotection conditions and amenability to automation, is the superior choice. However, researchers must be mindful of potential side reactions like diketopiperazine formation.

The Z-protection strategy, while less suited for iterative solid-phase synthesis due to its harsh deprotection requirements, remains a powerful tool in the peptide chemist's arsenal. Its true value in modern peptide synthesis lies in its orthogonality to the Fmoc/tBu chemistry, enabling the synthesis of complex peptides through strategies like segment condensation. A thorough understanding of the distinct advantages and limitations of each protecting group is paramount for the rational design and successful execution of any peptide synthesis campaign.

Safety Operating Guide

Proper Disposal of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fields of chemistry and drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-OH), a dipeptide derivative commonly used in peptide synthesis. Adherence to these protocols will mitigate potential environmental impact and align with institutional and regulatory standards.

Hazard Profile and Safety Considerations

This compound is generally not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and Regulation (EC) No. 1272/2008.[1][2] However, it is crucial to handle all laboratory chemicals with a high degree of caution.

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).

  • Chemical-resistant gloves.

  • A laboratory coat.

Quantitative Data

While specific quantitative data for the disposal of this compound is not extensively defined due to its non-hazardous classification, the following table summarizes its key physical and chemical properties relevant to handling and disposal.

PropertyValueReference
Molecular FormulaC26H26N2O5[2]
AppearanceWhite Powder/Solid[3]
OdorOdorless[3]
Melting Point85 - 88 °C / 185 - 190.4 °F[3]
SolubilityNo specific data available; likely soluble in organic solvents.
Hazard ClassificationNot a hazardous substance or mixture.[1][2]

Step-by-Step Disposal Procedures

The primary directive for the disposal of this compound is to adhere to all federal, state, and local regulations. The following steps provide a general framework for its proper disposal.

1. Consult Institutional Guidelines: Before proceeding, thoroughly review your institution's specific chemical hygiene plan and waste disposal protocols. Your Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste management.

2. Waste Identification and Segregation:

  • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for non-hazardous or laboratory chemical waste, in accordance with your institution's policies.[1][3] The material should be swept up and shoveled into the container to avoid creating dust.[1][3]

  • Liquid Waste (Solutions):

    • Do not mix solutions of this compound with other incompatible waste streams.

    • Aqueous and organic solutions should be collected in separate, clearly labeled containers for chemical waste.

    • Crucially, do not dispose of this compound solutions down the drain .[1][2]

3. Decontamination of Empty Containers and Labware:

  • Thoroughly rinse empty containers that held this compound with an appropriate solvent (e.g., ethanol, acetone, or another solvent in which it is soluble) at least three times.

  • Collect the rinseate (the solvent used for rinsing) as hazardous or chemical waste.

  • Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste. Always confirm this with your institutional guidelines.

4. Spill Management and Cleanup:

  • In the event of a spill, ensure you are wearing the appropriate PPE.

  • For solid spills, carefully sweep the material to avoid generating dust and place it in a labeled waste container.[1][3]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads).

  • Place the contaminated absorbent material into a sealed, labeled waste container for disposal.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as chemical waste.

5. Waste Pickup and Disposal:

  • Store the labeled waste containers in a designated satellite accumulation area.

  • Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[1] Surplus and non-recyclable materials should be offered to a licensed disposal company.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_waste_type Waste Type cluster_solid_procedure Solid Disposal cluster_liquid_procedure Liquid Disposal cluster_container_procedure Container Decontamination cluster_final_disposal Final Disposal start Identify Waste: This compound solid_waste Solid Waste start->solid_waste liquid_waste Liquid Waste (Solution) start->liquid_waste empty_container Empty Contaminated Container start->empty_container collect_solid Sweep and place in labeled, sealed container for chemical waste. solid_waste->collect_solid collect_liquid Collect in separate, labeled container for chemical waste. liquid_waste->collect_liquid rinse Triple rinse with appropriate solvent. empty_container->rinse store_waste Store waste in designated satellite accumulation area. collect_solid->store_waste no_drain DO NOT pour down the drain. collect_liquid->no_drain collect_liquid->store_waste collect_rinseate Collect rinseate as chemical waste. rinse->collect_rinseate dispose_container Dispose of clean container per institutional guidelines. rinse->dispose_container collect_rinseate->store_waste ehs_pickup Arrange for pickup by EHS or licensed contractor. store_waste->ehs_pickup

Disposal workflow for this compound.

References

Personal protective equipment for handling N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and potential splashes. Should be compliant with OSHA or EN 166 standards.[1]
Face ShieldRecommended when there is a high risk of splashing, such as during bulk handling or reconstitution of the lyophilized powder.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a standard for handling peptides.[2][3] Always inspect gloves before use and change them immediately if contaminated.[3]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential contamination.[2][3]
Respiratory Protection Approved RespiratorNecessary when handling the lyophilized powder to avoid inhalation of fine particles.[1][2] Work should be conducted in a certified chemical fume hood.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for safety and for maintaining the integrity of the compound.

  • Preparation and Sanitization : Before handling the compound, thoroughly wash your hands and put on the required PPE (lab coat, gloves, and safety goggles).[2] Sanitize the designated work area, preferably within a chemical fume hood or a biological safety cabinet.[2][3]

  • Compound Equilibration : If the sealed vial of this compound is stored under refrigeration, allow it to warm to room temperature before opening to prevent condensation.[2]

  • Weighing and Transfer : Conduct all weighing and transfer of the powdered compound within a chemical fume hood to minimize inhalation exposure.[3] Use appropriate, clean tools for transfer.

  • Reconstitution (if applicable) : If preparing a solution, add the solvent slowly and carefully to the vial containing the lyophilized powder to avoid splashing.

  • Storage : Keep the container tightly closed when not in use.[1] Store in a cool, dry, and well-ventilated place as recommended by the supplier.[4]

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly.[1][5] Clean and decontaminate the work surface and any equipment used.

Disposal Plan

Proper disposal of this compound and associated waste is essential for safety and regulatory compliance.

  • Solid Waste : All consumables that have come into contact with the compound (e.g., gloves, pipette tips, vials) must be collected in a designated hazardous chemical waste container.[2]

  • Liquid Waste : Unused or expired solutions should be collected in a labeled hazardous waste container.[2] Do not dispose of peptide solutions down the drain.[1][2]

  • Disposal Method : The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Always follow your institution's environmental health and safety (EHS) guidelines and local, state, and federal regulations for hazardous waste disposal.[3]

Experimental Workflow and Safety Decision-Making

The following diagram illustrates the general workflow for handling this compound and the associated safety decision-making process.

Caption: General workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.